molecular formula C19H19N3O4S2 B15584402 STD1T

STD1T

Numéro de catalogue: B15584402
Poids moléculaire: 417.5 g/mol
Clé InChI: NRPUXFKWYPJDFT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

STD1T is a useful research compound. Its molecular formula is C19H19N3O4S2 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[[2-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methoxy]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c20-18(24)17-12-4-1-2-5-14(12)28-19(17)21-16(23)10-25-9-11-8-13(26-22-11)15-6-3-7-27-15/h3,6-8H,1-2,4-5,9-10H2,(H2,20,24)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPUXFKWYPJDFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)COCC3=NOC(=C3)C4=CC=CS4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of STD1T, a USP2a Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

STD1T is a small-molecule inhibitor targeting Ubiquitin-Specific Peptidase 2a (USP2a), a deubiquitinating enzyme implicated in various cellular processes, including cell cycle progression and signal transduction. This technical guide provides a detailed overview of the core mechanism of action of this compound, focusing on its inhibitory activity, its impact on the Transforming Growth Factor-β (TGF-β) signaling pathway, and the experimental methodologies used for its characterization. All quantitative data are summarized for clarity, and key processes are visualized through diagrams to facilitate a deeper understanding for research and drug development applications.

Introduction to this compound and its Target: USP2a

This compound has been identified as a selective inhibitor of USP2a, a cysteine protease that removes ubiquitin from target proteins, thereby rescuing them from proteasomal degradation. USP2a has emerged as a significant player in oncology due to its role in stabilizing key proteins involved in cell cycle control and signaling pathways. One of its well-characterized substrates is the Transforming Growth Factor-β Receptor I (TGFBR1).

The TGF-β signaling pathway is a critical regulator of numerous cellular functions, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of various diseases, including cancer. USP2a positively regulates TGF-β signaling by deubiquitinating and stabilizing TGFBR1.[1][2][3][4] Specifically, USP2a removes K33-linked polyubiquitin (B1169507) chains from Lys502 of TGFBR1, which in turn promotes the recruitment and phosphorylation of SMAD2, a key downstream effector of the pathway.[1][2][5] By inhibiting USP2a, this compound presents a therapeutic strategy to modulate the TGF-β pathway and other USP2a-dependent cellular processes.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound against USP2a has been quantitatively assessed. The following table summarizes the key data available for this compound and its selectivity over another ubiquitin-specific peptidase, USP7.

Inhibitor Target IC50 (µM) Assay Selectivity Reference
This compoundUSP2a3.3Ub-AMC AssaySelective vs. USP7Tomala et al., 2018

Core Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of USP2a. This inhibition leads to the accumulation of ubiquitinated USP2a substrates, targeting them for proteasomal degradation.

Impact on the TGF-β Signaling Pathway

By inhibiting USP2a, this compound indirectly modulates the TGF-β signaling cascade. The inhibition of USP2a prevents the deubiquitination of TGFBR1, leading to its degradation. This, in turn, dampens the downstream signaling through SMAD proteins.

The following diagram illustrates the role of USP2a in the TGF-β signaling pathway and the inhibitory effect of this compound.

TGF_beta_pathway cluster_membrane Cell Membrane TGFBR1 TGFBR1 SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylates ubiquitin Ubiquitin TGFBR1->ubiquitin Ubiquitination TGFBR2 TGFBR2 TGFBR2->TGFBR1 Recruits & Phosphorylates TGF_beta TGF-β TGF_beta->TGFBR2 Binds pSMAD23 pSMAD2/3 SMAD4 SMAD4 pSMAD23->SMAD4 Binds SMAD_complex SMAD Complex nucleus Nucleus SMAD_complex->nucleus Translocates to gene_transcription Gene Transcription nucleus->gene_transcription Regulates USP2a USP2a USP2a->TGFBR1 Deubiquitinates (Stabilizes) This compound This compound This compound->USP2a Inhibits proteasome Proteasome ubiquitin->proteasome Degradation

Caption: Role of USP2a in TGF-β signaling and its inhibition by this compound.

Experimental Protocols

The identification and characterization of this compound as a USP2a inhibitor involved several key experimental methodologies. While the full detailed protocols from the primary literature are not publicly accessible, this section outlines the general principles and steps for the assays used.

NMR-Based Fragment Screening for Inhibitor Discovery

The discovery of this compound was facilitated by Nuclear Magnetic Resonance (NMR)-based fragment screening. This technique is highly effective for identifying small molecule binders to a protein target.

Experimental Workflow:

NMR_Screening_Workflow start Start: Target Protein Preparation (15N-labeled USP2a) fragment_library Fragment Library Screening (NMR Spectroscopy) start->fragment_library hit_id Hit Identification (Chemical Shift Perturbation Analysis) fragment_library->hit_id hit_validation Hit Validation (Orthogonal Biophysical Assays) hit_id->hit_validation structure_activity Structure-Activity Relationship (SAR) by NMR & Chemical Synthesis hit_validation->structure_activity lead_optimization Lead Optimization structure_activity->lead_optimization This compound Identification of this compound lead_optimization->this compound

Caption: Workflow for NMR-based fragment screening to identify USP2a inhibitors.

General Protocol:

  • Protein Preparation: Recombinant, isotopically labeled (e.g., ¹⁵N) USP2a is expressed and purified. The purity and structural integrity of the protein are confirmed by NMR.

  • Fragment Library Screening: A library of low molecular weight chemical fragments is screened against the labeled USP2a. This is typically done by acquiring 2D ¹H-¹⁵N HSQC NMR spectra of the protein in the presence and absence of pools of fragments.

  • Hit Identification: Fragments that bind to USP2a cause changes (perturbations) in the chemical shifts of the protein's NMR signals. These changes are analyzed to identify "hits".

  • Hit Deconvolution: If fragments are screened in pools, individual compounds from the hit pools are tested to identify the specific binding fragment.

  • Hit Validation and Characterization: The binding affinity (Kd) of the hit fragments is determined by NMR titration experiments. Orthogonal biophysical methods, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), can be used for further validation.

  • Structure-Activity Relationship (SAR) and Lead Optimization: The binding mode of the fragment hits is determined, often using structural biology techniques like X-ray crystallography or more advanced NMR methods. This information guides the chemical synthesis of more potent and selective inhibitors, leading to the development of lead compounds like this compound.

In Vitro Deubiquitinase Activity Assay (Ub-AMC Assay)

The inhibitory potency of this compound was quantified using a fluorogenic assay with Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) as the substrate.

Principle: Ub-AMC is a substrate where the fluorescent molecule AMC is quenched when conjugated to ubiquitin. Upon cleavage of the isopeptide bond by an active deubiquitinase like USP2a, AMC is released, resulting in a measurable increase in fluorescence.

General Protocol:

  • Reagents and Materials:

    • Recombinant human USP2a enzyme

    • Ub-AMC substrate

    • Assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 5 mM DTT)

    • This compound compound (or other inhibitors) dissolved in DMSO

    • 96- or 384-well black microplates

    • Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~460 nm)

  • Assay Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add a fixed concentration of USP2a to the wells of the microplate.

    • Add the different concentrations of this compound to the wells containing USP2a and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding a fixed concentration of Ub-AMC to all wells.

    • Immediately measure the fluorescence intensity over time in a kinetic mode or as an endpoint reading after a specific incubation period.

    • The rate of AMC release is proportional to the USP2a activity.

    • Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Logical Relationships in this compound's Mechanism of Action

The following diagram illustrates the logical flow from the molecular target to the cellular outcome of this compound action.

Logical_Relationship This compound This compound usp2a USP2a Enzymatic Activity This compound->usp2a Inhibits tgfbr1_ub Increased TGFBR1 Ubiquitination usp2a->tgfbr1_ub Leads to tgfbr1_deg TGFBR1 Degradation tgfbr1_ub->tgfbr1_deg Promotes tgf_beta_signal Decreased TGF-β Signaling tgfbr1_deg->tgf_beta_signal Results in cellular_effects Modulation of Cellular Processes (e.g., EMT, Cell Cycle) tgf_beta_signal->cellular_effects Causes

Caption: Logical flow of this compound's mechanism of action.

Conclusion

This compound is a valuable research tool for studying the biological functions of USP2a. Its mechanism of action, centered on the direct inhibition of USP2a's deubiquitinating activity, leads to downstream effects on key signaling pathways such as the TGF-β cascade. The methodologies outlined in this guide provide a framework for the discovery and characterization of similar small-molecule inhibitors. Further research into the broader cellular impacts of this compound and its in vivo efficacy will be crucial for its potential development as a therapeutic agent.

References

An In-depth Technical Guide to STD1T: A Selective Inhibitor of Ubiquitin-Specific Protease 2a (USP2a)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ubiquitin-Specific Protease 2a (USP2a) has emerged as a significant therapeutic target in oncology due to its role in regulating the stability of key oncoproteins. This technical guide provides a comprehensive overview of STD1T, a small molecule inhibitor of USP2a. This compound, identified through NMR-based fragment screening, belongs to the 5-(2-thienyl)-3-isoxazole class of compounds and demonstrates selective inhibition of USP2a's deubiquitinase activity. This document details the quantitative biochemical and cellular activity of this compound, provides in-depth experimental protocols for its characterization, and visualizes its mechanism of action and the broader signaling pathways influenced by USP2a.

Introduction to USP2a and Its Role in Disease

Ubiquitin-Specific Protease 2a (USP2a) is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation.[1][2] Overexpression of USP2a has been implicated in various cancers, including prostate and breast cancer, where it contributes to tumor progression by stabilizing key oncogenic proteins.[1] Notable substrates of USP2a include MDM2, a critical negative regulator of the p53 tumor suppressor, and Cyclin D1, a key regulator of cell cycle progression.[2][3][4] By deubiquitinating and stabilizing these proteins, USP2a can promote cell proliferation and survival, making its inhibition an attractive strategy for cancer therapy.[3][4]

This compound: A Novel USP2a Inhibitor

This compound (CAS: 893075-58-6) is a selective inhibitor of USP2a.[5] Its chemical name is 2-(2-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methoxy}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.[6][7] The discovery of this class of inhibitors was achieved through a fragment-based screening approach using nuclear magnetic resonance (NMR) spectroscopy, which identified the 5-(2-thienyl)-3-isoxazole scaffold as a promising starting point for lead optimization.[3][8]

Physicochemical Properties
PropertyValue
CAS Number 893075-58-6
Molecular Formula C₁₉H₁₉N₃O₄S₂
Molecular Weight 417.50 g/mol
Appearance Solid
Solubility DMSO: 16 mg/mL; DMF: 20 mg/mL[6]

Quantitative Data

The inhibitory activity of this compound against USP2a has been characterized through biochemical assays. The primary reported quantitative metric is the half-maximal inhibitory concentration (IC50).

CompoundAssay TypeTargetIC50 (μM)SelectivityReference
This compound Ub-AMCUSP2a3.3Selective vs. USP7 (no activity at 10 μM)[3][5][9]

Mechanism of Action and Signaling Pathways

This compound functions by inhibiting the deubiquitinase activity of USP2a.[5] This leads to the accumulation of ubiquitinated forms of USP2a substrates, targeting them for proteasomal degradation. One of the key downstream effects of USP2a inhibition is the destabilization of Cyclin D1.[10][11][12][13][14]

USP2a_CyclinD1_Pathway cluster_ubiquitination Ubiquitination & Degradation cluster_deubiquitination Deubiquitination by USP2a cluster_cell_cycle Cell Cycle Progression Cyclin_D1 Cyclin D1 Ub_Cyclin_D1 Ub-Cyclin D1 Cyclin_D1->Ub_Cyclin_D1 Ubiquitination G1_S_Transition G1/S Transition Cyclin_D1->G1_S_Transition Promotes Ub Ubiquitin Ub->Cyclin_D1 E3_Ligase E3 Ligase E3_Ligase->Cyclin_D1 Proteasome Proteasome Degradation Degradation Proteasome->Degradation Ub_Cyclin_D1->Cyclin_D1 Deubiquitination Ub_Cyclin_D1->Proteasome USP2a USP2a USP2a->Ub_Cyclin_D1 inhibits degradation This compound This compound This compound->USP2a Inhibits

Fig. 1: this compound inhibits USP2a, leading to increased ubiquitination and subsequent degradation of Cyclin D1, thereby arresting the cell cycle at the G1/S transition.

Inhibition of USP2a by this compound is expected to impact multiple signaling pathways due to the diverse roles of its substrates.

USP2a_Signaling_Network cluster_p53 p53 Pathway cluster_CellCycle Cell Cycle cluster_Other Other Pathways USP2a USP2a MDM2 MDM2 USP2a->MDM2 Stabilizes Cyclin_D1 Cyclin_D1 USP2a->Cyclin_D1 Stabilizes Aurora_A Aurora_A USP2a->Aurora_A Stabilizes FASN Fatty Acid Synthase USP2a->FASN Stabilizes TRAF6 TRAF6 USP2a->TRAF6 Deubiquitinates This compound This compound This compound->USP2a Inhibits p53 p53 MDM2->p53 Degrades Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest p53->Cell_Cycle_Arrest G1_S_Progression G1_S_Progression Cyclin_D1->G1_S_Progression Mitosis Mitosis Aurora_A->Mitosis NF_kB_Activation NF_kB_Activation TRAF6->NF_kB_Activation

Fig. 2: Overview of key signaling pathways regulated by USP2a, which are consequently affected by this compound inhibition.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound.

Synthesis of this compound (General Scheme for 5-(2-thienyl)-3-isoxazoles)

The synthesis of the 5-(2-thienyl)-3-isoxazole scaffold typically involves the reaction of a thiophene-containing chalcone (B49325) with hydroxylamine, followed by further modifications to build the final compound. The specific synthesis of this compound would follow a multi-step organic synthesis route. While the exact, step-by-step protocol for this compound is proprietary to commercial vendors, the general approach is outlined in the primary literature.[8]

In Vitro Deubiquitinase (DUB) Activity Assay (Ub-AMC Assay)

This assay measures the enzymatic activity of USP2a by monitoring the cleavage of a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).

Materials:

  • Recombinant human USP2a enzyme

  • Ub-AMC substrate (e.g., from Boston Biochem)

  • DUB Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

  • This compound (or other inhibitors) dissolved in DMSO

  • 384-well black plates

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare serial dilutions of this compound in DUB Assay Buffer.

  • In a 384-well plate, add a fixed concentration of USP2a enzyme to each well.

  • Add the serially diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

  • Initiate the reaction by adding Ub-AMC substrate to a final concentration in the low micromolar range.

  • Immediately begin kinetic reading of fluorescence intensity every minute for 30-60 minutes.

  • Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7][15][16]

Ub_AMC_Assay_Workflow Start Start Prepare_Reagents Prepare USP2a, Ub-AMC, and this compound dilutions Start->Prepare_Reagents Plate_Setup Add USP2a and this compound/ DMSO to 384-well plate Prepare_Reagents->Plate_Setup Incubation Incubate at room temperature Plate_Setup->Incubation Reaction_Start Add Ub-AMC to initiate reaction Incubation->Reaction_Start Measurement Kinetic fluorescence reading (Ex: 360nm, Em: 460nm) Reaction_Start->Measurement Data_Analysis Calculate initial velocities and determine IC50 Measurement->Data_Analysis End End Data_Analysis->End

Fig. 3: Experimental workflow for the in vitro Ub-AMC deubiquitinase assay.
NMR-Based Fragment Screening

The initial identification of the 5-(2-thienyl)-3-isoxazole scaffold was achieved through NMR-based screening. This technique identifies small molecule fragments that bind to the target protein.

General Protocol:

  • Express and purify ¹⁵N-labeled USP2a catalytic domain.

  • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein.

  • Prepare a library of small molecule fragments.

  • Screen pools of fragments by acquiring ¹H-¹⁵N HSQC spectra of the protein in the presence of each pool.

  • Identify "hit" pools that cause significant chemical shift perturbations in the protein's spectrum.

  • Deconvolute the hit pools by testing individual fragments to identify the specific binder.

  • Confirm binding and determine the dissociation constant (Kd) using NMR titrations.[17][18][19]

Cellular Assays

5.4.1. Western Blot for Cyclin D1 Degradation

This assay assesses the effect of this compound on the protein levels of the USP2a substrate, Cyclin D1.

Procedure:

  • Culture cancer cells (e.g., HCT116, MCF-7) to ~70% confluency.

  • Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify total protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against Cyclin D1 and a loading control (e.g., β-actin or GAPDH).

  • Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence.

  • Quantify band intensities to determine the relative levels of Cyclin D1.

5.4.2. Cell Viability Assay

This assay measures the effect of this compound on the proliferation and viability of cancer cells.

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density.

  • After 24 hours, treat the cells with a serial dilution of this compound.

  • Incubate for a defined period (e.g., 72 hours).

  • Add a viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) and measure the signal according to the manufacturer's protocol.

  • Calculate the percentage of viable cells relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

5.4.3. Cell Cycle Analysis

This assay determines the effect of this compound on cell cycle distribution.

Procedure:

  • Treat cells with this compound or DMSO for a specified time.

  • Harvest and fix the cells (e.g., in 70% ethanol).

  • Stain the cells with a DNA-intercalating dye (e.g., propidium (B1200493) iodide) in the presence of RNase.

  • Analyze the DNA content of the cells by flow cytometry.

  • Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Conclusion and Future Directions

This compound represents a valuable research tool for investigating the biological functions of USP2a and for validating USP2a as a therapeutic target. Its selectivity and mode of action make it a lead compound for the development of more potent and drug-like inhibitors. Future studies should focus on comprehensive in vivo efficacy and pharmacokinetic/pharmacodynamic profiling of this compound or its optimized analogs. Furthermore, exploring the full range of cellular pathways affected by selective USP2a inhibition will be crucial for understanding its therapeutic potential and potential side effects.

References

In-Depth Technical Guide: STD1T (CAS 893075-58-6) - A Selective Inhibitor of Ubiquitin-Specific Protease 2a (USP2a)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of STD1T (CAS 893075-58-6), a small molecule inhibitor of Ubiquitin-Specific Protease 2a (USP2a). USP2a is a deubiquitinating enzyme implicated in the progression of various cancers through the stabilization of oncoproteins. This document details the physicochemical properties of this compound, its mechanism of action, and the relevant signaling pathways. Detailed experimental protocols for the characterization of this inhibitor are also provided, along with key data presented in tabular and graphical formats to facilitate understanding and further research.

Introduction

Ubiquitin-Specific Protease 2a (USP2a) is a cysteine protease that removes ubiquitin from target proteins, thereby rescuing them from proteasomal degradation. Elevated levels of USP2a have been observed in numerous cancers, where it contributes to tumorigenesis by stabilizing key oncogenic proteins such as cyclin D1, MDM2, and Aurora A. This makes USP2a a compelling target for the development of novel anti-cancer therapeutics.

This compound has been identified as a selective, hit-to-lead small-molecule inhibitor of USP2a. Its discovery through nuclear magnetic resonance (NMR)-based fragment screening has provided a valuable tool for studying the biological functions of USP2a and a promising starting point for the development of more potent and specific inhibitors.

Physicochemical Properties of this compound

The known physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 893075-58-6N/A
Molecular Formula C₁₉H₁₉N₃O₄S₂
Molecular Weight 417.50 g/mol
Appearance Solid
Solubility 10 mM in DMSO
Chemical Name 2-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-[1]thiazolo[5,4-e]indol-8(5H)-oneN/A

Pharmacological Properties

This compound is a selective inhibitor of the deubiquitinase USP2a. The key pharmacological data are presented below.

ParameterValueAssaySelectivityReference
IC₅₀ 3.3 µMUb-AMC AssayNo activity against USP7 at 10 µM

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by directly inhibiting the enzymatic activity of USP2a. By doing so, it prevents the deubiquitination and subsequent stabilization of USP2a substrates. This leads to the increased ubiquitination and proteasomal degradation of these key proteins, impacting downstream signaling pathways critical for cancer cell proliferation and survival.

The Ubiquitin-Proteasome System and the Role of USP2a

The following diagram illustrates the general workflow of the ubiquitin-proteasome system and the intervention point of USP2a.

Ubiquitin_Proteasome_System General Workflow of the Ubiquitin-Proteasome System Ub Ubiquitin E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 E3 E3 Ubiquitin Ligase E2->E3 Substrate Substrate Protein E3->Substrate Ub_Substrate Ubiquitinated Substrate Substrate->Ub_Substrate Ubiquitination Ub_Substrate->Substrate Deubiquitination Proteasome 26S Proteasome Ub_Substrate->Proteasome Degradation Protein Degradation Proteasome->Degradation USP2a USP2a USP2a->Ub_Substrate This compound This compound This compound->USP2a Inhibition

Caption: The Ubiquitin-Proteasome System and the inhibitory action of this compound on USP2a.

Downstream Signaling Pathways Affected by USP2a Inhibition

Inhibition of USP2a by this compound leads to the destabilization of several key oncoproteins. The following diagram illustrates the impact on major cancer-related signaling pathways.

USP2a_Signaling_Pathways Downstream Effects of USP2a Inhibition by this compound cluster_substrates USP2a Substrates cluster_outcomes Cellular Outcomes This compound This compound USP2a USP2a This compound->USP2a Inhibition CyclinD1 Cyclin D1 USP2a->CyclinD1 Stabilizes MDM2 MDM2 USP2a->MDM2 Stabilizes AuroraA Aurora A USP2a->AuroraA Stabilizes CellCycleArrest Cell Cycle Arrest CyclinD1->CellCycleArrest Promotes G1/S Transition p53 p53 MDM2->p53 Degrades MitoticDefects Mitotic Defects AuroraA->MitoticDefects Regulates Mitosis Apoptosis Apoptosis p53->Apoptosis Induces

Caption: Inhibition of USP2a by this compound leads to degradation of oncoproteins and anti-cancer effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

NMR-Based Fragment Screening for USP2a Binders

This protocol describes the general workflow for identifying small molecule fragments that bind to USP2a using NMR spectroscopy.

NMR_Screening_Workflow Workflow for NMR-Based Fragment Screening cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis cluster_validation Validation Protein_Prep Prepare ¹⁵N-labeled USP2a protein Mixing Mix USP2a with fragment pools Protein_Prep->Mixing Fragment_Lib Prepare fragment library in DMSO-d₆ Fragment_Lib->Mixing NMR_Acquisition Acquire ¹H-¹⁵N HSQC spectra Mixing->NMR_Acquisition Spectral_Comparison Compare spectra of USP2a with and without fragments NMR_Acquisition->Spectral_Comparison Hit_ID Identify chemical shift perturbations (CSPs) Spectral_Comparison->Hit_ID Deconvolution Deconvolute pools to identify single hits Hit_ID->Deconvolution Dose_Response Titrate individual hits and determine Kd Deconvolution->Dose_Response Confirmation Confirm binding with orthogonal methods Dose_Response->Confirmation

Caption: A generalized workflow for identifying USP2a binders via NMR fragment screening.

Methodology:

  • Protein Expression and Purification: Human USP2a (catalytic domain) is expressed in E. coli in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source to achieve isotopic labeling. The protein is then purified to homogeneity using affinity and size-exclusion chromatography.

  • Fragment Library Preparation: A library of small molecule fragments is prepared in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • NMR Spectroscopy: ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra are recorded for the ¹⁵N-labeled USP2a in the absence and presence of pools of fragments.

  • Hit Identification: Fragments that bind to USP2a induce chemical shift perturbations (CSPs) in the HSQC spectrum of the protein. These changes are monitored to identify fragment pools containing binders.

  • Hit Deconvolution and Validation: The pools showing CSPs are deconvoluted, and individual fragments are tested to identify the specific binder. The binding affinity (Kd) is then determined by titrating the hit compound and monitoring the CSPs.

Ub-AMC Deubiquitinase Activity Assay

This protocol outlines the method used to determine the inhibitory activity (IC₅₀) of this compound against USP2a.

Principle:

The assay utilizes a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC). Cleavage of the amide bond between ubiquitin and AMC by USP2a releases the fluorescent AMC molecule, which can be quantified to measure enzyme activity.

Methodology:

  • Reagents and Materials:

    • Recombinant human USP2a enzyme

    • Ub-AMC substrate

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)

    • This compound (dissolved in DMSO)

    • 384-well black assay plates

    • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

  • Assay Procedure:

    • A dilution series of this compound is prepared in DMSO and then diluted in assay buffer.

    • The USP2a enzyme is diluted to the desired concentration in assay buffer.

    • In a 384-well plate, the USP2a enzyme solution is added to wells containing the diluted this compound or DMSO (for control).

    • The plate is incubated at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.

    • The reaction is initiated by the addition of the Ub-AMC substrate to all wells.

    • The fluorescence is measured kinetically over time using a plate reader.

  • Data Analysis:

    • The initial reaction rates (slopes of the fluorescence versus time curves) are calculated for each concentration of this compound.

    • The percent inhibition is calculated relative to the DMSO control.

    • The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter dose-response curve.

Conclusion

This compound is a valuable chemical probe for the study of USP2a biology. Its selectivity over other deubiquitinases, such as USP7, makes it a useful tool for elucidating the specific roles of USP2a in cellular processes and disease. The data and protocols presented in this guide are intended to support further research into the therapeutic potential of USP2a inhibition and the development of next-generation inhibitors based on the this compound scaffold.

References

In-Depth Technical Guide: The Biological Activity and IC50 of STD1T

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

STD1T is a small molecule inhibitor targeting Ubiquitin-Specific Protease 2a (USP2a), a deubiquitinase implicated in various cellular processes, including cell cycle progression and apoptosis. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its inhibitory effects on USP2a and the downstream consequences on cellular signaling pathways. Detailed experimental protocols for key assays and a summary of its inhibitory concentrations are presented to facilitate further research and development of this compound.

Introduction to this compound

This compound is a selective, reversible inhibitor of USP2a.[1] Its primary mechanism of action is the inhibition of the deubiquitinating activity of USP2a, an enzyme responsible for removing ubiquitin chains from target proteins, thereby rescuing them from proteasomal degradation. By inhibiting USP2a, this compound promotes the degradation of key oncoproteins, making it a compound of interest in cancer research.

Biological Activity and Quantitative Data

The principal biological activity of this compound is the potent and selective inhibition of USP2a.

Target Assay IC50 Selectivity Reference
USP2aUb-AMC Assay3.3 µMSelective over USP7[2][3][4][5]

Table 1: Summary of this compound's in vitro inhibitory activity.

Mechanism of Action and Signaling Pathway

USP2a is a key regulator of cellular protein stability. It exerts its function by removing ubiquitin tags from specific substrates, thereby preventing their degradation by the proteasome. One of the most well-characterized substrates of USP2a is Cyclin D1, a critical regulator of the G1-S phase transition in the cell cycle.

By inhibiting USP2a, this compound disrupts this protective mechanism, leading to the accumulation of polyubiquitinated Cyclin D1 and its subsequent degradation by the proteasome. The reduction in Cyclin D1 levels results in cell cycle arrest at the G1 phase. This mechanism has been observed in various cancer cell lines, including colon (HCT116) and breast (MCF-7) cancer cells.[6]

The signaling pathway can be visualized as follows:

USP2a_pathway cluster_regulation USP2a Regulation of Cyclin D1 cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects USP2a USP2a CyclinD1_Ub Polyubiquitinated Cyclin D1 USP2a->CyclinD1_Ub Deubiquitination CyclinD1 Cyclin D1 CyclinD1_Ub->CyclinD1 Proteasome Proteasome CyclinD1_Ub->Proteasome Targeting G1_Arrest G1 Cell Cycle Arrest This compound This compound This compound->USP2a Inhibition Degradation Degradation Proteasome->Degradation Degradation->G1_Arrest Leads to

Figure 1: USP2a signaling pathway and the effect of this compound.

Experimental Protocols

Ub-AMC Deubiquitinase Assay for IC50 Determination

This protocol outlines the general steps for determining the IC50 of this compound against USP2a using a ubiquitin-7-amino-4-methylcoumarin (Ub-AMC) substrate.

Materials:

  • Recombinant human USP2a enzyme

  • Ub-AMC substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

  • This compound compound

  • DMSO (for compound dilution)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.

  • Enzyme Preparation: Dilute the USP2a enzyme to the working concentration in pre-chilled Assay Buffer.

  • Reaction Setup: In a 96-well plate, add the diluted this compound solutions. Include wells with DMSO only as a vehicle control and wells with a known USP2a inhibitor as a positive control.

  • Enzyme Addition: Add the diluted USP2a enzyme to all wells except for the no-enzyme control wells.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the Ub-AMC substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence in a kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis: Determine the initial reaction velocity (slope of the linear phase of the fluorescence curve) for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Western Blot for Cyclin D1 Protein Levels

This protocol describes the detection of Cyclin D1 protein levels in HCT116 or MCF-7 cells treated with this compound.

Materials:

  • HCT116 or MCF-7 cells

  • This compound compound

  • Cell culture medium and supplements

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against Cyclin D1

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed HCT116 or MCF-7 cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature the protein samples and separate them by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody against Cyclin D1 overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the ECL substrate and visualize the protein bands using an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities to determine the relative change in Cyclin D1 protein levels.

Experimental Workflow Visualization

The overall workflow for evaluating the biological activity of this compound can be summarized in the following diagram:

experimental_workflow cluster_invitro In Vitro Analysis cluster_incell In-Cellulo Analysis cluster_results Results & Interpretation Compound_Prep This compound Preparation (Solubilization & Dilution) Enzyme_Assay Ub-AMC Assay (USP2a Inhibition) Compound_Prep->Enzyme_Assay IC50_Calc IC50 Determination Enzyme_Assay->IC50_Calc Biological_Activity Confirmation of Biological Activity IC50_Calc->Biological_Activity Cell_Culture Cancer Cell Culture (HCT116, MCF-7) Cell_Treatment Treatment with this compound Cell_Culture->Cell_Treatment Western_Blot Western Blot (Cyclin D1 Levels) Cell_Treatment->Western_Blot Data_Analysis Densitometry Analysis Western_Blot->Data_Analysis Data_Analysis->Biological_Activity

Figure 2: General experimental workflow for this compound evaluation.

Conclusion

This compound is a valuable research tool for studying the role of USP2a in cellular processes. Its ability to selectively inhibit USP2a and induce the degradation of oncoproteins like Cyclin D1 highlights its potential as a lead compound for the development of novel anti-cancer therapeutics. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further explore the biological activities and therapeutic potential of this compound.

References

The Role of Ubiquitin-Specific Protease 2a (USP2a) in Cancer Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ubiquitin-Specific Protease 2a (USP2a), a deubiquitinating enzyme (DUB), is emerging as a significant oncogenic factor in a multitude of human cancers. By reversing the ubiquitination process, USP2a stabilizes a host of oncoproteins and key cellular regulators, thereby preventing their degradation by the proteasome. This activity profoundly impacts cancer cell survival, proliferation, metabolic reprogramming, metastasis, and resistance to therapy. USP2a is frequently overexpressed in tumors such as prostate, bladder, and hepatocellular carcinoma, where it modulates critical signaling pathways including the p53, Wnt/β-catenin, and TGF-β pathways. Its role in stabilizing key proteins like MDM2, Fatty Acid Synthase (FAS), various cyclins, and immune checkpoints positions it as a promising therapeutic target. This document provides a comprehensive technical overview of the molecular mechanisms, signaling networks, and pathological roles of USP2a in cancer, supported by quantitative data, experimental methodologies, and pathway visualizations.

Mechanism of Action: The Deubiquitination Process

USP2a is a cysteine protease that catalyzes the removal of ubiquitin moieties from target proteins. The ubiquitin-proteasome system (UPS) is a primary mechanism for controlled protein degradation. E3 ubiquitin ligases attach ubiquitin chains to substrate proteins, marking them for destruction by the 26S proteasome. USP2a counteracts this by cleaving the isopeptide bond between ubiquitin and the substrate, thereby rescuing the protein from degradation. This stabilization of specific substrates is central to its oncogenic function. For instance, a catalytically inactive mutant of USP2a (H549A) fails to augment MDM2 levels, demonstrating that its enzymatic activity is essential for its effects.[1][2]

Core Signaling Pathways Modulated by USP2a

USP2a exerts its oncogenic effects by intervening in several fundamental cancer-related signaling pathways.

The p53 Tumor Suppressor Pathway

USP2a is a critical negative regulator of the p53 pathway. It does not target p53 directly; instead, it deubiquitinates and stabilizes the primary E3 ligases of p53: Mouse Double Minute 2 (MDM2) and Mouse Double Minute 4 (MDM4/MDMX).[2][3][4][5][6][7]

  • MDM2/MDM4 Stabilization: By removing ubiquitin chains from MDM2 and MDM4, USP2a increases their cellular levels.[2][3][5][8]

  • p53 Degradation: Elevated MDM2 levels lead to enhanced ubiquitination and subsequent proteasomal degradation of the p53 tumor suppressor.[1][2][3][4]

  • Suppression of Apoptosis: The resulting decrease in p53 activity allows cancer cells to evade apoptosis and bypass cell cycle checkpoints.[1][3] In glioma cells, USP2a-mediated stabilization of MDM4 enhances the mitochondrial localization of p53, promoting apoptosis, indicating a context-dependent role.[8]

Silencing USP2a with siRNA in cancer cell lines leads to MDM2 destabilization, accumulation of p53, and upregulation of p53 target genes like p21, ultimately resulting in increased cell death.[2][9]

p53_Pathway cluster_p53 p53 Regulation USP2a USP2a Ub_MDM2 Ubiquitinated MDM2 USP2a->Ub_MDM2 Deubiquitinates MDM2 MDM2 MDM2->Ub_MDM2 Ubiquitination p53 p53 MDM2->p53 Ubiquitinates Apoptosis Apoptosis MDM2->Apoptosis Inhibits Degraded_p53 p53 Degradation (Proteasome) p53->Degraded_p53 p53->Apoptosis Induces

Caption: USP2a stabilizes MDM2, leading to p53 degradation and apoptosis inhibition.

Cell Cycle Progression

USP2a promotes cell cycle progression by stabilizing key regulatory proteins, thereby driving uncontrolled proliferation.[3]

  • Cyclin A1 & Cyclin D1: In bladder cancer, USP2a binds to and deubiquitinates Cyclin A1, preventing its degradation and promoting the G1 to S phase transition.[3][10] Similarly, USP2 has been identified as a specific deubiquitinase for Cyclin D1, a critical regulator of the G1/S checkpoint that is frequently overexpressed in tumors.[3][11][12]

  • Aurora A Kinase: USP2a reverses the ubiquitin-mediated degradation of Aurora-A, a key mitotic kinase, thereby promoting mitosis in pancreatic cancer cells.[3]

Cell_Cycle_Pathway cluster_substrates USP2a Substrates cluster_cycle Cell Cycle Progression USP2a USP2a Cyclin_D1 Cyclin D1 USP2a->Cyclin_D1 Stabilizes Cyclin_A1 Cyclin A1 USP2a->Cyclin_A1 Stabilizes Aurora_A Aurora-A USP2a->Aurora_A Stabilizes Ubiquitin Ub Ubiquitin->Cyclin_D1 Ubiquitin->Cyclin_A1 Ubiquitin->Aurora_A G1_S_Transition G1/S Transition Cyclin_D1->G1_S_Transition Cyclin_A1->G1_S_Transition Mitosis Mitosis Aurora_A->Mitosis Proliferation Proliferation G1_S_Transition->Proliferation Mitosis->Proliferation

Caption: USP2a stabilizes key proteins to promote cell cycle progression and proliferation.

Cell Metabolism and Survival

USP2a plays a crucial role in the metabolic reprogramming of cancer cells, particularly through its regulation of Fatty Acid Synthase (FAS).

  • FAS Stabilization: FAS is a key enzyme in lipid metabolism that is often overexpressed in aggressive tumors. USP2a interacts with and stabilizes FAS, preventing its degradation.[13] This is particularly relevant in prostate cancer, where USP2a is androgen-regulated and its inactivation leads to decreased FAS protein levels and increased apoptosis.[9][13]

Metastasis and Epithelial-Mesenchymal Transition (EMT)

USP2a enhances the migratory and invasive capabilities of tumor cells by modulating pathways that control EMT.

  • TGF-β Signaling: In non-small cell lung cancer, USP2a promotes cell migration by removing K33-linked polyubiquitin (B1169507) chains from the TGF-β receptor, which enhances the binding of SMAD proteins and upregulates the expression of the EMT-transcription factor Snail.[3] Conversely, in glioblastoma, loss of USP2 has been shown to trigger GBM development via TGF-β signaling by destabilizing the inhibitor SMAD7, highlighting a context-dependent dual role.[14]

  • Wnt/β-catenin Signaling: USP2a directly interacts with, deubiquitinates, and stabilizes β-catenin.[3][15][16] This leads to the accumulation and nuclear translocation of β-catenin, enhancing the expression of Wnt target genes and promoting EMT, migration, and invasion in breast cancer cells.[3][16]

Tumor Immunosuppression

Recent evidence indicates a role for USP2a in immune evasion.

  • B7-H4 Stabilization: In lung adenocarcinoma with EGFR-activating mutants, USP2a deubiquitinates and stabilizes the immune checkpoint protein B7-H4.[11][17] This contributes to a tumor immunosuppressive microenvironment. Depletion of USP2a in a mouse model facilitated the infiltration of effector T cells and hindered exhausted T cells by destabilizing B7-H4.[11]

Quantitative Data Summary

The oncogenic role of USP2a is supported by quantitative data across various cancer types and experimental models.

Table 1: Key Substrates of USP2a and Their Function in Cancer

Substrate Cellular Function Role in Cancer Progression Key Cancer Types
MDM2/MDM4 E3 Ubiquitin Ligase Suppresses p53 activity, inhibits apoptosis.[2][3][5] Prostate, Glioblastoma, Breast.[2][3][8]
FAS Fatty Acid Synthesis Promotes cell survival, lipid metabolism.[9][13] Prostate.[13][18]
Cyclin A1 Cell Cycle Regulation Promotes G1/S transition, proliferation.[10] Bladder.[10]
Cyclin D1 Cell Cycle Regulation Drives G1/S progression, proliferation.[3][11][12] Lung, Prostate.[3][11]
Aurora-A Mitotic Kinase Regulates mitosis and cell division.[3] Pancreatic.[3]
β-catenin Cell Adhesion, Wnt Signaling Promotes EMT, migration, and invasion.[3][16] Breast, Liver.[3]
TGF-β Receptor Signal Transduction Activates SMADs, promotes EMT.[3] Lung.[3]

| B7-H4 | Immune Checkpoint | Suppresses T-cell activity, promotes immune evasion.[11] | Lung Adenocarcinoma.[11][17] |

Table 2: Expression and Role of USP2a in Various Cancers

Cancer Type USP2a Expression Key Roles and Pathways
Prostate Cancer Upregulated (mRNA overexpressed in 39% of tumors, 1.6-104 fold induction).[18] Stabilizes FAS and MDM2; promotes proliferation and chemoresistance; suppresses p53.[1][2][13][18]
Bladder Cancer Upregulated Stabilizes Cyclin A1; enhances proliferation, migration, and chemoresistance.[3][10]
Lung Cancer Upregulated Promotes EMT via TGF-β signaling; stabilizes B7-H4 and Cyclin D1 for immunosuppression and proliferation.[3][11]
Glioblastoma Upregulated Stabilizes MDM4 to modulate p53-mediated apoptosis.[8] A contradictory report suggests loss of USP2 triggers GBM via TGF-β.[14]
Hepatocellular Carcinoma (HCC) Upregulated Promotes proliferation and resistance to apoptosis; stabilizes RAB1A.[3][19]

| Breast Cancer | Upregulated | Stabilizes β-catenin to promote EMT and invasion.[3] |

Table 3: Impact of USP2a Modulation on Cancer Cell Phenotypes

Modulation Method Cell Line / Model Quantitative Effect Reference
USP2a Overexpression NIH3T3 cells Generated ≥0.5 cm subcutaneous tumors in 12/12 nude mice within 3 weeks. [18]
USP2a Overexpression AR-iPrEC (prostate) Conferred resistance to apoptosis induced by cisplatin (B142131) and taxol. [12][18]
USP2a Knockdown (siRNA) LNCaP, DU145 (prostate) Induced apoptosis; decreased FAS and Mdm2 protein levels. [9]
USP2a Knockdown (shRNA) T24 (bladder) Reduced proliferation, migration, and invasive capability; increased sensitivity to cisplatin. [10]
Inhibitor (ML364) Hep3B (HCC) 10 µM effectively inhibited migration and invasion; prolonged survival and attenuated lung metastasis in nude mice. [3]
Inhibitor (LCAHA) - IC50 = 4.9 µM. [3]

| USP2a Knockdown (siRNA) | NTERA-2 (testicular) | Resulted in a p53-dependent decrease in DNA synthesis and an increase in the sub-G1 cell population (cell death). |[2] |

Role in Chemoresistance

USP2a overexpression is a significant driver of resistance to various chemotherapeutic agents.[10]

  • Modulation of Redox Homeostasis: In prostate cancer cells, USP2a confers resistance to pro-oxidant agents like cisplatin and doxorubicin, as well as to taxanes.[18][20] It achieves this by reducing the production of reactive oxygen species (ROS) and stabilizing the mitochondrial membrane potential.[20] The underlying mechanism involves the regulation of c-Myc, which in turn increases the intracellular content of the antioxidant glutathione (B108866) (GSH), thereby neutralizing the oxidative stress induced by chemotherapy.[20][21]

  • Inhibition of Apoptosis: By stabilizing anti-apoptotic proteins (e.g., FAS) and degrading pro-apoptotic ones (e.g., p53), USP2a raises the threshold for triggering programmed cell death in response to cytotoxic drugs.[9][18]

Experimental Protocols

The study of USP2a involves a range of standard and advanced molecular biology techniques.

Co-Immunoprecipitation (Co-IP) for Protein Interactions
  • Objective: To verify the physical interaction between USP2a and a putative substrate (e.g., MDM2, Cyclin A1).

  • Methodology:

    • Cell Lysis: Transfected or endogenous cells are lysed in a non-denaturing buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Pre-clearing: Lysates are incubated with protein A/G beads to reduce non-specific binding.

    • Antibody Incubation: The pre-cleared lysate is incubated with an antibody specific to the "bait" protein (e.g., anti-USP2a) overnight at 4°C.

    • Immunoprecipitation: Protein A/G beads are added to capture the antibody-protein complex.

    • Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

    • Elution: The bound proteins are eluted from the beads using a low-pH buffer or by boiling in SDS-PAGE loading buffer.

    • Analysis: The eluate is analyzed by Western blotting using an antibody against the "prey" protein (e.g., anti-MDM2).

Western Blotting for Protein Stability
  • Objective: To assess the effect of USP2a modulation on the protein levels of its substrates.

  • Methodology:

    • Protein Extraction: Cells are treated (e.g., with siRNA against USP2a or a control) and lysed. Protein concentration is determined (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein are separated by size on a polyacrylamide gel.

    • Membrane Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-FAS, anti-p53, anti-USP2a).

    • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

In Vivo Tumorigenesis Assay
  • Objective: To determine the oncogenic potential of USP2a in a living organism.

  • Methodology:

    • Cell Preparation: NIH3T3 or other suitable cells are stably transfected to overexpress wild-type USP2a or a control vector.

    • Injection: A defined number of cells (e.g., 1-5 x 10^6) are resuspended in a sterile medium/Matrigel mixture. The cell suspension is injected subcutaneously into the flanks of immunodeficient mice (e.g., nude mice).[18]

    • Tumor Monitoring: Mice are monitored regularly for tumor formation. Tumor volume is measured periodically using calipers (Volume = 0.5 x Length x Width^2).

    • Endpoint Analysis: At the end of the experiment, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blotting).

Experimental_Workflow cluster_prep Cell Preparation cluster_analysis Downstream Analysis Start Culture Cancer Cells (e.g., LNCaP, T24) Transfection Transfect with: 1. Control siRNA 2. USP2a siRNA Start->Transfection Incubation Incubate for 48-72h Transfection->Incubation Harvest Harvest Cells Incubation->Harvest Lysis Cell Lysis & Protein Quantification Harvest->Lysis ProlifAssay Functional Assays (Proliferation, Migration) Harvest->ProlifAssay ApoptosisAssay Apoptosis Assay (PARP Cleavage, FACS) Harvest->ApoptosisAssay WB Western Blot Analysis (for USP2a, p53, FAS, etc.) Lysis->WB

Caption: Workflow for assessing the impact of USP2a knockdown on cancer cell lines.

Conclusion: USP2a as a Therapeutic Target

The extensive involvement of USP2a in driving core oncogenic processes—including cell cycle progression, metabolic adaptation, apoptosis evasion, metastasis, and chemoresistance—firmly establishes it as a high-value therapeutic target.[5][13][18] Its overexpression in a significant subset of human cancers, such as prostate cancer, further strengthens its clinical relevance.[2][18] The development of specific small-molecule inhibitors that can disrupt USP2a's catalytic activity or its interaction with key substrates holds significant promise for a new class of anti-cancer therapeutics.[1][22] Such inhibitors could potentially re-sensitize resistant tumors to conventional chemotherapy or act as standalone agents to reactivate tumor suppressor pathways like p53.[1]

References

STD1T and its effect on deubiquitinating enzymes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on STD1T and its Effect on Deubiquitinating Enzymes

Audience: Researchers, scientists, and drug development professionals.

Core Topic: An exploration of the deubiquitinating enzyme inhibitor this compound, its known targets, and the broader context of deubiquitinating enzymes (DUBs) as therapeutic targets. This guide provides a detailed overview of the relevant biological pathways, quantitative data, and the experimental protocols used to study such compounds.

Executive Summary

The ubiquitin-proteasome system (UPS) is a critical regulatory network in cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. Deubiquitinating enzymes (DUBs) are key components of this system, acting as proteases that remove ubiquitin from substrate proteins, thereby reversing the ubiquitination signal.[1][2] This function makes DUBs attractive targets for therapeutic intervention. This compound has been identified as a selective inhibitor of the deubiquitinase USP2a.[3] While specific literature on this compound is limited, its identification provides a valuable entry point to discuss the role of its target, USP2a, and the broader implications of DUB inhibition in drug development. This document synthesizes the available information on this compound, places it within the context of DUB biology and related signaling pathways, and provides standardized methodologies for the evaluation of DUB inhibitors.

Introduction to Deubiquitinating Enzymes (DUBs)

Ubiquitination is a post-translational modification where ubiquitin, a highly conserved 76-amino acid protein, is covalently attached to substrate proteins.[1] This process is mediated by a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) and can result in monoubiquitination or the formation of polyubiquitin (B1169507) chains.[2] The nature of the ubiquitin linkage dictates the functional outcome, with K48-linked chains primarily signaling for proteasomal degradation and other linkages (e.g., K63, K11) being involved in processes like DNA repair, signal transduction, and autophagy.[4]

DUBs counteract the action of E3 ligases by cleaving the isopeptide bond between ubiquitin and its substrate or between ubiquitin moieties within a chain.[1][5] The human genome encodes nearly 100 DUBs, which are broadly classified into two main classes based on their catalytic domain: cysteine proteases and metalloproteases.[6]

  • Cysteine Proteases: This is the larger class and includes several families:

    • Ubiquitin-Specific Proteases (USPs): The largest family, characterized by diverse structures and regulatory mechanisms.[5]

    • Ubiquitin C-terminal Hydrolases (UCHs): Typically act on small ubiquitin adducts and process ubiquitin precursors.[1]

    • Ovarian-Tumor Proteases (OTUs): Often exhibit high specificity for particular ubiquitin chain linkages.[1]

    • Machado-Josephin Domain Proteases (MJDs): A smaller family with roles in protein quality control.[6]

  • Metalloproteases:

    • JAB1/MPN/MOV34 (JAMM) Domain Proteases: Utilize a zinc ion for catalysis.[2]

The balance between ubiquitination and deubiquitination is crucial for cellular health, and tipping this balance through DUB inhibition is a promising therapeutic strategy.

This compound: A Selective USP2a Inhibitor

This compound has been identified as an inhibitor of Ubiquitin-Specific Protease 2a (USP2a). The available quantitative data on its inhibitory activity is summarized below.

Quantitative Data
CompoundTarget DUBIC50 (Ub-AMC Assay)Notes
This compoundUSP2a3.3 µMShows selectivity for USP2a over USP7.[3]
This compoundUSP7>2000 µM (estimated)Demonstrates significant selectivity.[3]

Table 1: Inhibitory Activity of this compound.

The Role of USP2a in Cellular Signaling

USP2a, the target of this compound, is implicated in several cellular processes, most notably in the regulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[4] The TGF-β pathway is fundamental in controlling cell growth, differentiation, and apoptosis.

The TGF-β Signaling Pathway

The canonical TGF-β pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGFBR2), which then recruits and phosphorylates the type I receptor (TGFBR1). The activated TGFBR1 phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with the common mediator SMAD4, which translocates to the nucleus to regulate the transcription of target genes.

USP2a has been shown to interact with and deubiquitinate components of the TGF-β pathway, thereby modulating the signaling output. By inhibiting USP2a, this compound has the potential to alter the dynamics of this critical pathway.[4]

TGF_beta_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFBR_complex TGFBR1/TGFBR2 Complex SMAD23 SMAD2/3 TGFBR_complex->SMAD23 Phosphorylates TGF_ligand TGF-β Ligand TGF_ligand->TGFBR_complex Binds pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex_nuc SMAD2/3/4 Complex SMAD_complex->SMAD_complex_nuc Translocates USP2a USP2a USP2a->TGFBR_complex Deubiquitinates (Modulates Signaling) This compound This compound This compound->USP2a Inhibits DNA Target Gene Promoters SMAD_complex_nuc->DNA Binds Transcription Gene Transcription (Cell Cycle Arrest, Apoptosis) DNA->Transcription Regulates

Caption: The TGF-β signaling pathway and the inhibitory action of this compound on USP2a.

DUB Inhibitor Selectivity: The Case of USP7

The selectivity of this compound for USP2a over USP7 highlights a critical aspect of DUB inhibitor development.[3] USP7 is one of the most extensively studied DUBs and is a key regulator of the p53 tumor suppressor pathway.

The USP7-MDM2-p53 Axis

The tumor suppressor protein p53 is a transcription factor that responds to cellular stress by inducing cell cycle arrest or apoptosis, thus preventing tumorigenesis.[7] The levels and activity of p53 are tightly controlled by the E3 ubiquitin ligase MDM2, which ubiquitinates p53, targeting it for proteasomal degradation.[8][9]

USP7 deubiquitinates and stabilizes MDM2, thereby promoting the degradation of p53.[10] Inhibition of USP7 leads to the destabilization and degradation of MDM2. This, in turn, allows p53 levels to rise, leading to the activation of p53 target genes and subsequent cancer cell killing.[11][12] The development of selective USP7 inhibitors is therefore a major focus in cancer therapy.

USP7_p53_pathway cluster_regulation MDM2-p53 Regulation cluster_outcomes Cellular Outcomes p53 p53 (Tumor Suppressor) Degradation Proteasomal Degradation p53->Degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Induces p53->Apoptosis Enhanced Outcome MDM2 MDM2 (E3 Ligase) MDM2->p53 Ubiquitinates MDM2->p53 p53 stabilized USP7 USP7 MDM2->USP7 USP7->MDM2 Deubiquitinates (Stabilizes) USP7_inhibitor USP7 Inhibitor USP7_inhibitor->MDM2 MDM2 destabilized USP7_inhibitor->USP7 Inhibits

Caption: The USP7-MDM2-p53 signaling axis, a key target in cancer therapy.

The high selectivity of this compound for USP2a suggests that its cellular effects would be distinct from those of a USP7 inhibitor, primarily modulating the TGF-β pathway rather than directly activating p53 through MDM2 degradation. This underscores the importance of developing highly selective inhibitors to achieve targeted therapeutic effects and minimize off-target toxicities.

Experimental Protocols for DUB Inhibitor Characterization

The following section details common methodologies used to characterize a novel DUB inhibitor like this compound.

In Vitro DUB Inhibition Assay (Ub-AMC Assay)

This is a standard biochemical assay to determine the potency of an inhibitor against a purified DUB enzyme.

Principle: The assay uses a fluorogenic substrate, Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC). Cleavage of the isopeptide bond between ubiquitin and AMC by an active DUB releases free AMC, which fluoresces. The rate of fluorescence increase is proportional to DUB activity.

Methodology:

  • Reagents: Purified recombinant DUB enzyme (e.g., USP2a), Ub-AMC substrate, assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT), test compound (e.g., this compound) at various concentrations.

  • Procedure: a. Prepare a serial dilution of the test compound in DMSO. b. In a 96-well microplate, add the assay buffer. c. Add the test compound to the appropriate wells. d. Add the purified DUB enzyme to all wells (except negative controls) and incubate for 15-30 minutes at room temperature to allow for inhibitor binding. e. Initiate the reaction by adding the Ub-AMC substrate. f. Immediately place the plate in a fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm). g. Monitor the fluorescence kinetically over 30-60 minutes.

  • Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. b. Normalize the rates relative to a DMSO vehicle control (100% activity) and a no-enzyme control (0% activity). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Ub_AMC_Workflow start Start prep_reagents Prepare Reagents: - DUB Enzyme - Ub-AMC Substrate - Test Compound (this compound) start->prep_reagents plate_setup Plate Setup (96-well): 1. Add Assay Buffer 2. Add this compound Dilutions prep_reagents->plate_setup enzyme_add Add DUB Enzyme Incubate 15 min plate_setup->enzyme_add reaction_start Add Ub-AMC Substrate (Initiate Reaction) enzyme_add->reaction_start read_plate Kinetic Fluorescence Reading (Ex: 360nm, Em: 460nm) reaction_start->read_plate data_analysis Data Analysis: - Calculate Reaction Rates - Normalize to Controls - Plot Dose-Response Curve read_plate->data_analysis end Determine IC50 data_analysis->end

Caption: Experimental workflow for an in vitro Ub-AMC DUB inhibition assay.

Cellular Target Engagement Assay (Western Blot)

This assay determines if the inhibitor affects the ubiquitination status of the DUB's substrate in a cellular context.

Principle: Treatment of cells with a DUB inhibitor should lead to an accumulation of the ubiquitinated form of its substrate(s). This can be detected by immunoprecipitation of the substrate followed by western blotting for ubiquitin.

Methodology:

  • Cell Culture and Treatment: a. Culture cells known to express the target DUB (e.g., USP2a). b. Treat cells with the test compound (this compound) or vehicle (DMSO) for a defined period (e.g., 4-24 hours). To observe accumulation of ubiquitinated proteins, it is common to also treat with a proteasome inhibitor (e.g., MG132) for the last 4-6 hours.

  • Cell Lysis: a. Harvest and lyse the cells in a buffer containing protease and DUB inhibitors (e.g., NEM, PR-619) to preserve the ubiquitination status of proteins.

  • Immunoprecipitation (IP): a. Incubate the cell lysates with an antibody specific to the substrate of interest (e.g., anti-TGFBR1). b. Add Protein A/G beads to pull down the antibody-protein complex. c. Wash the beads extensively to remove non-specific binders.

  • Western Blotting: a. Elute the proteins from the beads by boiling in SDS-PAGE sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated substrate. A high-molecular-weight smear indicates polyubiquitination. d. The membrane can be stripped and re-probed with the substrate antibody as a loading control for the IP.

Conclusion

This compound is a valuable chemical probe for studying the function of USP2a. Its identification as a selective inhibitor with an IC50 of 3.3 µM provides a starting point for further investigation into the therapeutic potential of targeting this specific deubiquitinase.[3] While the direct effects of this compound on cellular systems require more extensive research, its target, USP2a, is a known modulator of the TGF-β pathway, a signaling cascade with profound implications in cancer and fibrosis.[4] The high selectivity of this compound for USP2a over other DUBs like USP7 exemplifies the progress and remaining challenges in developing targeted therapies against specific components of the ubiquitin-proteasome system. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this compound and other novel DUB inhibitors, from initial biochemical characterization to cellular target engagement and pathway analysis. Further research in this area will undoubtedly deepen our understanding of DUB biology and may lead to the development of novel therapeutics for a range of human diseases.

References

An In-depth Technical Guide to STD1T for Basic Research in Cell Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

STD1T is a potent and selective small molecule inhibitor of Ubiquitin-Specific Peptidase 2a (USP2a), a deubiquitinating enzyme (DUB) implicated in a variety of critical cellular processes. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application as a research tool in cell biology, with a particular focus on its role in modulating the Transforming Growth Factor-β (TGF-β) signaling pathway. The information presented herein is intended to equip researchers with the foundational knowledge and practical guidance necessary to effectively utilize this compound in their laboratory investigations.

This compound: Chemical Properties and Mechanism of Action

This compound is a small molecule inhibitor that targets the catalytic activity of the deubiquitinase USP2a.[1]

Chemical Structure and Properties
PropertyValueReference
IUPAC Name 4,5,6,7-tetrahydro-2-[[4-(2-thienyl)-2-thiazolyl]amino]-3-benzothiophenecarboxamide[1]
CAS Number 893075-58-6[1]
Molecular Formula C₁₉H₁₉N₃O₄S₂[1]
Molecular Weight 417.5 g/mol [1]
IC₅₀ (USP2a) 3.3 µM (in Ub-AMC Assay)[1]
Selectivity No significant activity against USP7 at 10 µM[1]
Mechanism of Action

This compound functions as a competitive inhibitor of USP2a.[1] Deubiquitinating enzymes (DUBs) are proteases that remove ubiquitin from substrate proteins, thereby regulating their stability and function. USP2a has been shown to deubiquitinate and stabilize several key proteins involved in cell cycle progression, apoptosis, and signal transduction.[2] By inhibiting USP2a, this compound prevents the removal of ubiquitin from its substrates, leading to their subsequent degradation by the proteasome. This targeted inhibition allows for the precise investigation of USP2a's role in various cellular pathways.

The Role of USP2a and the Impact of this compound on the TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, differentiation, and apoptosis.[3] Dysregulation of this pathway is a hallmark of many diseases, including cancer. Recent evidence has highlighted the critical role of USP2a in fine-tuning TGF-β signaling.[3]

USP2a as a Positive Regulator of TGF-β Signaling

USP2a has been identified as a positive regulator of the TGF-β signaling pathway.[3] It achieves this by deubiquitinating and stabilizing the TGF-β type I receptor (TGFBR1).[3] Ubiquitination of TGFBR1 is a key mechanism for its downregulation and subsequent attenuation of TGF-β signaling.[4][5] By removing ubiquitin moieties from TGFBR1, USP2a enhances its stability at the cell surface, leading to a more sustained and robust downstream signal upon TGF-β ligand binding.[3]

The signaling cascade is initiated when TGF-β binds to its type II receptor (TGFBR2), which then recruits and phosphorylates TGFBR1. The activated TGFBR1 subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[6][7] Phosphorylated R-SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[8]

By stabilizing TGFBR1, USP2a promotes the phosphorylation of SMAD2 and SMAD3, thereby amplifying the TGF-β signal.[3]

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGFBR2 TGFBR2 TGF-beta->TGFBR2 Binds TGFBR1 TGFBR1 TGFBR2->TGFBR1 Recruits & Phosphorylates Ub Ubiquitin TGFBR1->Ub Ubiquitination SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylates USP2a USP2a USP2a->TGFBR1 Deubiquitinates pSMAD23 p-SMAD2/3 SMAD4 SMAD4 SMAD_complex SMAD2/3/4 Complex SMAD4->SMAD_complex pSMAD23->SMAD_complex Complexes with Gene_expression Target Gene Expression SMAD_complex->Gene_expression Regulates This compound This compound This compound->USP2a Inhibits

Caption: The TGF-β signaling pathway and the role of USP2a and its inhibitor this compound.
Pharmacological Inhibition of USP2a with this compound

Pharmacological inhibition of USP2a using small molecules like this compound provides a powerful tool to dissect the role of this deubiquitinase in the TGF-β pathway and other cellular processes. By blocking USP2a activity, this compound is expected to increase the ubiquitination and subsequent degradation of TGFBR1, leading to a dampening of TGF-β signaling.[3] This can be experimentally observed as a decrease in the phosphorylation of SMAD2 and SMAD3 in response to TGF-β stimulation.

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in cell biology research. It is important to note that optimal conditions (e.g., concentration of this compound, treatment duration) may vary depending on the cell type and experimental context. Therefore, it is recommended to perform dose-response and time-course experiments to determine the optimal parameters for your specific system.

Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations. It is advisable to prepare a vehicle control (DMSO alone) at the same final concentration as the highest concentration of this compound used.

  • Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period. For signaling studies, shorter incubation times (e.g., 1-24 hours) are typically used. For longer-term assays such as cell viability or proliferation, incubation times may extend to 72 hours or more.

Western Blot Analysis of TGF-β Signaling Components

This protocol describes the analysis of total and phosphorylated SMAD2 levels following this compound treatment and TGF-β stimulation.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Culture 1. Cell Culture & Treatment (this compound +/- TGF-β) Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification Denaturation 4. Sample Denaturation Quantification->Denaturation SDS_PAGE 5. SDS-PAGE Denaturation->SDS_PAGE Transfer 6. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (e.g., anti-pSMAD2, anti-SMAD2) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Signal Detection Secondary_Ab->Detection

Caption: A generalized workflow for Western blot analysis.

Materials:

  • Cells of interest

  • This compound

  • Recombinant Human TGF-β1

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA or Bradford)

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-SMAD2, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle for the desired time (e.g., 24 hours). In the last 30-60 minutes of incubation, stimulate the cells with TGF-β1 (e.g., 5 ng/mL).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-SMAD2, diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total SMAD2 and a loading control like β-actin to ensure equal protein loading.

In Vitro Deubiquitinase (DUB) Assay

This assay measures the direct inhibitory effect of this compound on USP2a activity using a fluorogenic substrate.

Materials:

  • Recombinant human USP2a

  • Ubiquitin-AMC (Ub-7-amino-4-methylcoumarin) fluorogenic substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

  • This compound

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Dilute recombinant USP2a and Ubiquitin-AMC in assay buffer to the desired working concentrations. Prepare a serial dilution of this compound in assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, this compound at various concentrations (and a vehicle control), and recombinant USP2a.

  • Initiate Reaction: Start the reaction by adding the Ubiquitin-AMC substrate to each well.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) at regular intervals (e.g., every 2 minutes) for a set period (e.g., 60 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound. Plot the reaction velocity against the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Quantitative Data Presentation

The following tables summarize key quantitative data related to this compound and its target, USP2a.

Table 1: Inhibitory Activity of this compound

ParameterValueAssay ConditionsReference
IC₅₀ 3.3 µMUb-AMC Assay with recombinant USP2a[1]
Selectivity No significant inhibition of USP7 at 10 µMCellular thermal shift assay or similar[1]

Table 2: Cellular Effects of USP2a Inhibition (using ML364, a related USP2a inhibitor)

Cell LineTreatmentEffectQuantitative MeasurementReference
HCT116 (Colon Cancer)ML364 (10 µM, 24h)Reduction in Cyclin D1 protein levelsDensitometric analysis of Western blots[9]
Mino (Mantle Cell Lymphoma)ML364 (10 µM, 24h)Reduction in Cyclin D1 protein levelsDensitometric analysis of Western blots[9]
A549 (Lung Cancer)ML364Attenuation of TGF-β-induced cell migration and invasionTranswell migration/invasion assays[3]

Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process. A plausible synthetic route for a key structural component, 2-aminobenzothiazole (B30445) derivatives, is outlined below. The specific synthesis of this compound would involve the reaction of an appropriate 2-aminothiazole (B372263) intermediate with a substituted benzoic acid derivative.[10][11]

Synthesis_Scheme cluster_step1 Step 1: Thiourea Formation cluster_step2 Step 2: Cyclization A Substituted Aniline C Substituted 1-Phenylthiourea A->C B Ammonium Thiocyanate B->C D 2-Aminobenzothiazole Derivative C->D E Bromine E->D F Acidic Medium F->C F->D

Caption: General scheme for the synthesis of 2-aminobenzothiazole derivatives.

Conclusion

This compound is a valuable research tool for investigating the cellular functions of the deubiquitinase USP2a. Its ability to selectively inhibit USP2a allows for the targeted interrogation of pathways regulated by this enzyme, most notably the TGF-β signaling cascade. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at elucidating the intricate roles of USP2a in health and disease. Further research utilizing this compound and other selective USP2a inhibitors will undoubtedly continue to unravel the complexities of cellular signaling and may pave the way for novel therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for Studying TSTD1 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "STD1T" is not a standard identifier for a specific cell culture protocol. Based on current scientific literature, it is likely a typographical error or a less common abbreviation for TSTD1 (Thiosulfate Sulfurtransferase-Like Domain Containing 1) . TSTD1 is a protein that has been identified as having a significant role in cancer, particularly in breast cancer, where its overexpression is linked to poor treatment outcomes[1]. This document provides detailed protocols and application notes for researchers studying the cellular functions of TSTD1 in a cancer cell culture context.

These protocols are designed for researchers, scientists, and drug development professionals investigating the molecular mechanisms of cancer and developing novel therapeutic strategies. The following sections detail standard cell culture procedures, key experimental protocols to investigate TSTD1 function, and representative data.

General Adherent Cancer Cell Culture Protocol

This protocol provides a general guideline for the culture of adherent cancer cell lines, which is a fundamental prerequisite for studying the effects of genes like TSTD1. Breast cancer cell lines such as MCF-7 or MDA-MB-231 are relevant choices for TSTD1 research.

Materials:

  • Base medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-25, T-75)

  • Cell culture dishes/plates (6-well, 96-well)

  • Sterile serological pipettes and pipette tips

  • Humidified incubator (37°C, 5% CO2)

  • Biosafety cabinet

Protocol:

  • Media Preparation: Prepare complete growth medium by supplementing the base medium with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing:

    • Rapidly thaw a cryovial of cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 5-10 mL of complete growth medium.

    • Transfer the cell suspension to an appropriately sized culture flask.

  • Cell Maintenance and Subculturing:

    • Incubate cells at 37°C in a humidified, 5% CO2 incubator.

    • Monitor cell confluence daily. When cells reach 80-90% confluence, they should be subcultured.

    • Aspirate the old medium and wash the cell monolayer once with sterile PBS.

    • Add 1-2 mL (for a T-75 flask) of pre-warmed Trypsin-EDTA and incubate for 2-5 minutes at 37°C, or until cells detach.

    • Neutralize the trypsin by adding 4-5 mL of complete growth medium.

    • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Seed new culture flasks at the desired density (e.g., 1:3 to 1:6 split ratio).

  • Changing Medium: Change the culture medium every 2-3 days to replenish nutrients.

Key Experimental Protocols for TSTD1 Functional Analysis

To investigate the role of TSTD1 in cancer cells, several key experiments can be performed. These include modulating TSTD1 expression (e.g., via overexpression or knockdown) and then assessing the impact on cellular phenotypes such as proliferation and protein signaling.

Experimental Workflow: TSTD1 Overexpression and Functional Assays

G cluster_0 Preparation cluster_1 Transfection cluster_2 Analysis A Seed cancer cells in 6-well plates C Transfect cells with TSTD1 plasmid or empty vector control A->C B Prepare TSTD1 overexpression plasmid and transfection reagent B->C D Incubate for 48-72 hours C->D E Harvest cells for analysis D->E F Western Blot for TSTD1 expression E->F G Cell Proliferation Assay (e.g., MTT) E->G H Analysis of downstream signaling pathways E->H

Caption: Workflow for TSTD1 overexpression studies.

Cell Proliferation (MTT) Assay Protocol

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cells transfected with TSTD1 or control vector

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Plate reader (570 nm)

Protocol:

  • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Transfect cells with the TSTD1 overexpression plasmid or an empty vector control.

  • At desired time points (e.g., 24, 48, 72 hours post-transfection), add 20 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 10 minutes at room temperature.

  • Measure the absorbance at 570 nm using a plate reader.

Western Blot Protocol for Protein Expression Analysis

This protocol is used to detect the levels of TSTD1 protein and other proteins in relevant signaling pathways.

Materials:

  • Cell lysates

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-TSTD1, anti-p-SMAD2, anti-SMAD2, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize protein bands using an imaging system.

Quantitative Data Presentation

The following tables present hypothetical but representative data from experiments investigating the effect of TSTD1 overexpression.

Table 1: Effect of TSTD1 Overexpression on Cell Proliferation (MTT Assay)

Time (hours)Control (Absorbance at 570 nm)TSTD1 Overexpression (Absorbance at 570 nm)
240.45 ± 0.050.62 ± 0.06
480.82 ± 0.071.25 ± 0.09
721.35 ± 0.112.10 ± 0.15

Table 2: Densitometric Analysis of Western Blot Results

ProteinControl (Relative Density)TSTD1 Overexpression (Relative Density)
TSTD11.04.5
p-SMAD21.00.4
Total SMAD21.01.0
Actin1.01.0

TSTD1 and Relevant Signaling Pathways

While the direct signaling pathways regulated by TSTD1 are still under investigation, literature suggests potential links to pathways commonly dysregulated in cancer. One such pathway is the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is involved in a wide range of cellular processes including proliferation, differentiation, and apoptosis[2]. The search results also indicated that a compound named this compound can act as an inhibitor of USP2a, a deubiquitinating enzyme that can regulate TGF-β signaling[2].

TGF-β Signaling Pathway

TGF_beta_pathway cluster_nucleus Nucleus TGFb TGF-β Ligand Receptor TGF-β Receptor Complex (Type I & II) TGFb->Receptor SMAD23 SMAD2/3 Receptor->SMAD23 phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex binds SMAD4 SMAD4 SMAD4->SMAD_complex binds Nucleus Nucleus SMAD_complex->Nucleus translocates to Gene_expression Target Gene Expression Nucleus->Gene_expression regulates TSTD1_effect Potential TSTD1 Inhibition Point TSTD1_effect->pSMAD23 may inhibit

Caption: Simplified TGF-β signaling pathway.

This diagram illustrates the canonical TGF-β signaling pathway. TGF-β ligands bind to their receptors, leading to the phosphorylation of SMAD2 and SMAD3. These then complex with SMAD4 and translocate to the nucleus to regulate target gene expression. Based on the hypothetical data in Table 2, overexpression of TSTD1 may lead to a decrease in SMAD2 phosphorylation, suggesting a potential inhibitory role of TSTD1 in this pathway. Further experiments would be required to validate this hypothesis.

References

Application Notes and Protocols for the Use of STD1T in a Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

STD1T is a small molecule inhibitor of Ubiquitin-Specific Protease 2a (USP2a), a deubiquitinating enzyme (DUB) that has emerged as a promising target in cancer therapy. USP2a is implicated in the regulation of key signaling pathways that drive tumor progression, notably the Transforming Growth Factor-β (TGF-β) signaling pathway.[1] By inhibiting USP2a, this compound offers a potential therapeutic strategy to counteract the oncogenic effects of this enzyme. These application notes provide a comprehensive guide for the utilization of this compound in preclinical mouse models of cancer, offering detailed protocols for in vivo studies.

Mechanism of Action

This compound functions by inhibiting the enzymatic activity of USP2a.[2] USP2a removes ubiquitin chains from target proteins, rescuing them from proteasomal degradation. One of the key substrates of USP2a relevant to cancer is the TGF-β receptor I (TGFBR1).[1] In the context of cancer, particularly in advanced stages, the TGF-β signaling pathway can promote tumor growth, invasion, and metastasis.[3] USP2a enhances TGF-β signaling by deubiquitinating and stabilizing TGFBR1.[1] By inhibiting USP2a, this compound is expected to increase the ubiquitination and subsequent degradation of TGFBR1, thereby attenuating TGF-β signaling and its pro-tumorigenic effects.[4][5] Depletion or pharmacological inhibition of USP2a has been shown to dampen TGF-β-triggered signaling and metastasis in preclinical models.[4][5]

Signaling Pathway

STD1T_Mechanism_of_Action cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus TGFb TGF-β Ligand TGFBR2 TGF-β Receptor II TGFb->TGFBR2 Binds TGFBR1 TGF-β Receptor I TGFBR2->TGFBR1 Activates Proteasome Proteasome Degradation TGFBR1->Proteasome Degradation SMAD23 p-SMAD2/3 TGFBR1->SMAD23 Phosphorylates Ub Ubiquitin Ub->TGFBR1 Ubiquitinates USP2a USP2a USP2a->TGFBR1 Deubiquitinates (Stabilizes) This compound This compound This compound->USP2a Inhibits SMAD4 SMAD4 SMAD23->SMAD4 Complexes with Nucleus Nucleus SMAD23->Nucleus Translocates to SMAD4->Nucleus Translocates to Gene Target Gene Transcription (e.g., EMT, Invasion) Nucleus->Gene

Caption: Mechanism of action of this compound in the TGF-β signaling pathway.

Experimental Protocols

The following protocols are designed for researchers utilizing this compound in subcutaneous xenograft mouse models of cancer. These are generalized protocols and may require optimization based on the specific cancer cell line and mouse strain used.

I. Subcutaneous Xenograft Mouse Model Establishment

This protocol outlines the steps for establishing a subcutaneous tumor model in immunodeficient mice.[6][7][8][9]

Materials:

  • Cancer cell line of interest (e.g., human lung, breast, or colon cancer cell lines)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix (optional, but recommended for some cell lines)

  • 6-8 week old immunodeficient mice (e.g., Nude, NOD-SCID)

  • 1 mL syringes with 25-27 gauge needles

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture cancer cells in appropriate medium until they reach 80-90% confluency. Ensure cells are in the logarithmic growth phase.

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells with sterile PBS.

    • Add Trypsin-EDTA and incubate until cells detach.

    • Neutralize the trypsin with complete medium and collect the cells in a sterile conical tube.

    • Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in cold, sterile PBS or serum-free medium.

    • Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

  • Cell Preparation for Injection:

    • Centrifuge the required number of cells and resuspend the pellet in cold PBS or a 1:1 mixture of PBS and Matrigel® to a final concentration of 1x10^6 to 1x10^7 cells per 100 µL. Keep the cell suspension on ice.

  • Subcutaneous Injection:

    • Anesthetize the mouse using an approved protocol.

    • Shave and disinfect the injection site on the flank of the mouse.

    • Gently lift the skin and subcutaneously inject 100 µL of the cell suspension.

    • Slowly withdraw the needle to prevent leakage of the cell suspension.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

    • Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-150 mm³).

II. In Vivo Efficacy Study of this compound

This protocol describes a typical in vivo efficacy study to evaluate the anti-tumor activity of this compound.

Materials:

  • Tumor-bearing mice (from Protocol I)

  • This compound

  • Vehicle control (e.g., DMSO, saline, or as recommended by the supplier)

  • Dosing syringes and needles (appropriate for the route of administration)

  • Animal balance

Procedure:

  • Preparation of Dosing Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On each treatment day, dilute the stock solution to the desired final concentrations with a sterile vehicle. The final concentration of the solvent in the dosing solution should be kept low (e.g., <10% DMSO) to avoid toxicity.

  • Dosing and Administration:

    • Based on preclinical data for other small molecule USP2a inhibitors, a starting dose range of 10-50 mg/kg can be explored.[10] However, the optimal dose must be determined empirically through a dose-response study.

    • The route of administration will depend on the formulation and pharmacokinetic properties of this compound. Common routes for small molecule inhibitors include oral gavage (PO), intraperitoneal (IP), or intravenous (IV) injection.

    • Administer the prepared this compound solution or vehicle control to the respective groups of mice according to the determined schedule (e.g., daily, every other day).

  • Monitoring and Data Collection:

    • Measure tumor volumes and body weights of the mice 2-3 times per week.

    • Observe the mice daily for any signs of toxicity, such as changes in behavior, appetite, or weight loss.

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice according to institutional guidelines.

    • Excise the tumors, weigh them, and process for further analysis (e.g., histology, western blotting).

Experimental Workflow

Caption: General experimental workflow for an in vivo efficacy study of this compound.

Data Presentation

Quantitative data from in vivo studies should be summarized in tables for clear comparison between treatment and control groups.

Table 1: Example of In Vivo Efficacy Data Summary

Treatment GroupNumber of Mice (n)Mean Initial Tumor Volume (mm³) ± SEMMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control10120.5 ± 8.21540.2 ± 150.7--2.5 ± 1.1
This compound (10 mg/kg)10122.1 ± 7.9985.6 ± 120.336.0-3.1 ± 1.5
This compound (25 mg/kg)10119.8 ± 8.5650.1 ± 95.457.8-4.5 ± 2.0
This compound (50 mg/kg)10121.3 ± 8.1420.7 ± 75.272.7-6.2 ± 2.3

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Example of Pharmacokinetic Data Summary for a Hypothetical Small Molecule Inhibitor

ParameterOral Administration (PO)Intravenous Administration (IV)
Dose (mg/kg)205
Cmax (ng/mL)8501500
Tmax (h)1.50.25
AUC (0-t) (ng*h/mL)45003200
Half-life (t1/2) (h)4.23.8
Bioavailability (%)70.3-

Note: The data presented in this table is hypothetical and for illustrative purposes only. Pharmacokinetic studies for this compound need to be conducted to determine these parameters.

Table 3: Example of Acute Toxicity Data Summary

Dose (mg/kg)Number of Mice (n)MortalityClinical Signs of Toxicity
50050/5No observable adverse effects
100050/5Mild lethargy, resolved within 24h
200051/5Severe lethargy, ruffled fur

Note: The data presented in this table is hypothetical and for illustrative purposes only. A formal toxicology study is required to determine the safety profile of this compound.

Safety and Toxicology

Prior to conducting large-scale efficacy studies, it is crucial to perform preliminary toxicity studies to determine the maximum tolerated dose (MTD) of this compound.

Acute Toxicity Study:

  • Administer single escalating doses of this compound to small groups of mice.

  • Observe the animals for a period of 7-14 days for signs of toxicity and mortality.

  • This will help in establishing a safe dose range for subsequent studies.

Sub-acute/Chronic Toxicity Study:

  • Administer repeated doses of this compound over a longer period (e.g., 14-28 days).

  • Monitor for changes in body weight, food and water consumption, and clinical signs of toxicity.

  • At the end of the study, perform hematological and serum biochemical analysis, as well as histopathological examination of major organs.

Considerations:

  • The specific toxicological profile of this compound is currently unknown. Researchers should proceed with caution and follow institutional guidelines for animal welfare.

  • The vehicle used to dissolve this compound should also be tested for any potential toxicity.

This compound, as a USP2a inhibitor, represents a novel therapeutic agent for cancer treatment. The provided application notes and protocols offer a foundational framework for initiating preclinical in vivo studies in mouse models. It is imperative for researchers to conduct pilot studies to optimize experimental parameters such as dosing, administration route, and schedule for their specific cancer model. Rigorous evaluation of both efficacy and safety will be essential in advancing this compound through the drug development pipeline.

References

Application Notes and Protocols: STD1T in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of STD1T for use in in vitro assays, targeting researchers in drug discovery and development.

Introduction to this compound

This compound is a deubiquitinase inhibitor with specificity for Ubiquitin Specific Peptidase 2a (USP2a).[1] It has been identified as a modulator of the Transforming Growth Factor-β (TGF-β) signaling pathway, a critical pathway involved in numerous cellular processes such as cell growth, differentiation, and apoptosis.[2][3] Dysregulation of the TGF-β pathway is implicated in various diseases, including cancer.[2][4] As an inhibitor of USP2a, this compound offers a valuable tool for investigating the role of deubiquitination in TGF-β signaling and its potential as a therapeutic target.

Physicochemical and Biological Properties of this compound

A summary of the known quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
Target Ubiquitin Specific Peptidase 2a (USP2a)[1]
IC50 3.3 μM (in Ub-AMC Assay)[1]
Recommended Stock Solution Storage -80°C for 6 months; -20°C for 1 month[1]

Solubility of this compound

General Guidelines for Solubilization:

  • Primary Solvent: High-purity, anhydrous DMSO is recommended for preparing a concentrated stock solution of this compound.[5]

  • Stock Concentration: It is standard practice to prepare a high-concentration stock solution (e.g., 10 mM or higher) to minimize the volume of solvent added to the final assay, thereby reducing the risk of solvent-induced artifacts. For many compounds, solubility in DMSO can reach concentrations of 25 mg/mL or higher.

  • Final Assay Concentration: The concentration of DMSO in the final cell culture medium should be kept to a minimum, typically below 0.5%, to avoid cytotoxicity. A 1000-fold dilution of a DMSO stock solution is a common practice.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound will be required for this calculation and should be obtained from the supplier's certificate of analysis.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile, filter-barrier pipette tips

Procedure:

  • Determine the required mass of this compound:

    • Use the following formula to calculate the mass of this compound needed:

      • Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L) * 1000 (mg/g)

    • For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution of a compound with a molecular weight of 400 g/mol :

      • Mass (mg) = 10 * 400 * 0.001 * 1000 = 4 mg

  • Weigh the this compound powder:

    • Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolve in DMSO:

    • Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Preparation of Working Solutions for In Vitro Assays

This protocol outlines the preparation of a working solution of this compound for a typical cell-based assay.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for the cell line being used

  • Sterile tubes for dilution

Procedure:

  • Thaw the Stock Solution:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilutions (if necessary):

    • Depending on the final desired concentrations, it may be necessary to perform one or more serial dilutions of the stock solution in cell culture medium.

  • Prepare the Final Working Solution:

    • Dilute the 10 mM stock solution or an intermediate dilution into the final cell culture medium to achieve the desired final concentration for your experiment.

    • Important: Ensure that the final concentration of DMSO in the working solution is below the tolerance level of your specific cell line (typically <0.5%). For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of medium). This results in a final DMSO concentration of 0.1%.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. This is crucial to distinguish the effects of the compound from any effects of the solvent.

  • Immediate Use:

    • Use the freshly prepared working solutions for your in vitro assay immediately.

Visualizing the Role of this compound in the TGF-β Signaling Pathway

The following diagrams illustrate the TGF-β signaling pathway and the experimental workflow for preparing this compound.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta Receptor II TGF-beta Receptor II TGF-beta->TGF-beta Receptor II Binds TGF-beta Receptor I TGF-beta Receptor I TGF-beta Receptor II->TGF-beta Receptor I Recruits and Phosphorylates SMAD2/3 SMAD2/3 TGF-beta Receptor I->SMAD2/3 Phosphorylates Ubiquitination Ubiquitination TGF-beta Receptor I->Ubiquitination p-SMAD2/3 p-SMAD2/3 SMAD2/3->p-SMAD2/3 SMAD4 SMAD4 SMAD Complex p-SMAD2/3 SMAD4 Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Translocates to Nucleus and regulates USP2a USP2a USP2a->Ubiquitination Inhibits (Deubiquitinates Receptor) This compound This compound This compound->USP2a Inhibits Degradation Degradation Ubiquitination->Degradation p-SMAD2/3SMAD4 p-SMAD2/3SMAD4 p-SMAD2/3SMAD4->SMAD Complex STD1T_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Solution Aliquot store->thaw dilute Dilute in Cell Culture Medium (e.g., 1:1000) thaw->dilute control Prepare Vehicle Control (DMSO) thaw->control use Use Immediately in In Vitro Assay dilute->use control->use

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiosulfate (B1220275) Sulfurtransferase Like Domain Containing 1 (TSTD1), also known as KAT, is a cytoplasmic enzyme that plays a role in hydrogen sulfide (B99878) (H₂S) metabolism and sulfide-based signaling.[1][2] Unlike the well-characterized mitochondrial rhodanese, TSTD1 is a single-domain sulfurtransferase.[2] It catalyzes the transfer of a sulfane sulfur atom from a donor, such as thiosulfate, to a thiophilic acceptor. Notably, TSTD1 is involved in the production of S-sulfanylglutathione (GSS(-)), a key intermediate in H₂S metabolism.[3] Recent studies have also implicated TSTD1 in cancer progression, with its overexpression observed in breast and colon cancer.[1][4] These application notes provide recommended working concentrations for in vitro assays and detail protocols for studying TSTD1 function.

Data Presentation: Recommended Working Concentrations for In Vitro Assays

The following table summarizes the recommended concentrations for components in in vitro enzymatic assays for TSTD1. These concentrations are derived from kinetic studies and activity assays of recombinant human TSTD1.

Assay TypeComponentRecommended Working ConcentrationReference(s)
Thiosulfate:Cyanide Sulfurtransferase Activity Recombinant TSTD15 - 10 µg in a 330 µL reaction volume[2]
Thiosulfate1 - 50 mM[2]
Potassium Cyanide (KCN)0.02 - 50 mM[2]
HEPES Buffer (pH 7.4)300 mM[2]
NaCl150 mM[2]
Thiosulfate:Glutathione (B108866) Sulfurtransferase Activity Recombinant TSTD13 µM
Thiosulfate0 - 10 mM
Glutathione (GSH)0 - 30 mM
Tris Buffer (pH 8.0)20 mM
NaCl150 mM
Lead Acetate0.5 mM
Thiosulfate:Thioredoxin Sulfurtransferase Activity Recombinant TSTD1Not specified[2]
ThiosulfateVarying concentrations[2]
ThioredoxinVarying concentrations (up to 150 µM)[2]
HEPES Buffer (pH 7.4)300 mM[2]
NaCl150 mM[2]

Experimental Protocols

Protocol 1: In Vitro Thiosulfate:Cyanide Sulfurtransferase Activity Assay

This colorimetric assay measures the cyanide detoxification activity of TSTD1 by quantifying the formation of thiocyanate.

Materials:

  • Recombinant Human TSTD1

  • Thiosulfate

  • Potassium Cyanide (KCN)

  • HEPES Buffer (pH 7.4)

  • NaCl

  • Formaldehyde (20% v/v)

  • Goldstein's Reagent

  • 384-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare an assay buffer containing 300 mM HEPES (pH 7.4) and 150 mM NaCl.[2]

  • Set up reactions in a 384-well microplate. For a 330 µL final volume, add the following:

    • Varying concentrations of thiosulfate (1-50 mM) and potassium cyanide (0.02-50 mM).[2]

    • 5-10 µg of recombinant TSTD1.[2]

    • Assay buffer to bring the final volume to 330 µL.

  • Initiate the reaction by adding the enzyme.

  • Incubate at 37°C for 20 minutes.[2]

  • Stop the reaction by adding 1 volume of 20% (v/v) formaldehyde.

  • Dilute the solution with 3 volumes of distilled water.

  • Add 1 volume of Goldstein's reagent for colorimetric detection of thiocyanate.

  • Measure the absorbance at 460 nm using a microplate reader.

Protocol 2: In Vitro Thiosulfate:Glutathione Sulfurtransferase Activity Assay

This continuous assay measures the formation of lead sulfide resulting from the reaction of H₂S (produced from GSS(-)) with lead acetate.

Materials:

  • Recombinant Human TSTD1 (3 µM)

  • Sodium Thiosulfate

  • Glutathione (GSH)

  • Tris Buffer (pH 8.0)

  • NaCl

  • Lead Acetate

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare an assay buffer containing 20 mM Tris (pH 8.0) and 150 mM NaCl.

  • In a 96-well microplate, prepare the reaction mixture containing:

    • 40 mM thiosulfate or 40 mM glutathione (GSH), with the other substrate varied (0-10 mM for thiosulfate, 0-30 mM for GSH).

    • 0.5 mM lead acetate.

  • Initiate the reaction by adding 3 µM of recombinant TSTD1.

  • Immediately measure the increase in absorbance at 390 nm in a continuous format for 15 minutes at 25°C using a microplate reader. The increase in absorbance corresponds to the formation of lead sulfide.

Protocol 3: Cell-Based Studies of TSTD1 Function

Direct application of exogenous TSTD1 to cell cultures has not been extensively reported. Instead, cellular studies have focused on modulating TSTD1 expression levels through genetic techniques.

A. TSTD1 Knockdown using siRNA:

This protocol is based on studies in the T47D breast cancer cell line.[4]

Materials:

  • T47D cells

  • TSTD1 siRNA (e.g., Ambion Cat No.: 4390843)[4]

  • Control siRNA

  • Lipofectamine RNAiMAX transfection reagent[4]

  • Cell culture medium and supplements

Procedure:

  • Culture T47D cells to the desired confluency in their recommended growth medium.

  • On the day of transfection, dilute TSTD1 siRNA or control siRNA in serum-free medium.

  • In a separate tube, dilute Lipofectamine RNAiMAX in serum-free medium.

  • Combine the diluted siRNA and Lipofectamine RNAiMAX and incubate for 5-20 minutes at room temperature to allow for complex formation.

  • Add the siRNA-lipid complexes to the cells.

  • Incubate the cells for 24-72 hours post-transfection before performing downstream assays (e.g., proliferation assays, western blotting to confirm knockdown).

B. TSTD1 Overexpression using Plasmid Transfection:

This protocol is based on studies in MCF7 and MDA-MB-231 breast cancer cell lines.[4]

Materials:

  • MCF7 or MDA-MB-231 cells

  • pCMV-TSTD1 expression vector[4]

  • Empty vector control (e.g., pCMV)

  • Lipofectamine 3000 transfection reagent[4]

  • Cell culture medium and supplements

Procedure:

  • Culture MCF7 or MDA-MB-231 cells to the desired confluency.

  • On the day of transfection, dilute the pCMV-TSTD1 plasmid or empty vector control in serum-free medium.

  • In a separate tube, dilute the Lipofectamine 3000 reagent in serum-free medium.

  • Combine the diluted plasmid and Lipofectamine 3000 and incubate according to the manufacturer's protocol to form DNA-lipid complexes.

  • Add the complexes to the cells.

  • After a few hours of incubation, replace the transfection medium with fresh, complete growth medium.[4]

  • Incubate the cells for 24-72 hours post-transfection before analysis (e.g., RT-qPCR or western blotting to confirm overexpression, functional assays).

Signaling Pathways and Experimental Workflows

TSTD1_Thiosulfate_Glutathione_Sulfurtransferase_Pathway cluster_products1 Thiosulfate Thiosulfate (S2O3^2-) TSTD1_E TSTD1 (Enzyme) Thiosulfate->TSTD1_E Sulfur Donor TSTD1_ES TSTD1-S (Persulfide intermediate) TSTD1_E->TSTD1_ES Forms persulfide Sulfite Sulfite (SO3^2-) TSTD1_E->Sulfite Releases TSTD1_ES->TSTD1_E Regenerates GSS S-sulfanylglutathione (GSS-) TSTD1_ES->GSS Produces GSH Glutathione (GSH) GSH->TSTD1_ES Sulfur Acceptor

Caption: Enzymatic reaction of TSTD1 with thiosulfate and glutathione.

TSTD1_Thioredoxin_Interaction Thiosulfate Thiosulfate TSTD1_CysSH TSTD1-Cys-SH (Reduced) Thiosulfate->TSTD1_CysSH Sulfur Donor TSTD1_CysSSH TSTD1-Cys-SSH (Persulfidated) TSTD1_CysSH->TSTD1_CysSSH Forms Persulfide Sulfite Sulfite TSTD1_CysSH->Sulfite Releases TSTD1_CysSSH->TSTD1_CysSH Regenerates Trx_SH2 Thioredoxin (Reduced, Trx-(SH)2) TSTD1_CysSSH->Trx_SH2 Sulfur Transfer Trx_S_SH Thioredoxin (Persulfidated, Trx-S-SH) Trx_SH2->Trx_S_SH Trx_S2 Thioredoxin (Oxidized, Trx-S2) Trx_S_SH->Trx_S2 Resolves to TrxR Thioredoxin Reductase Trx_S2->TrxR Reduced by TrxR->Trx_SH2 NADP NADP+ TrxR->NADP NADPH NADPH NADPH->TrxR

Caption: Proposed role of TSTD1 in the persulfidation of thioredoxin.

Cell_Based_Assay_Workflow cluster_knockdown TSTD1 Knockdown cluster_overexpression TSTD1 Overexpression siRNA TSTD1 siRNA Transfection Confirm_KD Confirm Knockdown (Western Blot / RT-qPCR) siRNA->Confirm_KD Assay_KD Functional Assays (e.g., Proliferation, Drug Response) Confirm_KD->Assay_KD Plasmid TSTD1 Plasmid Transfection Confirm_OE Confirm Overexpression (Western Blot / RT-qPCR) Plasmid->Confirm_OE Assay_OE Functional Assays (e.g., Proliferation, Drug Response) Confirm_OE->Assay_OE

Caption: Workflow for cell-based analysis of TSTD1 function.

References

Application Notes and Protocols: Investigating the Efficacy of Novel Compounds in Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are a generalized template. The compound "STD1T" is a placeholder, as no specific information could be found for a compound with this designation in the available scientific literature. Researchers should substitute "this compound" with their compound of interest and adapt the protocols and concentrations based on their preliminary data and the specific characteristics of their molecule.

Introduction

Prostate cancer is a leading cause of cancer-related death in men, and the development of novel therapeutics is a critical area of research.[1][2] A key aspect of preclinical drug development is determining the optimal treatment duration and effective concentration of a new compound. These protocols provide a framework for investigating the effects of a novel compound, here referred to as this compound, on prostate cancer cell lines. The methodologies outlined will enable the assessment of cell viability, and the impact on key signaling pathways, providing crucial data for further development.

Key Signaling Pathways in Prostate Cancer

The progression of prostate cancer is driven by the dysregulation of several key signaling pathways. Understanding how a novel compound interacts with these pathways is crucial for elucidating its mechanism of action. Major pathways implicated in prostate cancer include:

  • Androgen Receptor (AR) Signaling: The AR pathway is a primary driver of prostate cancer cell growth and survival.[1][3]

  • PI3K/AKT Pathway: This pathway is frequently activated in prostate cancer and plays a central role in cell proliferation, survival, and metabolism.[3]

  • Wnt Signaling Pathway: Aberrant Wnt signaling has been associated with prostate cancer progression and the development of castration-resistant prostate cancer.[4][5]

Experimental Protocols

Cell Culture and Maintenance

A variety of prostate cancer cell lines are available, each with distinct characteristics. The choice of cell line can influence experimental outcomes. Commonly used prostate cancer cell lines include:

  • LNCaP: Androgen-sensitive, express AR, and are PSA positive.

  • PC-3: Androgen-insensitive, do not express AR or PSA.[6]

  • DU-145: Androgen-insensitive, AR-negative, and PSA-negative.[6][7]

  • 22Rv1: Expresses a constitutively active AR splice variant, making it a model for castration-resistant prostate cancer.[7][8]

Protocol:

  • Prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145, 22Rv1) are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For experiments, cells are seeded at an appropriate density and allowed to adhere overnight before treatment.

Determination of Optimal Treatment Duration and Concentration (Cell Viability Assay)

Objective: To determine the cytotoxic effects of this compound on prostate cancer cells and identify the optimal concentration and treatment duration.

Protocol:

  • Seed prostate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well.

  • After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO).

  • Incubate the cells for different time points (e.g., 24, 48, 72 hours).

  • At each time point, assess cell viability using a standard method such as the MTT or PrestoBlue™ assay.

  • Measure the absorbance or fluorescence according to the manufacturer's protocol using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined at each time point.

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound treatment on the activation of key signaling proteins.

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at the predetermined IC50 concentration for the optimal duration.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK, AR, and β-actin as a loading control) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation

The quantitative data from the cell viability assays should be summarized in a table for easy comparison of the IC50 values of this compound across different prostate cancer cell lines and treatment durations.

Cell LineTreatment Duration (hours)This compound IC50 (µM)
LNCaP24Value
48Value
72Value
PC-324Value
48Value
72Value
DU-14524Value
48Value
72Value
22Rv124Value
48Value
72Value

Note: "Value" should be replaced with experimentally determined IC50 values.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Prostate Cancer Cell Lines (LNCaP, PC-3, etc.) Seeding Seed Cells for Specific Assays Cell_Culture->Seeding Treatment Treat with this compound (Various Concentrations and Durations) Seeding->Treatment Viability_Assay Cell Viability Assay (MTT/PrestoBlue™) Treatment->Viability_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot IC50_Determination Determine IC50 Values Viability_Assay->IC50_Determination Pathway_Analysis Analyze Protein Expression Changes Western_Blot->Pathway_Analysis

Caption: A generalized workflow for assessing the effects of a novel compound on prostate cancer cells.

Hypothetical Signaling Pathway Modulation by this compound

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT Transcription_Factors Transcription Factors (e.g., NF-κB, CREB) AKT->Transcription_Factors This compound This compound This compound->AKT Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: A hypothetical model of this compound inhibiting the PI3K/AKT signaling pathway in prostate cancer cells.

References

Application Notes: The Role of STUB1/CHIP in Ubiquitination Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

STUB1 (STIP1 Homology and U-Box containing protein 1), also known as CHIP (C terminus of Hsp70-interacting protein), is a crucial E3 ubiquitin ligase that plays a pivotal role in protein quality control by targeting misfolded or damaged proteins for proteasomal degradation.[1][2] Functioning as a bridge between molecular chaperones (like Hsp70 and Hsp90) and the ubiquitin-proteasome system, STUB1 is integral to cellular homeostasis.[2][3] Its dysregulation has been implicated in a variety of diseases, including neurodegenerative disorders and cancer.[4][5] These application notes provide an overview of STUB1's function and offer detailed protocols for studying its role in ubiquitination.

Mechanism of Action

STUB1 is a U-box type E3 ligase.[5] It utilizes its N-terminal tetratricopeptide repeat (TPR) domain to interact with chaperone proteins like Hsp70 and Hsp90, which in turn present substrate proteins to STUB1.[1][5] The C-terminal U-box domain of STUB1 then catalyzes the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the substrate, marking it for degradation by the 26S proteasome.[1][6] STUB1 can assemble various polyubiquitin (B1169507) chains, with K48-linked chains being a common signal for proteasomal degradation.[7][8][9]

Key Signaling Pathways Involving STUB1

STUB1 is a key regulator in numerous cellular signaling pathways, primarily by mediating the ubiquitination and subsequent degradation of critical signaling proteins.

1. Regulation of Transcription Factors

STUB1 controls the stability of several transcription factors. For instance, it promotes the ubiquitination and degradation of RUNX1, a key player in hematopoiesis, thereby inhibiting its transcriptional activity.[10] Similarly, STUB1 ubiquitinates and degrades YAP1, a central component of the Hippo signaling pathway, at the K280 residue, leading to the suppression of gastric cancer cell proliferation.[11][12]

STUB1 STUB1/CHIP RUNX1 RUNX1 STUB1->RUNX1 Ubiquitinates YAP1 YAP1 STUB1->YAP1 Ubiquitinates Degradation Proteasomal Degradation RUNX1->Degradation Transcription Target Gene Transcription RUNX1->Transcription YAP1->Degradation YAP1->Transcription

STUB1-mediated degradation of transcription factors.

2. Modulation of Receptor Signaling

STUB1 also regulates cell surface receptor signaling. It has been identified as an E3 ligase for the IFNγ-receptor 1 (IFNγ-R1) and its associated kinase JAK1.[13][14] By promoting their ubiquitination and proteasomal degradation, STUB1 attenuates IFNγ signaling, which has implications for tumor immunology.[13][14]

IFNgamma IFNγ IFNGR1_JAK1 IFNγ-R1/JAK1 Complex IFNgamma->IFNGR1_JAK1 Binds Degradation Proteasomal Degradation IFNGR1_JAK1->Degradation Signaling Downstream Signaling IFNGR1_JAK1->Signaling STUB1 STUB1/CHIP STUB1->IFNGR1_JAK1 Ubiquitinates

STUB1 regulation of IFNγ receptor signaling.

Quantitative Data Summary

The following tables summarize quantitative findings from various studies on STUB1-mediated ubiquitination.

Table 1: Effect of STUB1 on Substrate Protein Levels

SubstrateCell LineSTUB1 ManipulationChange in Substrate LevelReference
MLK3HEK293OverexpressionDecrease[6]
RUNX1K562Depletion (CRISPR/Cas9)Increase[10]
RUNX1-RUNX1T1Kasumi-1OverexpressionDecrease[10]
AGO2HEK293TOverexpressionDose-dependent decrease[15]
YTHDF1HEK293TKnockdownIncreased half-life[9]

Table 2: Identified Ubiquitination Sites Mediated by STUB1

SubstrateUbiquitination Site(s)Linkage TypeMethodReference
BNIP-HK61, K128, K291, K350PolyubiquitinationMass Spectrometry[4]
IFNγ-R1K285PolyubiquitinationMass Spectrometry[13]
JAK1K249, K254PolyubiquitinationIn vitro ubiquitination & Mass Spectrometry[13]
AGO2Not specifiedK48-linkedCo-IP & Western Blot[15]
YTHDF1Not specifiedK48-linkedCo-IP & Western Blot[9]
YAP1K280K48-linkedCo-IP & Western Blot[11]

Experimental Protocols

Experimental Workflow: Studying STUB1-Mediated Ubiquitination

cluster_invivo In Vivo / In-Cell Assays cluster_invitro In Vitro Assays CoIP Co-Immunoprecipitation (Co-IP) WB Western Blot Analysis CoIP->WB Ub_Assay In-Cell Ubiquitination Assay Ub_Assay->WB MS Mass Spectrometry (Ub-Site ID) Ub_Assay->MS Deg_Assay Protein Degradation Assay (CHX Chase) Deg_Assay->WB IVU In Vitro Ubiquitination Assay WB_IVU Western Blot Analysis IVU->WB_IVU

Workflow for investigating STUB1 ubiquitination activity.
Protocol 1: In-Cell Co-Immunoprecipitation (Co-IP) and Western Blotting to Detect STUB1-Substrate Interaction and Ubiquitination

This protocol is designed to first immunoprecipitate a target protein and then detect its ubiquitination status or its interaction with STUB1.

Materials:

  • Cell lines (e.g., HEK293T)

  • Expression plasmids for tagged STUB1, tagged substrate, and HA-tagged Ubiquitin (HA-Ub)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Proteasome inhibitor (e.g., MG132)

  • Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibodies: anti-tag (for IP), anti-HA (for ubiquitination), anti-STUB1, anti-substrate

  • Protein A/G agarose (B213101) beads

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Cell Culture and Transfection:

    • Plate HEK293T cells to be 70-80% confluent at the time of transfection.

    • Co-transfect cells with plasmids encoding your tagged substrate protein, tagged STUB1, and HA-Ub using a suitable transfection reagent.[15]

  • Cell Treatment and Lysis:

    • 24-48 hours post-transfection, treat cells with a proteasome inhibitor (e.g., 10-20 µM MG132) for 4-6 hours to allow accumulation of ubiquitinated proteins.[15]

    • Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing protease inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G agarose beads for 30-60 minutes at 4°C.

    • Centrifuge and transfer the supernatant to a new tube.

    • Add the primary antibody against the tagged substrate protein and incubate overnight at 4°C with gentle rotation.[16]

    • Add fresh Protein A/G agarose beads and incubate for another 1-3 hours at 4°C.[17]

    • Collect the beads by centrifugation and wash them 3-5 times with lysis buffer.[18]

  • Western Blotting:

    • Resuspend the beads in 2x SDS sample buffer and boil for 5-10 minutes to elute the proteins.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies (e.g., anti-HA to detect ubiquitinated substrate, anti-STUB1 to confirm interaction).

    • Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL detection system.

Protocol 2: In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination cascade in a test tube to directly assess the E3 ligase activity of STUB1 towards a specific substrate.

Materials:

  • Recombinant proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), STUB1, and substrate protein

  • Ubiquitin

  • ATP

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

  • SDS sample buffer

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following components in the reaction buffer:

      • E1 enzyme (~100 nM)

      • E2 enzyme (~1 µM)

      • Recombinant STUB1 (~1 µM)

      • Recombinant substrate protein (~1 µM)

      • Ubiquitin (~100-250 µM)

    • Prepare a negative control reaction lacking one of the key components (e.g., STUB1 or ATP) to ensure the observed ubiquitination is specific.[4]

  • Initiation and Incubation:

    • Initiate the reaction by adding ATP to a final concentration of 2.5 mM.[19]

    • Incubate the reaction mixture at 30-37°C for 1-2 hours.

  • Termination and Analysis:

    • Stop the reaction by adding 2x SDS sample buffer and boiling for 5 minutes.

    • Analyze the reaction products by SDS-PAGE and Western blotting, using an antibody against the substrate protein to detect the characteristic high-molecular-weight smear or ladder pattern indicative of polyubiquitination.

Protocol 3: Protein Degradation Assay (Cycloheximide Chase)

This assay is used to determine if STUB1 affects the stability of a substrate protein in cells.

Materials:

  • Cells with manipulated STUB1 levels (e.g., STUB1 overexpression or knockdown)

  • Cycloheximide (B1669411) (CHX) stock solution

  • Cell lysis buffer

  • Western blotting reagents

Procedure:

  • Cell Preparation:

    • Prepare cell lines with either overexpressed STUB1 or depleted STUB1 (e.g., using siRNA or CRISPR).

  • CHX Treatment:

    • Treat the cells with cycloheximide (a protein synthesis inhibitor, e.g., 50-100 µg/mL) to block new protein synthesis.

    • Collect cell samples at different time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).

  • Lysis and Western Blotting:

    • Lyse the cells at each time point and collect the protein lysates.

    • Perform Western blotting to detect the levels of the substrate protein.

    • Use a loading control (e.g., β-actin) to normalize the results.

  • Data Analysis:

    • Quantify the band intensities of the substrate protein at each time point and normalize to the loading control.

    • Plot the remaining protein level versus time to determine the protein's half-life. A shorter half-life in STUB1-overexpressing cells or a longer half-life in STUB1-depleted cells indicates that STUB1 promotes the degradation of the substrate.[9]

These protocols provide a robust framework for researchers and drug development professionals to investigate the intricate role of STUB1 in ubiquitination and its impact on various cellular processes.

References

Application Notes and Protocols for Studying Protein Degradation Pathways Using Ubistatin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ubiquitin-Proteasome System (UPS) is the principal pathway for selective protein degradation in eukaryotic cells, playing a critical role in cellular homeostasis by regulating the levels of most short-lived proteins.[1][2] This intricate process involves the tagging of substrate proteins with a polyubiquitin (B1169507) chain, which then serves as a signal for their recognition and degradation by the 26S proteasome.[1] Dysregulation of the UPS is implicated in numerous diseases, including cancer and neurodegenerative disorders, making it a key target for therapeutic intervention.[1][3]

Ubistatin B is a potent, cell-permeable small molecule inhibitor of the UPS.[4] Unlike many inhibitors that target the enzymatic components of the proteasome, Ubistatin B has a unique mechanism of action: it directly binds to polyubiquitin chains, with a preference for Lys48 (K48) linkages, which are the primary signal for proteasomal degradation.[5][6][7] By binding to the ubiquitin-ubiquitin interface, it effectively shields the chain from recognition by proteasomal shuttle factors and deubiquitinases (DUBs).[4] This leads to the accumulation of polyubiquitinated proteins, making Ubistatin B an invaluable tool for studying the dynamics of protein degradation and the roles of specific ubiquitination pathways in cellular processes.[5][7] These application notes provide detailed protocols for utilizing Ubistatin B to investigate protein degradation in various experimental settings.

Mechanism of Action

Ubistatin B functions as a "ubiquitin shield," masking polyubiquitin chains from downstream processing.[4] It directly interacts with the hydrophobic patch on ubiquitin molecules within a polyubiquitin chain.[8] This binding has two primary consequences:

  • Inhibition of Proteasomal Recognition: By occupying the binding sites on polyubiquitin chains, Ubistatin B physically blocks the interaction between the ubiquitinated substrate and the ubiquitin receptors of the 26S proteasome (e.g., Rpn10) and shuttle proteins (e.g., Rad23).[7][8] This prevents the substrate from being targeted for degradation.[6]

  • Inhibition of Deubiquitination: Ubistatin B sterically hinders the access of deubiquitinases (DUBs) to the polyubiquitin chain, protecting it from disassembly.[5][7] This protective effect leads to the stabilization and accumulation of ubiquitinated proteins.[5]

This dual-action mechanism allows researchers to stabilize and study ubiquitinated protein species that are otherwise transient.

Mechanism of Action of Ubistatin B cluster_0 Ubiquitin-Proteasome System (UPS) cluster_1 Intervention with Ubistatin B Protein_Substrate Protein Substrate E1_E2_E3 E1, E2, E3 Enzymes Protein_Substrate->E1_E2_E3 ATP Polyubiquitinated_Protein Polyubiquitinated Protein (K48-linked) E1_E2_E3->Polyubiquitinated_Protein Ubiquitination Proteasome 26S Proteasome Polyubiquitinated_Protein->Proteasome Recognition DUBs Deubiquitinases (DUBs) Polyubiquitinated_Protein->DUBs Recognition Polyubiquitinated_Protein->Block_Proteasome Polyubiquitinated_Protein->Block_DUBs Degradation Protein Degradation Proteasome->Degradation Degradation Recycling Ubiquitin Recycling DUBs->Recycling Deubiquitination Ubistatin_B Ubistatin B Ubistatin_B->Polyubiquitinated_Protein Binds to PolyUb Chain

Mechanism of Action of Ubistatin B

Data Presentation

The following tables summarize key quantitative data for Ubistatin B based on in vitro assays.

Table 1: In Vitro Inhibitory Activity of Ubistatin B

ParameterValueDescription
IC₅₀1.1 µMConcentration of Ubistatin B required for 50% inhibition of the deubiquitinase activity of Rpn11.[4][9]
IC₅₀~10 µMConcentration of Ubistatin B required for 50% inhibition of in vitro CFTR ubiquitination.[4][9]

Table 2: Ubistatin B Binding Affinity for Ubiquitin

ParameterValueMethod
K_d_14.0 ± 1.6 µMFluorescence Anisotropy.[4]
K_d_11.4 ± 2.2 µMNuclear Magnetic Resonance (NMR) Titration.[4]

Experimental Protocols

Protocol 1: In-Cell Stabilization and Detection of Polyubiquitinated Proteins

This protocol describes the use of Ubistatin B to stabilize polyubiquitinated proteins in cultured cells for detection by Western blot.

Materials:

  • Cultured cells (e.g., HeLa, HEK293T)

  • Complete culture medium

  • Ubistatin B stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and DUB inhibitors (e.g., PMSF, NEM)

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against ubiquitin (e.g., P4D1 or FK2 clones)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates (e.g., 6-well plates) and grow to 70-80% confluency.

    • Prepare working solutions of Ubistatin B in complete culture medium. A final concentration range of 10-50 µM is a good starting point.[5] Include a DMSO-only vehicle control.

    • Remove the old medium and add the medium containing Ubistatin B or vehicle control.

    • Incubate cells for a desired time course (e.g., 2, 4, 6, 8 hours).[5]

  • Cell Lysis:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well.[5]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[5]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]

    • Carefully collect the supernatant containing the protein lysate.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.[5]

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.[5]

    • Incubate the membrane with the primary anti-ubiquitin antibody (diluted in blocking buffer) overnight at 4°C.[5]

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.[5] An increase in high molecular weight smears in Ubistatin B-treated samples indicates an accumulation of polyubiquitinated proteins.

Workflow for In-Cell Ubiquitinated Protein Stabilization Start Seed and Culture Cells Treatment Treat Cells with Ubistatin B or Vehicle Start->Treatment Lysis Harvest and Lyse Cells Treatment->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-Ubiquitin) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Analyze High Molecular Weight Smear Detection->Analysis

Workflow for In-Cell Ubiquitinated Protein Stabilization
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the direct binding of a compound to its target in a cellular environment.[10] The principle is that ligand binding increases the thermal stability of the target protein.[10] This protocol is adapted to confirm the engagement of Ubistatin B with ubiquitin.

Materials:

  • Cultured cells

  • Ubistatin B and vehicle control (DMSO)

  • PBS with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Liquid nitrogen and 37°C water bath

  • Microcentrifuge

  • Western blot reagents as in Protocol 1

Procedure:

  • Cell Treatment and Harvesting:

    • Culture cells to 80-90% confluency.

    • Treat cells with Ubistatin B at the desired concentration (e.g., 20 µM) or vehicle control for a specified time (e.g., 4 hours).

    • Harvest cells, wash with PBS, and resuspend in PBS supplemented with a protease inhibitor cocktail.[9]

  • Heating:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C in 3-5°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[9] Include an unheated control sample.

  • Lysis and Fractionation:

    • Lyse the heated cell suspensions by three cycles of freeze-thawing using liquid nitrogen and a 37°C water bath.[10]

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[9][10]

  • Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration and perform Western blot analysis as described in Protocol 1, probing for ubiquitin.

  • Data Analysis:

    • Quantify the band intensities for ubiquitin at each temperature for both vehicle- and Ubistatin B-treated samples.

    • Plot the amount of soluble ubiquitin as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of Ubistatin B indicates target engagement.[9]

CETSA Workflow for Ubistatin B Target Engagement Start Culture and Treat Cells (Ubistatin B vs. Vehicle) Harvest Harvest and Resuspend Cells Start->Harvest Aliquot Aliquot into PCR Tubes Harvest->Aliquot Heat Heat Samples Across a Temperature Gradient Aliquot->Heat Lysis Freeze-Thaw Lysis Heat->Lysis Centrifuge High-Speed Centrifugation to Pellet Aggregates Lysis->Centrifuge Collect Collect Soluble Fraction (Supernatant) Centrifuge->Collect Western Western Blot for Ubiquitin Collect->Western Analysis Plot Melting Curves and Determine Thermal Shift Western->Analysis

CETSA Workflow for Ubistatin B Target Engagement
Protocol 3: In Vitro Deubiquitinase (DUB) Inhibition Assay

This assay measures the ability of Ubistatin B to inhibit the activity of a purified DUB enzyme, such as the proteasome-embedded DUB, Rpn11.[8]

Materials:

  • Purified DUB enzyme (e.g., recombinant USP family DUB or purified 26S proteasome)

  • Model polyubiquitinated substrate (e.g., K48-linked polyubiquitin chains)

  • Ubistatin B

  • DUB reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)[8]

  • DMSO

  • Laemmli sample buffer

  • Western blot reagents as in Protocol 1

Procedure:

  • Reaction Setup:

    • Prepare serial dilutions of Ubistatin B in DMSO. A final concentration range of 0.1 µM to 50 µM is recommended.[8]

    • In a microcentrifuge tube, add the DUB reaction buffer.

    • Add the diluted Ubistatin B or DMSO (vehicle control).

    • Add the purified DUB enzyme and pre-incubate for 15-30 minutes at 37°C to allow for inhibitor binding.[8][11]

  • Initiate Reaction:

    • Initiate the reaction by adding the polyubiquitin chain substrate.[12]

    • Incubate the reaction at 37°C.[11]

  • Time Course and Termination:

    • Take aliquots at different time points (e.g., 0, 15, 30, 60 minutes).

    • Terminate the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Analysis:

    • Resolve the reaction products by SDS-PAGE.

    • Perform Western blotting using an anti-ubiquitin antibody.[12]

    • Visualize the cleavage of the polyubiquitin chain into smaller chains or mono-ubiquitin. Inhibition is observed as a reduction in substrate cleavage compared to the vehicle control.

  • Data Analysis:

    • Quantify the remaining substrate or the appearance of product at a fixed time point for each Ubistatin B concentration.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vitro DUB Inhibition Assay Workflow Start Prepare Serial Dilutions of Ubistatin B Pre_Incubate Pre-incubate Purified DUB with Ubistatin B or Vehicle Start->Pre_Incubate Initiate Initiate Reaction with Polyubiquitin Substrate Pre_Incubate->Initiate Incubate Incubate at 37°C (Time Course) Initiate->Incubate Terminate Terminate Reaction with Sample Buffer Incubate->Terminate Western SDS-PAGE and Western Blot (anti-Ubiquitin) Terminate->Western Analysis Quantify Chain Disassembly and Calculate IC50 Western->Analysis

In Vitro DUB Inhibition Assay Workflow
Protocol 4: Enrichment of Polyubiquitinated Proteins for Proteomic Analysis

This protocol describes the enrichment of polyubiquitinated proteins from Ubistatin B-treated cells for subsequent identification and quantification by mass spectrometry (MS).

Materials:

  • Cells treated with Ubistatin B or vehicle control (as in Protocol 1)

  • Lysis buffer for immunoprecipitation (IP) (e.g., containing 1% NP-40) with protease/DUB inhibitors

  • Protein A/G magnetic beads or ubiquitin-affinity resins (e.g., Tandem Ubiquitin Binding Entities - TUBEs)[13]

  • Antibody for IP (e.g., anti-ubiquitin K-ε-GG remnant antibody)[14]

  • Wash buffer (e.g., IP lysis buffer with lower detergent)

  • Elution buffer (e.g., 0.1 M glycine (B1666218) pH 2.5 or SDS-PAGE sample buffer)

  • Reagents for in-solution or in-gel tryptic digestion

  • Mass spectrometer

Procedure:

  • Cell Lysis and Protein Quantification:

    • Prepare cell lysates from control and Ubistatin B-treated cells as described in Protocol 1, using an appropriate IP lysis buffer.

    • Quantify protein concentration using a BCA assay.

  • Immunoprecipitation/Affinity Enrichment:

    • Incubate a normalized amount of protein lysate (e.g., 1-5 mg) with an anti-ubiquitin antibody for 2-4 hours at 4°C with gentle rotation.[5]

    • Add Protein A/G magnetic beads and incubate for an additional 1-2 hours at 4°C.[5]

    • Alternatively, incubate the lysate with ubiquitin-binding affinity beads (e.g., TUBEs).[13]

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three to five times with ice-cold wash buffer to remove non-specific binders.[5]

  • Elution and Digestion:

    • Elute the bound ubiquitinated proteins.

    • Prepare the eluted proteins for MS analysis. This typically involves reduction, alkylation, and digestion with trypsin. Trypsin digestion of ubiquitinated proteins leaves a di-glycine (GG) remnant on the modified lysine (B10760008) residue, which can be used as a signature for identification.[15]

  • Mass Spectrometry and Data Analysis:

    • Analyze the digested peptides by LC-MS/MS.

    • Use database search algorithms to identify the peptides and proteins. Search for the K-ε-GG modification to pinpoint ubiquitination sites.[14]

    • For quantitative proteomics, use methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification to compare the abundance of ubiquitinated proteins/peptides between Ubistatin B-treated and control samples.[16][17]

Workflow for Proteomic Analysis of Ubiquitinated Proteins Start Treat Cells with Ubistatin B or Vehicle Lysis Cell Lysis and Protein Quantification Start->Lysis Enrichment Enrichment of Ub-Proteins (e.g., TUBE or anti-Ub IP) Lysis->Enrichment Wash Wash to Remove Non-specific Binders Enrichment->Wash Elution Elution of Ubiquitinated Proteins Wash->Elution Digestion Reduction, Alkylation, and Tryptic Digestion Elution->Digestion MS LC-MS/MS Analysis Digestion->MS Analysis Data Analysis: Identification and Quantification of Ubiquitination Sites MS->Analysis

Workflow for Proteomic Analysis of Ubiquitinated Proteins

References

Application Notes and Protocols: TSTD1 as a Tool for Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Initial research indicates a likely typographical error in the query "STD1T." The scientifically recognized and researched protein in the context of oncology is TSTD1 (Thiosulfate Sulfurtransferase Like Domain Containing 1). These application notes are based on the available research for TSTD1.

Introduction

Thiosulfate Sulfurtransferase Like Domain Containing 1 (TSTD1) is a protein that has recently emerged as a significant factor in oncology research, particularly in breast cancer.[1] It is a cytoplasmic sulfurtransferase that is thought to play a role in sulfur metabolism and sulfide-based signaling.[2][3] Research has indicated that the overexpression of TSTD1 is linked to poor treatment outcomes and reduced survival rates in breast cancer patients, suggesting its potential as both a biomarker and a therapeutic target.[1]

These application notes provide an overview of TSTD1's role in oncology and detailed protocols for its study in a research setting.

Data Presentation

Table 1: TSTD1 Expression and Correlation with Clinicopathological Features in Breast Cancer
FeatureCorrelation with TSTD1 ExpressionPatient Cohortp-valueReference
5-Year Overall SurvivalHigh TSTD1 expression is associated with poor survival.Taiwanese & Korean0.021[1]
Chemotherapy ResponseHigh TSTD1 expression is associated with poor response.Taiwanese0.008[1]
TSTD1 HypomethylationPositively correlated with TSTD1 overexpression.Taiwanese0.040[1]
TSTD1 HypomethylationPositively correlated with TSTD1 overexpression.Western (TCGA)< 0.001[1]
Table 2: Effect of TSTD1 Modulation on Breast Cancer Cell Lines
Cell LineExperimental ModulationObserved EffectReference
T47DsiRNA-mediated knockdown of TSTD1Decreased cell proliferation[1]
MDA-MB-231Transfection with pCMV-TSTD1 (overexpression)Increased cell proliferation[1]
MCF7Overexpression of TSTD1Mediated poor response to epirubicin (B1671505) and docetaxel[1]
MCF7Overexpression of TSTD1Mediated poor response to tamoxifen[1]

Signaling Pathways and Experimental Workflows

TSTD1 Signaling Pathway

The precise signaling pathway of TSTD1 in cancer is still under investigation. However, current research suggests a role in modulating estrogen receptor signaling and cellular redox homeostasis. The following diagram illustrates a proposed signaling pathway for TSTD1 in breast cancer.

TSTD1_Signaling_Pathway TSTD1 TSTD1 ESR1 ESR1 (Estrogen Receptor 1) TSTD1->ESR1 positively regulates ROS Reactive Oxygen Species (ROS) TSTD1->ROS modulates Thioredoxin Thioredoxin TSTD1->Thioredoxin interacts with Chemoresistance Chemoresistance TSTD1->Chemoresistance Proliferation Cell Proliferation ESR1->Proliferation ROS->Proliferation TSTD1_Experimental_Workflow Start Start: Select Cancer Cell Line Modulation Modulate TSTD1 Expression Start->Modulation siRNA siRNA Knockdown Modulation->siRNA Decrease Overexpression Plasmid Overexpression Modulation->Overexpression Increase Analysis Functional Analysis siRNA->Analysis Overexpression->Analysis Proliferation Cell Proliferation Assay (MTT Assay) Analysis->Proliferation Apoptosis Apoptosis Assay (Annexin V/PI) Analysis->Apoptosis Protein Protein Expression (Western Blot) Analysis->Protein

References

Application Notes and Protocols for Western Blot Analysis Following STD1T Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for performing Western blot analysis to investigate protein expression and signaling pathway modulation following treatment with the hypothetical compound STD1T. Western blotting is a powerful immunoassay technique used to detect and quantify specific proteins in a complex biological sample.[1][2][3] The protocols outlined below are designed to ensure reliable and reproducible results for researchers evaluating the effects of this compound on cellular protein profiles. Adherence to these detailed methodologies is crucial for obtaining high-quality data suitable for publication and regulatory submissions.

Data Presentation

The following table represents hypothetical quantitative data obtained from a Western blot experiment designed to assess the effect of this compound on key proteins in a specific signaling pathway. Band intensities were quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across all lanes.[4]

Target ProteinTreatment GroupNormalized Band Intensity (Arbitrary Units)Fold Change vs. Vehiclep-value
Phospho-Protein X (Ser473) Vehicle Control1.00 ± 0.121.00-
This compound (10 µM)0.35 ± 0.080.35< 0.01
This compound (50 µM)0.12 ± 0.050.12< 0.001
Total Protein X Vehicle Control1.00 ± 0.151.00-
This compound (10 µM)0.98 ± 0.110.98> 0.05
This compound (50 µM)1.02 ± 0.131.02> 0.05
Protein Y (Downstream Effector) Vehicle Control1.00 ± 0.181.00-
This compound (10 µM)1.75 ± 0.211.75< 0.05
This compound (50 µM)2.50 ± 0.252.50< 0.01
Cleaved Caspase-3 Vehicle Control1.00 ± 0.091.00-
This compound (10 µM)3.20 ± 0.313.20< 0.01
This compound (50 µM)5.80 ± 0.455.80< 0.001

Signaling Pathway Analysis

The following diagram illustrates a hypothetical signaling pathway modulated by this compound. This visualization aids in understanding the potential mechanism of action of the compound and the interplay between the analyzed proteins.

STD1T_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase Kinase_A Kinase A Receptor->Kinase_A Activates This compound This compound This compound->Receptor Inhibits Protein_X Protein X Kinase_A->Protein_X Phosphorylates (Inactivates) Phospho_Protein_X Phospho-Protein X (Inactive) Protein_X->Phospho_Protein_X Protein_Y Protein Y (Transcription Factor) Protein_X->Protein_Y Inhibits Apoptosis Apoptosis Protein_Y->Apoptosis Promotes Caspase3 Caspase-3 Activation Apoptosis->Caspase3

Caption: Hypothetical signaling pathway affected by this compound treatment.

Experimental Protocols

A meticulously planned experiment is fundamental to achieving reliable Western blot results.[5] The following protocols provide a step-by-step guide for the analysis of protein expression after this compound treatment.

Experimental Workflow

The diagram below outlines the major steps involved in the Western blot analysis workflow.

Western_Blot_Workflow A 1. Cell Culture and This compound Treatment B 2. Cell Lysis and Protein Extraction A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. Sample Preparation for SDS-PAGE C->D E 5. SDS-PAGE (Gel Electrophoresis) D->E F 6. Protein Transfer to Membrane (e.g., PVDF) E->F G 7. Membrane Blocking F->G H 8. Primary Antibody Incubation G->H I 9. Secondary Antibody Incubation H->I J 10. Signal Detection (e.g., ECL) I->J K 11. Data Acquisition and Analysis J->K

Caption: General workflow for Western blot analysis.

Cell Culture and this compound Treatment
  • Seed cells in appropriate culture dishes and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration. It is crucial to include both untreated and vehicle-treated controls to accurately attribute any observed effects to the drug.[4]

  • After the treatment period, proceed immediately to cell lysis or wash the cells with ice-cold phosphate-buffered saline (PBS) before lysis.[4][6]

Cell Lysis and Protein Extraction
  • Aspirate the culture medium and wash the cells once with ice-cold PBS.[3]

  • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to the culture dish.[3][4] The inclusion of inhibitors is essential to prevent protein degradation and dephosphorylation.[5]

  • Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[3]

  • Incubate the lysate on ice for 30 minutes, with intermittent vortexing, to ensure complete cell lysis.[4]

  • Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[3][4]

  • Carefully collect the supernatant, which contains the soluble proteins, and transfer it to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) or Bradford assay.[4][7]

  • Follow the manufacturer's instructions for the chosen assay.

  • Based on the determined concentrations, calculate the volume of each lysate required to ensure equal protein loading for all samples in the subsequent steps.[1]

Sample Preparation for SDS-PAGE
  • In a microcentrifuge tube, mix the calculated volume of protein lysate with an equal volume of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

  • Denature the protein samples by heating them at 95-100°C for 5 minutes.[4]

  • Briefly centrifuge the samples to collect the contents at the bottom of the tube.

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
  • Load equal amounts of protein (typically 20-40 µg of total protein per lane) into the wells of a polyacrylamide gel.[4] The percentage of acrylamide (B121943) in the gel should be chosen based on the molecular weight of the target protein.

  • Include a pre-stained molecular weight marker in one lane to monitor protein separation and estimate the size of the target proteins.

  • Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.[4]

Protein Transfer
  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[3][4]

  • This can be accomplished using a wet or semi-dry transfer system according to the manufacturer's protocol.

  • Ensure complete contact between the gel and the membrane and avoid trapping air bubbles, which can impede transfer.[1]

  • After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer.[8]

Membrane Blocking
  • Wash the membrane briefly with Tris-buffered saline containing 0.1% Tween 20 (TBST).

  • Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST) for at least 1 hour at room temperature with gentle agitation.[8] Blocking prevents the non-specific binding of antibodies to the membrane.[1]

Primary Antibody Incubation
  • Dilute the primary antibody specific to your protein of interest in the blocking buffer at the manufacturer's recommended dilution.

  • Incubate the membrane with the diluted primary antibody solution overnight at 4°C with gentle agitation.[4][6]

Secondary Antibody Incubation
  • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[4][8]

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[4][8]

Signal Detection
  • Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.[4]

  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent for the specified time (usually 1-5 minutes).[8]

  • Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.[4][8] Ensure the signal is not saturated to allow for accurate quantification.[4]

Data Acquisition and Analysis
  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the target protein band to the intensity of the loading control band in the same lane.

  • Perform statistical analysis to determine the significance of any observed changes in protein expression between the treatment groups.

References

Application Notes and Protocols: STD1T in Combination with Other Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided as a template and guide for researchers, scientists, and drug development professionals. The compound "STD1T" is a hypothetical agent used for illustrative purposes. The experimental data and protocols are based on established combination chemotherapy regimens and should be adapted and validated for any new therapeutic agent.

Introduction

This compound is a novel investigational agent with putative anti-neoplastic properties. Preclinical studies suggest that the efficacy of this compound may be significantly enhanced when used in combination with standard-of-care chemotherapy agents. This document provides an overview of the preclinical evaluation of this compound in combination therapies, including quantitative data summaries, detailed experimental protocols, and visualization of relevant biological pathways. The goal is to furnish researchers with the necessary information to design and execute further studies to explore the synergistic potential of this compound.

Quantitative Data Summary

The synergistic effects of this compound in combination with other chemotherapy agents have been evaluated in various cancer cell lines. The following tables summarize the key quantitative data from these preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound in Combination with Cisplatin (B142131) in A549 Non-Small Cell Lung Cancer Cells

TreatmentIC50 (µM)Combination Index (CI) at ED50Dose Reduction Index (DRI) for this compoundDose Reduction Index (DRI) for Cisplatin
This compound (alone)15.2---
Cisplatin (alone)8.5---
This compound + Cisplatin (1:1 ratio)4.8 (for each agent)0.623.171.77

CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The CI value of 0.62 suggests a synergistic interaction between this compound and cisplatin.

Table 2: Tumor Growth Inhibition in a Xenograft Model of Pancreatic Cancer (MIA PaCa-2)

Treatment GroupDose RegimenMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (% TGI)
Vehicle Control-1542 ± 1890%
This compound20 mg/kg, i.p., daily987 ± 15436%
Gemcitabine (B846)50 mg/kg, i.p., twice weekly863 ± 13244%
This compound + Gemcitabine20 mg/kg this compound + 50 mg/kg Gemcitabine354 ± 9877%

The combination of this compound and gemcitabine resulted in a significantly greater tumor growth inhibition compared to either agent alone, indicating a synergistic anti-tumor effect in vivo.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its combination with other chemotherapeutic agents on cancer cell viability.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Chemotherapy agent (e.g., Cisplatin, stock solution in saline)

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound and the combination agent in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the drug solutions (single agents and combinations). Include vehicle-only wells as a control.

  • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

  • Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergism, additivity, or antagonism.

Xenograft Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with other chemotherapeutic agents.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cell line for implantation (e.g., MIA PaCa-2)

  • Matrigel

  • This compound formulation for injection

  • Chemotherapy agent for injection (e.g., Gemcitabine)

  • Vehicle control solution

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject 5 x 10^6 cancer cells mixed with Matrigel into the flank of each mouse.

  • Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.

  • Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Chemotherapy agent alone, Combination).

  • Administer the treatments according to the specified dose and schedule.

  • Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor animal body weight and general health status.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Calculate the percent tumor growth inhibition (% TGI) for each treatment group relative to the vehicle control.

Signaling Pathways and Mechanistic Insights

The synergistic effect of this compound with conventional chemotherapy is hypothesized to involve the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.

Proposed Mechanism of Action: this compound and Cisplatin Synergy

Cisplatin is a platinum-based chemotherapeutic that induces DNA damage, leading to apoptosis. However, cancer cells can develop resistance by upregulating pro-survival pathways such as the PI3K/Akt pathway. This compound is a putative inhibitor of a key downstream effector in this pathway. The combination of this compound and cisplatin is thought to enhance therapeutic efficacy by simultaneously inducing DNA damage and blocking a critical survival pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Downstream_Effector Downstream Effector Akt->Downstream_Effector Activates Pro_Survival Pro-Survival Proteins Downstream_Effector->Pro_Survival Promotes Apoptosis Apoptosis Pro_Survival->Apoptosis Inhibits DNA_Damage DNA Damage DNA_Damage->Apoptosis Induces Cisplatin Cisplatin Cisplatin->DNA_Damage Induces This compound This compound This compound->Downstream_Effector Inhibits

Caption: Proposed synergistic mechanism of this compound and Cisplatin.

Experimental Workflow for Investigating Synergy

The following workflow outlines the steps to investigate the synergistic potential of this compound with other chemotherapy agents.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Screening 1. Cell Line Screening (MTT/CTG Assays) Dose_Response 2. Dose-Response Matrix (Single agents and combinations) Cell_Screening->Dose_Response Synergy_Analysis 3. Synergy Analysis (Chou-Talalay Method) Dose_Response->Synergy_Analysis Mechanism_Studies 4. Mechanistic Studies (Western Blot, Flow Cytometry) Synergy_Analysis->Mechanism_Studies Xenograft_Model 5. Xenograft Model (Efficacy Studies) Mechanism_Studies->Xenograft_Model PK_PD_Analysis 6. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Xenograft_Model->PK_PD_Analysis Toxicity_Assessment 7. Toxicity Assessment PK_PD_Analysis->Toxicity_Assessment Lead_Combination Lead Combination Identified Toxicity_Assessment->Lead_Combination

Caption: Workflow for preclinical evaluation of combination therapy.

Troubleshooting & Optimization

Technical Support Center: Optimizing STD1T Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for STD1T, a potent and selective inhibitor of the deubiquitinase USP2a. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of the deubiquitinase USP2a with an IC50 of 3.3 µM. Its primary mechanism of action is the inhibition of USP2a's enzymatic activity. USP2a is known to regulate the stability of several key proteins involved in signaling pathways critical to cancer progression.

Q2: Which signaling pathways are affected by this compound?

A2: this compound primarily impacts the Transforming Growth Factor-beta (TGF-β) signaling pathway. USP2a deubiquitinates the TGF-β type I receptor (TGFBR1), which promotes the recruitment of SMAD2/3 and subsequent downstream signaling. By inhibiting USP2a, this compound can dampen TGF-β signaling.[1][2] Additionally, research suggests that USP2a can regulate the p53 pathway by deubiquitinating and stabilizing Mdm2, an E3 ubiquitin ligase that targets p53 for degradation.[3][4][5] Therefore, this compound may also indirectly lead to p53 activation.[3][4][5]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is typically supplied as a 10mM solution in DMSO. To prepare working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. It is recommended to prepare fresh dilutions for each experiment and to avoid repeated freeze-thaw cycles of the stock solution.

Q4: What is the recommended concentration range for using this compound in cell culture experiments?

A4: The optimal concentration of this compound is cell-type and assay-dependent. A good starting point for most in vitro experiments is a concentration range of 1 µM to 10 µM. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q5: How stable is this compound in cell culture medium?

A5: The stability of small molecules like this compound in cell culture medium can be influenced by factors such as medium composition, pH, temperature, and exposure to light.[6] It is advisable to prepare fresh working solutions for each experiment. For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals to maintain a consistent concentration. A stability assay can be performed by incubating this compound in your specific cell culture medium over time and quantifying its concentration using methods like HPLC-MS.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or low inhibition of TGF-β signaling (e.g., no change in pSMAD2/3 levels) 1. Suboptimal this compound Concentration: The concentration of this compound may be too low for your specific cell line. 2. Incorrect Compound Preparation: The compound may not be fully solubilized. 3. Cell Line Insensitivity: The cell line may not be responsive to USP2a inhibition. 4. Degradation of this compound: The compound may have degraded in the culture medium.1. Perform a dose-response experiment to determine the optimal inhibitory concentration. 2. Ensure complete dissolution of the stock solution before preparing working dilutions. 3. Verify the expression of USP2a in your cell line. 4. Prepare fresh working solutions for each experiment and consider a time-course experiment to assess compound stability.
Observed Cell Toxicity or Death 1. High Concentration of this compound: The concentration of this compound may be cytotoxic to your cells. 2. High Solvent Concentration: The final concentration of the solvent (e.g., DMSO) may be too high.1. Perform a cytotoxicity assay (e.g., MTT, WST-1) to determine the toxic concentration range. 2. Ensure the final concentration of the solvent is below the toxic threshold for your cells (typically <0.5% for DMSO).
Variability Between Experiments 1. Inconsistent Experimental Conditions: Variations in cell density, incubation time, or media composition. 2. Batch-to-Batch Variation of this compound: Differences in the purity or activity of the compound.1. Standardize all experimental parameters, including cell seeding density, treatment duration, and media formulation. 2. If possible, use the same batch of this compound for a series of related experiments.
Off-Target Effects 1. High Concentration of this compound: Higher concentrations are more likely to cause off-target effects. 2. Inherent Lack of Specificity: While selective, no inhibitor is perfectly specific.1. Use the lowest effective concentration determined from your dose-response experiments. 2. Consider using a secondary, structurally different USP2a inhibitor as a control to confirm that the observed phenotype is due to USP2a inhibition.

Data Presentation

Table 1: this compound Efficacy and Properties

ParameterValueReference
Target USP2a (Ubiquitin Specific Peptidase 2a)[1][2]
IC50 (in vitro Ub-AMC Assay) 3.3 µM[7]
Molecular Formula C19H19N3O4S2[7]
Molecular Weight 417.50 g/mol [7]
Supplied As 10mM in DMSO[7]

Table 2: Recommended Concentration Ranges for In Vitro Assays

Assay Type Cell Line Recommended Concentration Range Notes
TGF-β Signaling Inhibition (pSMAD2/3 Western Blot) Various cancer cell lines (e.g., HeLa, A549)1 µM - 10 µMA dose-response experiment is crucial to determine the optimal concentration for your specific cell line.
Cell Viability / Cytotoxicity (MTT, WST-1) Various cancer cell lines0.1 µM - 50 µMPerform a dose-response curve to determine the IC50 for cytotoxicity in your cell line.
p53 Pathway Activation (p21, BAX expression) p53 wild-type cell lines (e.g., NTERA-2)1 µM - 10 µMThe effect on the p53 pathway is indirect and may require longer incubation times.

Experimental Protocols

Protocol 1: Western Blot for Phospho-SMAD2/3 Inhibition

Objective: To determine the effective concentration of this compound for inhibiting TGF-β-induced SMAD2/3 phosphorylation.

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound stock solution (10mM in DMSO)

  • Recombinant Human TGF-β1

  • Phosphatase and protease inhibitor cocktails

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-SMAD2/3, anti-total-SMAD2/3, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal signaling, you can serum-starve the cells for 4-6 hours prior to treatment.

  • This compound Treatment: Prepare serial dilutions of this compound in serum-free or complete medium. Aspirate the medium from the cells and add the medium containing different concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM). Include a DMSO vehicle control. Incubate for 1-2 hours.

  • TGF-β Stimulation: Add TGF-β1 to a final concentration of 5-10 ng/mL to all wells except the unstimulated control. Incubate for 30-60 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-SMAD2/3 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using a chemiluminescent substrate.

    • Strip the membrane and re-probe for total SMAD2/3 and a loading control.

  • Densitometry Analysis: Quantify the band intensities and normalize the phospho-SMAD2/3 signal to the total SMAD2/3 and loading control signals.

Protocol 2: Cell Viability (WST-1) Assay

Objective: To determine the cytotoxic effects of this compound on a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (10mM in DMSO)

  • 96-well cell culture plates

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow the cells to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted this compound solutions to the wells to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10, 25, 50 µM). Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired experimental endpoint.

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Shake the plate for 1 minute on a shaker.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value for cytotoxicity.

Visualizations

TGF_beta_Signaling_Pathway TGFb TGF-β Ligand TGFBR2 TGFBR2 TGFb->TGFBR2 Binds TGFBR1 TGFBR1 (Ubiquitinated) TGFBR2->TGFBR1 Activates SMAD23 SMAD2/3 TGFBR1->SMAD23 Recruits & Phosphorylates USP2a USP2a USP2a->TGFBR1 Deubiquitinates pSMAD23 pSMAD2/3 Complex SMAD Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Initiates This compound This compound This compound->USP2a Inhibits

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Cell Culture (Seed cells in plates) std1t_prep 2. This compound Preparation (Prepare serial dilutions) cell_culture->std1t_prep treatment 3. Cell Treatment (Incubate cells with this compound) std1t_prep->treatment stimulation 4. Stimulation (Optional) (e.g., with TGF-β1) treatment->stimulation viability_assay 5b. Viability Assay treatment->viability_assay lysis 5a. Cell Lysis stimulation->lysis western_blot 6a. Western Blot lysis->western_blot data_analysis 7. Data Analysis viability_assay->data_analysis western_blot->data_analysis

Caption: General experimental workflow for testing this compound efficacy.

References

Technical Support Center: Troubleshooting Insolubility of STD1T in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with STD1T, a known inhibitor of USP2a involved in the TGF-β signaling pathway. Given that specific physicochemical data for this compound is not publicly available, this guide addresses common challenges associated with poorly soluble small molecule inhibitors and offers systematic troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: I'm observing a precipitate after diluting my this compound stock solution in an aqueous buffer. What is the likely cause?

A1: This is a common issue when a compound with low aqueous solubility, initially dissolved in a high-concentration organic solvent like DMSO, is introduced into an aqueous environment. The dramatic shift in solvent polarity can cause the compound to crash out of solution. The final concentration of the organic solvent in your aqueous buffer is critical; even a small percentage may not be sufficient to maintain this compound's solubility at higher concentrations.

Q2: Can I increase the percentage of organic solvent (e.g., DMSO) in my final working solution to improve this compound solubility?

A2: While slightly increasing the co-solvent concentration can enhance solubility, it's crucial to consider its potential effects on your experimental system. High concentrations of organic solvents can be toxic to cells, interfere with enzyme kinetics, or cause other artifacts. It is generally recommended to keep the final DMSO concentration below 0.5% in cellular assays. A solvent tolerance test is advisable for your specific model system.

Q3: My biological assay with this compound is showing inconsistent or lower-than-expected activity. Could this be related to solubility?

A3: Absolutely. Poor solubility can lead to an overestimation of the actual concentration of the dissolved, active compound in your assay. If this compound precipitates, the effective concentration available to interact with its target will be lower than intended, leading to reduced and variable results. Aggregation of the compound, even if not visible as a precipitate, can also lead to a loss of activity.

Q4: Would heating or sonication help in dissolving this compound in my aqueous buffer?

A4: Gentle warming and brief sonication can sometimes help dissolve a compound. However, for compounds with inherently low aqueous solubility, these methods might create a supersaturated and unstable solution that could precipitate over time, especially during long incubation periods. It is generally more reliable to optimize the solvent system or formulation.

Troubleshooting Guide

Researchers encountering solubility issues with this compound should systematically address the problem. The following guide provides a step-by-step approach to diagnosing and resolving these challenges.

Issue 1: Precipitate Formation Upon Preparing Working Solutions

Potential Cause: The aqueous solubility of this compound is exceeded upon dilution from a concentrated organic stock.

Troubleshooting Steps:

  • Optimize Stock Solution Preparation: Ensure your stock solution in 100% DMSO is fully dissolved. Gentle warming or brief sonication can be used for the initial stock preparation.

  • Modify Dilution Technique: Instead of adding the small volume of the stock solution to the large volume of aqueous buffer, try adding the stock solution drop-wise to the vigorously vortexing buffer. This rapid dispersion can prevent localized high concentrations that lead to immediate precipitation.

  • Perform a Solubility Test: Determine the maximum solubility of this compound in your specific aqueous buffer with a fixed, low percentage of DMSO. This can be done by preparing a serial dilution and observing for precipitation.

  • Consider Alternative Co-solvents: If your experimental system allows, co-solvents like ethanol, or the use of surfactants or cyclodextrins, can be explored to enhance solubility.

Issue 2: Inconsistent Biological Activity

Potential Cause: Undissolved compound or aggregation in the assay medium is reducing the effective concentration.

Troubleshooting Steps:

  • Verify Solution Clarity: Before adding to your assay, visually inspect the final working solution for any signs of precipitation or cloudiness. Centrifuging the solution and testing the supernatant can confirm if the activity is in the soluble fraction.

  • Use Low-Adhesion Labware: Hydrophobic compounds can adsorb to plastic surfaces. Using low-adhesion microplates and pipette tips can minimize the loss of the compound.

  • Incorporate Solubilizing Agents: The addition of a small, biologically compatible amount of a non-ionic surfactant (e.g., Tween-20, Pluronic F-68) to the assay buffer can help maintain the solubility and prevent aggregation of hydrophobic compounds.

  • Prepare Fresh Dilutions: Avoid freeze-thaw cycles of aqueous working solutions. It is best to prepare fresh dilutions from the organic stock solution for each experiment.

Data Presentation

The following tables summarize key quantitative data and factors to consider when working with poorly soluble compounds like this compound.

Table 1: Recommended Solvents and Storage for this compound Stock Solutions

ParameterRecommendationRationale & Notes
Primary Solvent 100% Anhydrous DMSOHigh dissolving power for many organic small molecules.
Stock Concentration 10-20 mMA higher concentration minimizes the volume of organic solvent added to the aqueous solution.
Storage Temperature -20°C or -80°CAliquot to avoid repeated freeze-thaw cycles which can degrade the compound.
Storage Conditions Store in a desiccated environment.DMSO is hygroscopic; absorbed water can reduce the solubility of the compound over time.

Table 2: Factors Influencing this compound Solubility in Aqueous Buffers

FactorEffect on SolubilityConsiderations
pH Can significantly alter solubility for ionizable compounds.The effect of pH on this compound solubility should be empirically determined if its pKa is unknown.
Ionic Strength High salt concentrations can decrease solubility ("salting out").Use buffers with physiological ionic strength where possible.
Temperature Generally, solubility increases with temperature.Be cautious of creating unstable supersaturated solutions. Most biological assays are run at a constant 37°C.
Presence of Proteins Proteins like BSA can sometimes improve the apparent solubility.This may be useful in acellular assays, but consider potential binding interactions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound powder in a sterile, amber glass vial or a polypropylene (B1209903) tube.

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution for 2-3 minutes. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes or sonicate briefly in a water bath sonicator until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes in low-adhesion tubes and store at -80°C.

Protocol 2: Preparation of Aqueous Working Solutions (Example: 10 µM)
  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in 100% DMSO (e.g., to 1 mM). This increases the volume of the stock being added to the aqueous buffer, improving accuracy.

  • Final Dilution: Vigorously vortex the aqueous experimental buffer. While vortexing, add the required volume of the this compound stock solution drop-wise to achieve the final desired concentration (e.g., add 1 µL of a 10 mM stock to 999 µL of buffer for a 10 µM solution).

  • Final Mixing: Continue to vortex for another 30 seconds to ensure homogeneity.

  • Verification: Visually inspect the solution for any signs of precipitation before use.

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the use of this compound.

G Troubleshooting Workflow for this compound Solubility start Precipitate observed with this compound working solution check_stock Is the 100% DMSO stock solution clear? start->check_stock remake_stock Remake stock solution. Use gentle heat/sonication. check_stock->remake_stock No check_dilution How was the working solution prepared? check_stock->check_dilution Yes remake_stock->check_stock slow_addition Slowly add stock to vortexing buffer. check_dilution->slow_addition serial_dilution Perform serial dilutions in buffer. check_dilution->serial_dilution check_concentration Is the final concentration too high? slow_addition->check_concentration serial_dilution->check_concentration solubility_test Determine max solubility in the specific buffer. check_concentration->solubility_test Yes check_buffer Consider buffer components (pH, salt). check_concentration->check_buffer No lower_concentration Lower the final working concentration. solubility_test->lower_concentration end_soluble Solution is clear. Proceed with experiment. lower_concentration->end_soluble modify_buffer Test different pH or lower salt concentration. check_buffer->modify_buffer modify_buffer->end_soluble

Caption: Troubleshooting workflow for addressing this compound precipitation.

TGF_beta_pathway Simplified TGF-β Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β TGFBR TGF-β Receptor (TβRI/TβRII) TGFB->TGFBR Binds SMAD23 SMAD2/3 TGFBR->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 TGFBR->pSMAD23 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_expression Target Gene Expression SMAD_complex->Gene_expression Translocates & Activates USP2a USP2a USP2a->TGFBR Deubiquitinates (Promotes Signaling) This compound This compound This compound->USP2a Inhibits

How to minimize off-target effects of STD1T

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to minimize the off-target effects of the novel kinase inhibitor, STD1T. The following troubleshooting guides and FAQs are designed to address specific issues users might encounter during their experiments.

Disclaimer: this compound is a hypothetical selective inhibitor of TargetKinaseA (TKA) for research purposes. The information provided is based on general principles for mitigating off-target effects of kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target activities of this compound?

A1: this compound was designed for high selectivity towards TargetKinaseA (TKA). However, like most kinase inhibitors, it can exhibit activity against other kinases, particularly at higher concentrations. Proactive kinome-wide profiling is essential for understanding its selectivity.[1][2] The table below summarizes the inhibitory profile of this compound against a panel of selected kinases.

Table 1: Inhibitory Profile of this compound

Kinase TargetIC50 (nM)Description
TargetKinaseA (TKA) 5 On-Target
OffTargetKinaseB (OTKB)85Structurally similar kinase
OffTargetKinaseC (OTKC)250Member of a related kinase family
Src800Common off-target for ATP-competitive inhibitors
VEGFR2> 10,000Minimal activity
EGFR> 10,000Minimal activity

IC50 values are representative and may vary between assay formats.

Q2: How can I determine if an observed cellular phenotype is due to an on-target or off-target effect of this compound?

A2: Distinguishing on-target from off-target effects is critical for accurate data interpretation. Several key experiments can provide clarity:

  • Correlate Potency: The inhibitor's potency in a cell-based assay should ideally match its biochemical IC50 for the target. A significant discrepancy may suggest off-target effects are driving the cellular phenotype.[1]

  • Use a Structurally Unrelated Inhibitor: Employing an inhibitor with a different chemical scaffold that also targets TKA can help confirm that the observed effect is on-target.[3]

  • Rescue Experiments: This is a gold-standard method. Overexpressing a drug-resistant mutant of TKA should reverse the phenotype if the effect is on-target. If the phenotype persists, it is likely mediated by an off-target.[1][3]

  • Target Knockout/Knockdown: Using CRISPR-Cas9 to knock out TKA should mimic the phenotype observed with this compound treatment if the effect is on-target. If this compound still produces the effect in knockout cells, it confirms an off-target mechanism.[4]

Q3: What are the best practices for designing experiments to minimize the impact of off-target effects?

A3: To minimize the influence of off-target effects, consider the following best practices:

  • Use the Lowest Effective Concentration: Always perform a dose-response curve to identify the lowest concentration of this compound that effectively inhibits TKA phosphorylation without engaging known off-targets.[1][3] Titrating the inhibitor and correlating the phenotype with the degree of target inhibition is crucial.[1]

  • Validate Target Expression: Confirm that your chosen cell model expresses active (phosphorylated) TKA using methods like Western blotting.[1] An absence of the target means any observed effect is, by definition, off-target.

  • Control for Compound-Specific Effects: Include a negative control compound that is structurally similar to this compound but inactive against TKA. This helps to rule out effects related to the chemical scaffold itself.

Troubleshooting Guides

Issue 1: High cytotoxicity is observed at concentrations required for TKA inhibition.

Possible CauseTroubleshooting StepExpected Outcome
Off-target kinase inhibition 1. Perform a kinome-wide selectivity screen at the cytotoxic concentration.[3] 2. Test a structurally different TKA inhibitor.[3]1. Identification of unintended off-target kinases that may be responsible for the toxicity.[3] 2. If cytotoxicity is not observed with a different inhibitor, it suggests the effect is off-target.
Inappropriate Dosage Perform a detailed dose-response curve for both TKA inhibition (e.g., p-Substrate levels) and cell viability.Determine a therapeutic window where TKA is inhibited with minimal cytotoxicity.[3]
Compound Solubility Issues 1. Visually inspect the media for compound precipitation. 2. Include a vehicle-only control (e.g., DMSO) to ensure the solvent is not the source of toxicity.[3]Prevention of non-specific effects caused by compound precipitation or solvent toxicity.[3]

Issue 2: Discrepancy between biochemical (IC50) and cellular (EC50) potency.

Possible CauseTroubleshooting StepExpected Outcome
High Intracellular ATP The high concentration of ATP in cells (~1-10 mM) can compete with ATP-competitive inhibitors like this compound, leading to lower apparent potency.[5]This is an expected phenomenon. The goal is to ensure the cellular potency is sufficient for target engagement at reasonable concentrations.
Poor Cell Permeability Assess the inhibitor's physicochemical properties (e.g., LogP).Consider if chemical modifications are needed to improve permeability.
Inhibitor is a Substrate for Efflux Pumps Co-incubate cells with a known efflux pump inhibitor (e.g., verapamil).[1]An increase in the cellular potency of this compound will be observed.[1]
Low Target Expression or Activity Verify the expression and phosphorylation status of TKA in your cell model via Western blot.[1]If the target is not expressed or is inactive, select a different cell line with confirmed target expression and activity.[1]

Issue 3: Unexpected activation of a signaling pathway (e.g., increased p-ERK).

Possible CauseTroubleshooting StepExpected Outcome
Inhibition of a Negative Regulator This compound may have an off-target effect on a kinase that normally suppresses the activated pathway.Kinome profiling may reveal inhibition of kinases known to be negative regulators of the observed pathway.
Activation of Compensatory Feedback Loops Inhibition of the TKA pathway can trigger the cell to activate alternative survival pathways.[6]Probing for activation of known compensatory pathways via Western blotting will provide a clearer understanding of the cellular response.[3]
Paradoxical Pathway Activation Some inhibitors can paradoxically activate signaling pathways, a known phenomenon for certain kinase classes.[7]Analyze the phosphorylation status of key downstream effectors of related signaling pathways using phosphoproteomics or Western blotting.[1]

Visualizations

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Upstream Signal 1 Upstream Signal 1 TKA TKA Upstream Signal 1->TKA Activates Substrate A Substrate A TKA->Substrate A Phosphorylates Cellular Response Cellular Response Substrate A->Cellular Response Leads to This compound This compound This compound->TKA Inhibits OTKB OTKB This compound->OTKB Inhibits Upstream Signal 2 Upstream Signal 2 Upstream Signal 2->OTKB Substrate B Substrate B OTKB->Substrate B Unintended Effect\n(e.g., Toxicity) Unintended Effect (e.g., Toxicity) Substrate B->Unintended Effect\n(e.g., Toxicity)

Caption: On-target vs. off-target signaling pathways for this compound.

G start Unexpected Phenotype Observed with this compound q1 Is phenotype consistent with known TKA function? start->q1 p1 Perform Dose-Response: Correlate phenotype with on-target IC50 q1->p1 No p2 Perform Rescue Experiment with drug-resistant TKA mutant q1->p2 Yes q2 Does potency correlate? p1->q2 q2->p2 Yes res2 Likely OFF-Target Effect q2->res2 No q3 Is phenotype rescued? p2->q3 res1 Likely ON-Target Effect q3->res1 Yes q3->res2 No p3 Perform Kinome Profiling to identify off-targets res2->p3

Caption: Workflow for troubleshooting an unexpected phenotype.

Key Experimental Protocols

Cell-Based Target Engagement Assay (NanoBRET™)

Objective: To quantify the engagement of this compound with TKA in living cells.

Methodology:

  • Cell Line Preparation: Use a cell line that has been engineered to express TKA as a fusion protein with NanoLuc® luciferase.[1]

  • Cell Plating: Seed the cells in a 96-well plate at a density appropriate for your cell line and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of this compound to the cells. Include a vehicle control (DMSO).

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer that binds to TKA.

  • Reading: Incubate at 37°C for the recommended time (typically 2 hours). Measure both the donor (NanoLuc®) and acceptor (tracer) luminescence using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the BRET ratio. The displacement of the tracer by this compound will result in a decrease in the BRET signal, which can be used to calculate an IC50 value for target engagement.

Western Blotting for Pathway Analysis

Objective: To assess the phosphorylation status of TKA's direct substrate and a key substrate of a potential off-target (OTKB).

Methodology:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, 10x, and 100x the on-target IC50) for a specified time (e.g., 1-2 hours). Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C. Use antibodies specific for:

      • Phospho-Substrate A (On-target)

      • Total Substrate A

      • Phospho-Substrate B (Off-target)

      • Total Substrate B

      • A loading control (e.g., GAPDH or β-Actin)

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry can be used to quantify changes in protein phosphorylation relative to the total protein and loading control.

Rescue Experiment with Drug-Resistant Mutant

Objective: To determine if the observed cellular phenotype (e.g., apoptosis) is dependent on the inhibition of TKA.

Methodology:

  • Generate Constructs: Create an expression vector for wild-type (WT) TKA and a version containing a mutation that confers resistance to this compound (e.g., a gatekeeper mutation) without abolishing its kinase activity. An empty vector control should also be prepared.

  • Transfection: Transfect the cell line of interest with the WT-TKA, resistant-TKA, or empty vector constructs. Select for successfully transfected cells if necessary.

  • Compound Treatment: Treat all three cell populations (Empty Vector, WT-TKA, Resistant-TKA) with a concentration of this compound known to induce the phenotype.

  • Phenotypic Assay: Perform the assay to measure the phenotype of interest (e.g., a cell viability assay like CellTiter-Glo® or an apoptosis assay using Annexin V staining).

  • Interpretation:

    • If the phenotype is on-target , cells expressing the resistant-TKA mutant will be protected from the effects of this compound, while the empty vector and WT-TKA cells will not.[1][3]

    • If the phenotype is off-target , all three cell populations will be equally affected by this compound treatment, as the resistance is specific to the intended target.[3]

References

Technical Support Center: Interpreting Unexpected Results with STD1T

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for STD1T, a novel inhibitor of the STAT1 signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Signal Transducer and Activator of Transcription 1 (STAT1). It acts by binding to the SH2 domain of STAT1, which prevents its phosphorylation by Janus kinases (JAKs).[1] This inhibition blocks the subsequent dimerization and nuclear translocation of STAT1, thereby inhibiting the transcription of interferon-stimulated genes (ISGs).[2][3]

Q2: In which cell-based assays is this compound typically used?

A2: this compound is designed for use in a variety of cell-based assays to probe the STAT1 signaling pathway. Common applications include:

  • Inhibition of cytokine-induced gene expression (e.g., IFN-γ stimulated cells).

  • Assessing the role of STAT1 in cell proliferation, apoptosis, and immune responses.[4]

  • Studying the effects of STAT1 inhibition in models of inflammatory diseases and cancer.[5]

Q3: What are the recommended storage and handling conditions for this compound?

A3: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term storage, it can be stored at 4°C after reconstitution. Reconstituted solutions should be prepared in sterile DMSO and can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: No observable inhibition of STAT1 phosphorylation.

Q: I treated my cells with this compound, but I still see a strong p-STAT1 signal on my Western blot. What could be the reason?

A: This is a common issue that can arise from several factors. Below is a systematic guide to troubleshoot this problem.

Possible Causes and Solutions:

Possible Cause Recommended Action
Incorrect this compound Concentration Verify the calculations for your working solution. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Cell Permeability Issues While this compound is designed to be cell-permeable, permeability can vary between cell types. Consider increasing the incubation time or the concentration of this compound.
Reagent Degradation Ensure that the this compound has been stored correctly and has not expired. If in doubt, use a fresh vial of the inhibitor.
High Cell Density Overly confluent cell cultures can sometimes be less responsive to treatments. Ensure you are using a consistent and appropriate cell density for your experiments.
Experimental Protocol Timing The timing of this compound addition relative to cytokine stimulation is critical. Ensure that you are pre-incubating the cells with this compound for the recommended time before adding the stimulating cytokine (e.g., IFN-γ).
Issue 2: High background signal in the control group.

Q: My untreated control cells are showing a significant p-STAT1 signal. Why is this happening?

A: Basal STAT1 activation can occur due to autocrine or paracrine signaling within the cell culture.

Possible Causes and Solutions:

Possible Cause Recommended Action
Endogenous Cytokine Production Cells may be producing low levels of cytokines that activate the STAT1 pathway. Consider washing the cells with serum-free media before the experiment to remove any secreted factors.
Serum in Culture Media Fetal bovine serum (FBS) contains various growth factors and cytokines that can activate STAT1. Serum-starving the cells for a few hours before the experiment can help reduce this background.
Cell Stress Stressed cells can activate inflammatory signaling pathways. Ensure optimal cell culture conditions and gentle handling to minimize stress.
Issue 3: Inconsistent results between experiments.

Q: I am observing significant variability in the inhibitory effect of this compound across different experimental replicates. What could be the cause?

A: Reproducibility is key in research. Inconsistent results often point to variations in experimental procedures.

Possible Causes and Solutions:

Possible Cause Recommended Action
Pipetting Errors Ensure accurate and consistent pipetting of this compound, cytokines, and other reagents. Use calibrated pipettes.
Variations in Cell Passage Number Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.
Inconsistent Incubation Times Use a precise timer for all incubation steps to ensure consistency across all samples and experiments.
Reagent Lot-to-Lot Variability If you are using different lots of this compound or cytokines, this could contribute to variability. If possible, use reagents from the same lot for a series of related experiments.

Experimental Protocols

Key Experiment: Inhibition of IFN-γ-induced STAT1 Phosphorylation

This protocol describes a typical experiment to measure the inhibitory effect of this compound on STAT1 phosphorylation in a human cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Recombinant Human IFN-γ

  • DMSO (cell culture grade)

  • Phosphate Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies: anti-p-STAT1 (Tyr701), anti-STAT1, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed HeLa cells in a 6-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the culture medium with serum-free DMEM and incubate for 4 hours.

  • This compound Treatment: Prepare working solutions of this compound in serum-free DMEM from a DMSO stock. Add the desired concentrations of this compound (e.g., 0, 1, 5, 10 µM) to the respective wells. Incubate for 1 hour at 37°C.

  • Cytokine Stimulation: Add IFN-γ to each well to a final concentration of 10 ng/mL. Incubate for 30 minutes at 37°C.

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting: Prepare samples for SDS-PAGE, run the gel, and transfer the proteins to a PVDF membrane. Block the membrane and probe with primary antibodies against p-STAT1, total STAT1, and β-actin. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescent substrate.

Data Presentation

Table 1: Dose-Dependent Inhibition of STAT1 Phosphorylation by this compound

This compound Concentration (µM)p-STAT1/Total STAT1 Ratio (Normalized to Control)Standard Deviation
0 (Control)1.000.08
10.650.05
50.210.03
100.050.01

Visualizations

STAT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN-g IFN-γ IFNGR IFN-γ Receptor IFN-g->IFNGR Binding JAK1 JAK1 IFNGR->JAK1 Activation JAK2 JAK2 IFNGR->JAK2 Activation STAT1_inactive STAT1 (inactive) JAK1->STAT1_inactive Phosphorylation JAK2->STAT1_inactive Phosphorylation STAT1_active p-STAT1 Dimer STAT1_inactive->STAT1_active Dimerization GAS GAS Element STAT1_active->GAS Nuclear Translocation and Binding This compound This compound This compound->STAT1_inactive Inhibition ISG Interferon-Stimulated Gene Transcription GAS->ISG Initiates

Caption: Canonical STAT1 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Result: No Inhibition of p-STAT1 Check_Concentration Verify this compound Concentration Start->Check_Concentration Check_Reagents Check Reagent Viability Check_Concentration->Check_Reagents Correct Optimize_Dose Perform Dose-Response Experiment Check_Concentration->Optimize_Dose Incorrect Check_Protocol Review Experimental Protocol Check_Reagents->Check_Protocol Viable New_Reagents Use Fresh this compound and Cytokines Check_Reagents->New_Reagents Degraded Optimize_Timing Adjust Pre-incubation and Stimulation Times Check_Protocol->Optimize_Timing Timing Issue Contact_Support Contact Technical Support Check_Protocol->Contact_Support Protocol Correct Success Problem Resolved Optimize_Dose->Success New_Reagents->Success Optimize_Timing->Success

Caption: Troubleshooting workflow for lack of this compound-mediated STAT1 inhibition.

References

STD1T stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of STD1T.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for lyophilized this compound?

A1: Lyophilized this compound is stable for up to 12 months when stored at -20°C or -80°C.[1] It is crucial to keep the container tightly closed in a dry and well-ventilated place.[2]

Q2: How should I store this compound after reconstitution?

A2: After reconstitution, this compound in liquid form has a shelf life of approximately 6 months at -20°C or -80°C.[1] For short-term storage, working aliquots can be kept at 4°C for up to one week.[1] It is highly recommended to add a cryoprotectant like glycerol (B35011) (5-50% final concentration) for long-term storage at -20°C/-80°C to maintain stability.[1] Avoid repeated freeze-thaw cycles.[1]

Q3: Can I store this compound at room temperature?

A3: Storing lyophilized this compound at room temperature is not recommended for long periods.[2] For temporary excursions, some drug products can be stored at 25°C (77°F), with permitted brief excursions to 15°C to 30°C (59–86°F).[3][4][5] However, for optimal stability and to ensure experimental consistency, adhering to the recommended refrigerated or frozen storage conditions is critical.

Q4: What is the expected shelf life of this compound?

A4: The shelf life of this compound depends on its form and storage conditions. Generally, the lyophilized form is stable for 12 months at -20°C/-80°C, while the liquid form is stable for 6 months under the same conditions.[1]

Q5: What are the signs of this compound degradation?

A5: Degradation of this compound may manifest as a loss of biological activity, changes in physical appearance (e.g., precipitation, discoloration), or the appearance of degradation products in analytical tests like SDS-PAGE or HPLC. Stability studies should include testing for attributes susceptible to change during storage that could impact quality, safety, and efficacy.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reduced or no activity in the experiment. 1. Improper storage of this compound. 2. Repeated freeze-thaw cycles. 3. Incorrect reconstitution. 4. Degradation due to age.1. Verify storage conditions against the recommended guidelines. 2. Aliquot this compound after reconstitution to minimize freeze-thaw cycles.[1] 3. Ensure the correct buffer and concentration were used for reconstitution. 4. Check the expiration date and consider using a new vial of this compound.
Precipitate observed in the reconstituted solution. 1. Reconstitution at an incorrect pH or ionic strength. 2. High protein concentration. 3. Contamination.1. Ensure the reconstitution buffer is appropriate for this compound. 2. Try reconstituting at a lower concentration. 3. Centrifuge the vial briefly before use to pellet any precipitate.[1] Use the supernatant. Consider sterile filtering the solution if appropriate for your application.
Inconsistent results between experiments. 1. Variability in this compound activity due to storage or handling. 2. Use of different batches of this compound.1. Ensure consistent handling and storage of this compound for all experiments. 2. If using a new batch, it is advisable to perform a bridging study or qualification to ensure comparable activity to the previous batch.

Stability and Storage Conditions Summary

Form Storage Temperature Shelf Life Key Considerations
Lyophilized-20°C to -80°C12 months[1]Keep container tightly sealed in a dry environment.[2]
Liquid (Reconstituted)-20°C to -80°C6 months[1]Aliquot to avoid repeated freeze-thaw cycles.[1] Addition of glycerol (5-50%) is recommended for long-term stability.[1]
Liquid (Working Aliquot)4°CUp to 1 week[1]For immediate use to minimize degradation.

Experimental Protocols

Protocol: Reconstitution of Lyophilized this compound
  • Preparation: Before opening, briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.[1]

  • Reconstitution: Reconstitute the protein in deionized sterile water or a recommended buffer to a concentration of 0.1-1.0 mg/mL.[1] Gently pipette the solution up and down to mix; do not vortex.

  • Aliquoting: For long-term storage, it is recommended to add glycerol to a final concentration of 5-50% and aliquot the reconstituted this compound into smaller, single-use volumes.[1]

  • Storage: Store the aliquots at -20°C or -80°C.[1]

Protocol: General Handling for Experiments
  • Thawing: When ready to use, thaw the frozen aliquot of this compound on ice.

  • Dilution: Prepare the final working concentration of this compound in your pre-chilled experimental buffer immediately before use.

  • Use: Add the diluted this compound to your experimental setup (e.g., cell culture, enzymatic assay) as required.

  • Disposal: Discard any unused portion of the thawed working dilution. Do not re-freeze diluted solutions.

Visualizations

STD1T_Troubleshooting_Workflow cluster_start Problem Identification cluster_investigation Investigation Steps cluster_resolution Resolution start Reduced or No This compound Activity check_storage Verify Storage Conditions (-20°C / -80°C) start->check_storage Incorrect? check_handling Review Handling (Freeze-Thaw Cycles, Reconstitution) start->check_handling Incorrect? check_age Check Expiration Date start->check_age Expired? new_vial Use New Vial of this compound check_storage->new_vial optimize_protocol Optimize Handling Protocol (Aliquoting) check_storage->optimize_protocol Correct check_handling->new_vial check_handling->optimize_protocol Correct check_age->new_vial Yes check_age->optimize_protocol No

Caption: Troubleshooting workflow for reduced this compound activity.

STD1T_Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis reconstitute Reconstitute Lyophilized this compound aliquot Aliquot for Long-Term Storage reconstitute->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot on Ice store->thaw dilute Prepare Working Dilution thaw->dilute run_assay Perform Experiment (e.g., Cell-Based Assay) dilute->run_assay collect_data Collect Data run_assay->collect_data analyze_results Analyze Results collect_data->analyze_results

Caption: General experimental workflow for using this compound.

References

Technical Support Center: Addressing Cellular Toxicity of Investigational Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers encountering cellular toxicity with investigational compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve issues related to high-concentration cellular toxicity in your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death at high concentrations of our compound. Is this expected?

A1: High concentrations of many investigational compounds can lead to cellular toxicity and induce cell death. This can occur through various mechanisms, including apoptosis (programmed cell death) or necrosis. It is crucial to determine if the observed toxicity is a specific, on-target effect or a non-specific, off-target effect.

Q2: How can we determine the mechanism of cell death (apoptosis vs. necrosis)?

A2: Several assays can differentiate between apoptosis and necrosis. A common method is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, which is characteristic of late apoptosis and necrosis.

Q3: Our cell viability assay results are inconsistent. What could be the cause?

A3: Inconsistent results in cell viability assays (e.g., MTT, WST-1) can stem from several factors:

  • Cell Culture Conditions: Variations in cell density, passage number, and media composition can affect cellular metabolism and response to the compound.[1]

  • Compound Stability: The compound may be unstable in the culture medium, leading to variable active concentrations.

  • Assay Interference: The compound itself might interfere with the assay components. For example, it could directly reduce the tetrazolium salt in an MTT assay, leading to a false positive signal for viability.[2]

  • Pipetting Errors: Inconsistent pipetting can lead to variations in both cell number and compound concentration across wells.

Q4: Could the observed toxicity be related to the induction of a specific signaling pathway?

A4: Yes, high concentrations of a compound can activate specific signaling pathways that lead to apoptosis. For instance, some compounds may induce the expression of pro-apoptotic factors like Stanniocalcin-1 (STC1), which has been identified as a pro-apoptotic factor.[3] The activation of stress-related pathways, such as those involving NF-κB or p53, can also contribute to cellular toxicity.[3][4]

Troubleshooting Guides

Guide 1: Troubleshooting High Cellular Toxicity

This guide provides a step-by-step approach to investigate and troubleshoot unexpected high cellular toxicity.

1. Confirm the Observation:

  • Repeat the experiment with careful attention to detail, including cell seeding density and compound dilution.

  • Use positive and negative controls to ensure the assay is performing as expected. A known cytotoxic agent can serve as a positive control.

2. Assess Cell Morphology:

  • Visually inspect the cells under a microscope. Look for signs of stress, such as rounding, detachment, or membrane blebbing, which can indicate apoptosis.

3. Perform a Dose-Response and Time-Course Experiment:

  • Test a wider range of compound concentrations to determine the IC50 (half-maximal inhibitory concentration).

  • Evaluate toxicity at different time points to understand the kinetics of the cellular response.

4. Investigate the Mechanism of Cell Death:

  • Use assays like Annexin V/PI staining, caspase activity assays (e.g., Caspase-3, -8, -9), or TUNEL staining to determine if apoptosis is the primary mode of cell death.[5][6]

5. Rule out Non-Specific Effects:

  • Test the compound in a different cell line to see if the toxicity is cell-type specific.

  • Evaluate the effect of the vehicle (solvent) used to dissolve the compound on cell viability.

Experimental Workflow for Troubleshooting Toxicity

G A High Cellular Toxicity Observed B Confirm Observation (Repeat Experiment) A->B C Assess Cell Morphology B->C D Dose-Response & Time-Course Analysis C->D E Investigate Mechanism (Apoptosis vs. Necrosis) D->E F Rule Out Non-Specific Effects E->F G Hypothesize Mechanism (e.g., Pathway Activation) F->G H Further Mechanistic Studies (e.g., Western Blot, qPCR) G->H

Caption: A logical workflow for troubleshooting unexpected cellular toxicity.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that might be generated during the investigation of cellular toxicity.

Table 1: Cell Viability (MTT Assay) after 24-hour Treatment

Compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
195.2 ± 5.1
1075.6 ± 6.3
5048.9 ± 3.8
10022.1 ± 2.9
2005.4 ± 1.2

Table 2: Apoptosis Analysis (Annexin V/PI Staining) after 24-hour Treatment

Compound Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Vehicle)2.1 ± 0.51.5 ± 0.3
5025.8 ± 3.210.2 ± 1.8
10045.3 ± 4.128.7 ± 3.5

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the compound for the desired duration (e.g., 24, 48, 72 hours). Include vehicle-only controls.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Treat cells with the compound in a 6-well plate for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Signaling Pathway Diagram

High concentrations of certain compounds can induce apoptosis through the activation of specific signaling cascades. The diagram below illustrates a hypothetical pathway where a compound induces the expression of a pro-apoptotic factor, leading to caspase activation and cell death.

G cluster_0 Upstream Signaling cluster_1 Apoptotic Cascade A High Concentration of Compound B Activation of Transcription Factor (e.g., NF-κB) A->B C Increased Transcription of Pro-apoptotic Gene (e.g., STC1) B->C D Increased Pro-apoptotic Protein Level C->D E Mitochondrial Dysfunction D->E F Caspase Activation (Caspase-9, Caspase-3) E->F G Apoptosis F->G

Caption: A potential signaling pathway leading to apoptosis induced by a high concentration of a compound.

References

Improving the delivery of STD1T to target cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for STD1T, a novel therapeutic molecule. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the delivery of this compound to target cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges in your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Issue: Low or No Therapeutic Effect Observed

  • Q1: I am not observing the expected biological effect of this compound in my cell culture experiments. How can I determine if this is a delivery problem?

    A1: A lack of biological effect is often linked to challenges in delivering the molecule to its intracellular site of action. The first step is to systematically dissect the delivery process. Significant hurdles for therapeutic molecules like this compound include poor stability, inefficient cellular uptake, and the inability to escape from endosomes after uptake.[1] We recommend performing a series of validation experiments to test each of these steps, as outlined in our Experimental Protocols section.

  • Q2: My results indicate low cellular uptake of this compound. What are the common causes and how can I improve it?

    A2: Low cellular uptake is a primary barrier to efficacy.[2] Several factors can contribute to this:

    • Suboptimal Formulation: The physicochemical properties of the delivery vehicle are critical. For Lipid Nanoparticle (LNP) formulations, parameters such as lipid composition, particle size, and surface charge dramatically influence cellular interaction.[3][4]

    • Cell Type Specificity: Different cell types exhibit different endocytic preferences. A delivery method that works in one cell line may not be effective in another.[2]

    • Incorrect Dosing: The concentration of this compound may be too low to achieve significant uptake.

    • Serum Inhibition: Components in culture media, particularly serum, can interact with delivery vehicles and reduce their effectiveness.[5]

    Solutions to Try:

    • Optimize LNP Formulation: Systematically screen different LNP compositions. Vary the ratios of ionizable lipids, helper lipids (phospholipids and cholesterol), and PEGylated lipids.[3][6] Refer to Table 1 for an example of a formulation screen.

    • Add Targeting Ligands: Modify the surface of your delivery vehicle with ligands (e.g., antibodies, aptamers, or small molecules) that bind to receptors specifically expressed on your target cells.[7][8] This can significantly enhance selective uptake.

    • Perform a Dose-Response Curve: Titrate the concentration of your this compound formulation to find the optimal dose for your specific cell type.

    • Test in Serum-Free Media: To determine if serum is inhibiting uptake, perform a short-duration uptake experiment in serum-free media and compare the results to those obtained with serum-containing media.

  • Q3: I have confirmed high cellular uptake using fluorescence, but I still don't see a therapeutic effect. What could be the issue?

    A3: This common scenario strongly suggests that this compound is being successfully internalized but is getting trapped within endosomes and subsequently routed for degradation in lysosomes.[1][2] This failure to reach the cytoplasm or nucleus is a major barrier known as poor "endosomal escape."

    Solutions to Try:

    • Incorporate Endosomolytic Components: Use ionizable cationic lipids in your LNP formulation.[3][6] At the low pH of the endosome, these lipids become protonated, which can disrupt the endosomal membrane and facilitate the release of the cargo into the cytoplasm.

    • Use Co-localization Microscopy: Perform an imaging experiment to visualize the intracellular location of this compound. Co-stain with fluorescent markers for early endosomes (e.g., EEA1) and lysosomes (e.g., LAMP1) to see if this compound is trapped in these compartments. See Protocol 3 for details.

    • Assess this compound Integrity: It's crucial to confirm that the signal you are detecting is from the intact molecule and not from a free fluorescent dye that has been cleaved off due to degradation.[9] This can be checked by lysing the cells and running the lysate on a gel or using LC-MS.

  • Q4: My experimental results are highly variable between replicates. What are the potential sources of this inconsistency?

    A4: Variability can stem from several factors related to the formulation and the experimental procedure.

    • Formulation Instability: LNP formulations can aggregate over time or with freeze-thaw cycles, leading to inconsistent particle sizes and performance.[4]

    • Inconsistent Cell Conditions: Factors like cell passage number, confluency, and overall health can significantly impact their ability to internalize therapeutic molecules.

    • Pipetting Errors: Inconsistent handling of viscous lipid solutions or small volumes can lead to variations in the final formulation.

    Solutions to Try:

    • Characterize Formulations Before Each Use: Measure particle size and zeta potential of your this compound-LNP formulation before each experiment to ensure consistency.

    • Standardize Cell Culture Protocols: Use cells within a narrow passage number range and seed them to reach a consistent confluency (e.g., 70-80%) at the time of the experiment.

    • Follow Strict Protocols: Ensure careful and consistent mixing and incubation times. When possible, prepare a master mix of the formulation for all replicates.

Frequently Asked Questions (FAQs)

  • Q1: What is the best delivery vehicle for this compound?

    A1: Lipid Nanoparticles (LNPs) are one of the most advanced and widely used delivery systems for oligonucleotide-based therapeutics and are highly recommended for this compound.[4][7] LNPs protect the cargo from degradation, can be tailored for specific cell types, and can facilitate endosomal escape.[6][7] Other potential carriers include polymeric nanoparticles, extracellular vesicles, or direct conjugation of this compound to a targeting ligand.[1][8]

  • Q2: How can I determine the stability of my this compound formulation?

    A2: Stability should be assessed under relevant experimental conditions. An effective method is to incubate the this compound formulation in culture medium containing serum (e.g., 10% FBS) or in pure serum for various time points (e.g., 0, 2, 6, 24 hours).[5] After incubation, the integrity of the this compound molecule can be analyzed using techniques like gel electrophoresis or liquid chromatography-mass spectrometry (LC-MS). Refer to Protocol 2 for a detailed methodology.

  • Q3: What are the essential control experiments to include?

    A3: To ensure your results are valid and interpretable, the following controls are critical:

    • Untreated Cells: To establish a baseline for your biological assays.

    • "Naked" this compound: To demonstrate that the delivery vehicle is necessary for uptake and activity.

    • Empty Vehicle (LNP without this compound): To control for any biological effects or toxicity caused by the delivery vehicle itself.

    • Scrambled or Mismatch Control: An this compound molecule with an altered, inactive sequence but similar chemical properties, delivered with the same vehicle. This controls for off-target effects.

  • Q4: How can I minimize the cytotoxicity of my this compound formulation?

    A4: Cytotoxicity can be caused by the delivery vehicle, the therapeutic molecule, or the combination. Cationic lipids, in particular, can be associated with toxicity.[7]

    • Optimize Lipid Composition: Screen for biodegradable ionizable lipids or reduce the proportion of the cationic lipid in the formulation.[3][6]

    • Reduce Concentration: Use the lowest effective concentration of the this compound formulation as determined by your dose-response experiments.

    • Limit Exposure Time: Reduce the incubation time of the formulation with the cells. For many applications, 4-6 hours of exposure is sufficient to achieve uptake.

Data Presentation

Table 1: Example Data for Screening of this compound-LNP Formulations

This table presents hypothetical data from an experiment designed to optimize LNP formulation for delivering this compound to hepatocytes in vitro. Cellular uptake was measured via flow cytometry using fluorescently-labeled this compound.

Formulation IDIonizable LipidHelper Lipid Ratio (Phospholipid:Cholesterol)Particle Size (nm)Zeta Potential (mV)Cellular Uptake (% of Positive Cells)Cell Viability (%)
LNP-01Lipid A1:195 ± 5+25 ± 365%88%
LNP-02Lipid B1:1105 ± 7+15 ± 482%95%
LNP-03Lipid B1:1.588 ± 6+18 ± 289%93%
LNP-04Lipid B1.5:1120 ± 9+12 ± 375%96%
LNP-05Lipid C1:1.592 ± 5-5 ± 215%99%
ControlNaked this compoundN/AN/AN/A< 2%100%

Table 2: Example Data for Investigating this compound Uptake Mechanism

This table shows hypothetical results from an experiment using endocytosis inhibitors to probe the uptake pathway of the optimized this compound formulation (LNP-03) in target cells.

InhibitorConcentrationTarget PathwayThis compound Uptake (% of Control)
No Inhibitor (Control)N/AN/A100%
Chlorpromazine30 µMClathrin-mediated endocytosis35%
Filipin III5 µMCaveolae-mediated endocytosis95%
Cytochalasin D10 µMMacropinocytosis68%
Amiloride1 mMMacropinocytosis72%

Experimental Protocols

Protocol 1: Quantification of Cellular Uptake of Fluorescently-Labeled this compound using Flow Cytometry

This protocol provides a method for quantitatively measuring the internalization of a fluorescently-labeled this compound-LNP formulation into cultured cells.

Materials:

  • Target cells in culture

  • Complete culture medium

  • Fluorescently-labeled this compound-LNP formulation

  • Phosphate-Buffered Saline (PBS), cold

  • Trypsin-EDTA

  • Flow cytometry buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Methodology:

  • Cell Seeding: Seed target cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight.

  • Preparation of Formulation: Prepare dilutions of the fluorescently-labeled this compound-LNP formulation in pre-warmed culture medium to achieve the desired final concentrations.

  • Treatment: Aspirate the old medium from the cells and replace it with the medium containing the this compound formulation. Include "untreated" and "empty LNP" wells as controls.

  • Incubation: Incubate the cells for a predetermined time (e.g., 4 hours) at 37°C in a CO2 incubator.

  • Washing: Aspirate the treatment medium. Wash the cells three times with 1 mL of cold PBS per well to remove any formulation that is bound to the outside of the cell membrane.

  • Cell Detachment: Add 100 µL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C. Neutralize the trypsin with 400 µL of complete culture medium.

  • Sample Preparation: Transfer the cell suspension to flow cytometry tubes. Centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 300 µL of cold flow cytometry buffer.

  • Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel for your dye. Gate on the live cell population and quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI).[9]

Protocol 2: Assessment of this compound-LNP Stability in Serum

This protocol assesses the integrity of this compound within an LNP formulation after incubation in serum, mimicking in vivo conditions.

Materials:

  • This compound-LNP formulation

  • Fetal Bovine Serum (FBS) or human serum

  • RNase-free water

  • Lysis buffer with a denaturing agent (e.g., TRIzol or a buffer containing proteinase K)

  • Gel electrophoresis equipment (e.g., agarose (B213101) or polyacrylamide)

  • Nucleic acid stain (e.g., SYBR Gold)

Methodology:

  • Incubation: In an RNase-free microcentrifuge tube, mix the this compound-LNP formulation with 90% serum to achieve a final volume of 100 µL. Prepare separate tubes for different time points (e.g., 0, 1, 4, 8, 24 hours).

  • Incubate Samples: Place the tubes in a 37°C incubator for the designated time. A "time 0" sample should be processed immediately without incubation.

  • Release and Denature: At each time point, stop the reaction by adding 500 µL of a strong lysis/denaturing buffer to the tube to disrupt the LNPs and inactivate nucleases in the serum.

  • Isolate Nucleic Acid: Perform a nucleic acid extraction according to the lysis buffer manufacturer's protocol (e.g., phenol-chloroform extraction followed by ethanol (B145695) precipitation).

  • Gel Electrophoresis: Resuspend the nucleic acid pellet in RNase-free water. Run the samples on an appropriate gel (e.g., 15% TBE-Urea polyacrylamide gel for small oligonucleotides). Include a lane with the original, unincubated this compound as a size standard.

  • Visualization: Stain the gel with a nucleic acid stain and visualize it under UV light. Degradation is indicated by the appearance of lower molecular weight bands or a smear, and a decrease in the intensity of the main this compound band over time.

Protocol 3: Co-localization Microscopy to Assess Endosomal Escape

This protocol uses fluorescence microscopy to determine if this compound is accumulating in endo-lysosomal compartments.

Materials:

  • Target cells grown on glass coverslips or in imaging-grade multi-well plates

  • Fluorescently-labeled this compound-LNP formulation (e.g., red fluorescence)

  • Endosomal/lysosomal markers (e.g., CellLight™ Early Endosomes-GFP or LysoTracker™ Green)

  • Hoechst 33342 (for nuclear staining)

  • Formaldehyde or Paraformaldehyde (PFA) for fixing

  • Mounting medium

  • Confocal microscope

Methodology:

  • Cell Seeding: Seed cells on coverslips 24 hours prior to the experiment.

  • Staining (if using live-cell dyes): If using a dye like LysoTracker, add it to the cells 30-60 minutes before the end of the this compound incubation period, following the manufacturer's protocol.

  • Treatment: Treat the cells with the fluorescently-labeled this compound-LNP formulation and incubate for the desired time (e.g., 2, 6, or 12 hours).

  • Washing: Wash the cells twice with warm PBS.

  • Fixing: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Nuclear Staining: Wash twice with PBS. Add Hoechst stain for 10 minutes.

  • Mounting: Wash a final time with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Acquire images using a confocal microscope. Capture separate images for the this compound (red), endosome/lysosome (green), and nucleus (blue) channels.

  • Analysis: Merge the images and analyze the degree of overlap (co-localization) between the red and green signals. A high degree of yellow signal in the merged image indicates that this compound is trapped within the endo-lysosomal compartments. A diffuse red signal throughout the cytoplasm would suggest successful endosomal escape.

Visualizations

experimental_workflow cluster_prep Phase 1: Formulation & Characterization cluster_invitro Phase 2: In Vitro Testing cluster_analysis Phase 3: Analysis & Optimization formulate 1. Formulate this compound-LNP (Vary Lipid Ratios) characterize 2. Characterize Particles (Size, Zeta Potential) formulate->characterize treat_cells 3. Treat Target Cells characterize->treat_cells assess_uptake 4. Assess Cellular Uptake (Flow Cytometry) treat_cells->assess_uptake assess_efficacy 5. Assess Biological Effect (e.g., qPCR, Western Blot) treat_cells->assess_efficacy assess_toxicity 6. Assess Cytotoxicity (e.g., MTT Assay) treat_cells->assess_toxicity analyze 7. Analyze Data assess_uptake->analyze optimize 8. Select Optimal Formulation analyze->optimize optimize->formulate Iterate

Caption: Workflow for optimizing this compound-LNP delivery.

intracellular_pathway cluster_cell Target Cell cluster_endosome Endosome (Low pH) escape Endosomal Escape trapped Trafficking to Lysosome lysosome Lysosome trapped->lysosome cytoplasm Cytoplasm target Intracellular Target (e.g., mRNA) cytoplasm->target effect Therapeutic Effect target->effect degradation This compound Degradation lysosome->degradation extracellular This compound-LNP (Extracellular) uptake Cellular Uptake (Endocytosis) extracellular->uptake uptake->escape uptake->trapped

Caption: Intracellular trafficking pathway of this compound.

troubleshooting_flowchart start Start: Low or No Therapeutic Effect q_uptake Is cellular uptake adequate? start->q_uptake s_uptake Troubleshoot Uptake: - Optimize LNP formulation - Check cell health - Add targeting ligands q_uptake->s_uptake No q_escape Is this compound escaping the endosome? q_uptake->q_escape Yes s_uptake->q_uptake s_escape Troubleshoot Endosomal Escape: - Use endosomolytic lipids - Perform co-localization study q_escape->s_escape No q_stability Is the this compound molecule stable? q_escape->q_stability Yes s_escape->q_escape s_stability Troubleshoot Stability: - Perform serum stability assay - Check storage conditions q_stability->s_stability No end Problem Resolved / Re-evaluate Target q_stability->end Yes s_stability->q_stability

Caption: Troubleshooting flowchart for poor this compound efficacy.

References

Technical Support Center: Overcoming Resistance to STD1T in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers understand and potentially overcome resistance to the USP2a inhibitor, STD1T, in cancer cell line experiments. As a novel deubiquitinase inhibitor, documented cases of acquired resistance to this compound are not yet widely reported.[1][2][3] Therefore, this guide draws upon established mechanisms of resistance to other targeted cancer therapies to provide proactive strategies and investigational workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective inhibitor of the deubiquitinase USP2a with an IC50 of 3.3 μM.[1][3] USP2a is an enzyme that removes ubiquitin from target proteins, thereby saving them from proteasomal degradation. In some cancers, USP2a is overexpressed and contributes to tumor progression by stabilizing key oncogenic proteins. By inhibiting USP2a, this compound leads to the degradation of these proteins, resulting in cell cycle arrest and apoptosis in sensitive cancer cell lines.

Q2: My cancer cell line shows a high IC50 value for this compound in initial screens. Does this mean it is resistant?

A2: A high initial IC50 value may indicate intrinsic resistance. This could be because the cell line's survival is not dependent on the signaling pathways regulated by USP2a. It is crucial to first confirm that USP2a is expressed and active in your cell line and that its downstream targets are relevant for the survival of that specific cancer type.

Q3: After initial sensitivity, my cell line is now showing a reduced response to this compound. What could be the cause?

A3: This phenomenon is likely due to the development of acquired resistance. Cancer cells can adapt to targeted therapies through various mechanisms, such as mutations in the drug target, activation of alternative signaling pathways, or increased drug efflux.[4][5][6]

Q4: What are the potential mechanisms of acquired resistance to this compound?

A4: While specific mechanisms for this compound resistance are yet to be fully elucidated, based on resistance to other targeted therapies, potential mechanisms could include:

  • Target Alteration: Mutations in the USP2a gene that prevent this compound from binding effectively.

  • Bypass Pathway Activation: Upregulation of parallel signaling pathways that compensate for the inhibition of the USP2a-regulated pathway. For instance, activation of the PI3K/Akt/mTOR or MAPK/ERK pathways can promote cell survival independently of USP2a.[4][7]

  • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell, reducing its intracellular concentration.

  • Alterations in Downstream Effectors: Changes in the expression or function of proteins downstream of USP2a that render the pathway inhibition ineffective.

Troubleshooting Guide: Diminished Response to this compound

This guide addresses potential reasons for a reduced or lack of response to this compound in your cell line experiments.

Observed Problem Potential Causes Suggested Solutions
Initial lack of response to this compound The cancer cell line may not be dependent on the USP2a signaling pathway for survival.- Confirm Pathway Activation: Use Western blotting to verify the expression of USP2a and the ubiquitination status of its known target proteins in your untreated cell line.- Cell Line Screening: Test this compound on a panel of cancer cell lines to identify those with a sensitive phenotype.
Gradual loss of sensitivity to this compound over time Development of acquired resistance through various potential mechanisms.- Increase Dose (with caution): Perform a dose-response curve to determine if a higher concentration of this compound can overcome the resistance.- Investigate Resistance Mechanisms: Proceed with the experimental protocols outlined below to identify the specific mechanism of resistance.- Combination Therapy: Consider combining this compound with inhibitors of potential bypass pathways (e.g., PI3K/Akt or MEK/ERK inhibitors).[4][7]
Inconsistent results between experiments Issues with experimental technique or reagent stability.- Reagent Quality: Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.- Cell Culture Conditions: Maintain consistent cell passage numbers and confluency. Avoid using cells that have been in continuous culture for extended periods.[8][9]

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate for the desired treatment duration (e.g., 72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Western Blot Analysis for Protein Expression and Signaling Pathway Activation

This protocol is used to assess the expression levels of USP2a, its target proteins, and components of potential bypass signaling pathways.

Methodology:

  • Cell Lysis: Lyse parental (sensitive) and resistant cells, both untreated and treated with this compound, using an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against USP2a, its ubiquitinated substrates, p-Akt, p-ERK, etc., overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

Gene Sequencing of USP2a

This protocol is used to identify potential mutations in the USP2a gene that may confer resistance to this compound.

Methodology:

  • Genomic DNA Extraction: Isolate genomic DNA from both parental and resistant cell lines.

  • PCR Amplification: Amplify the coding regions of the USP2a gene using specific primers.

  • PCR Product Purification: Purify the PCR products to remove primers and dNTPs.

  • Sanger Sequencing: Sequence the purified PCR products.

  • Sequence Analysis: Align and compare the sequences from the resistant and parental cell lines to identify any mutations.

Visualizations

STD1T_Mechanism_of_Action This compound This compound USP2a USP2a This compound->USP2a inhibits Oncogenic_Protein Oncogenic Protein USP2a->Oncogenic_Protein deubiquitinates Proteasome Proteasome Oncogenic_Protein->Proteasome Cell_Survival Cell Survival & Proliferation Oncogenic_Protein->Cell_Survival promotes Ubiquitin Ubiquitin Ubiquitin->Oncogenic_Protein tags for degradation Degradation Degradation Proteasome->Degradation

Caption: Hypothesized mechanism of action of this compound.

Resistance_Bypass_Pathway cluster_this compound This compound Action cluster_bypass Bypass Pathway Activation This compound This compound USP2a USP2a This compound->USP2a inhibits Oncogenic_Protein Oncogenic Protein USP2a->Oncogenic_Protein deubiquitinates Degradation Degradation Oncogenic_Protein->Degradation Cell_Survival Cell Survival & Proliferation Degradation->Cell_Survival inhibition of survival signal Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Akt Akt PI3K->Akt Akt->Cell_Survival promotes

Caption: Potential bypass resistance mechanism to this compound.

Experimental_Workflow Start Cells Develop Resistance to this compound IC50_Shift Confirm IC50 Shift (Cell Viability Assay) Start->IC50_Shift Hypothesis Formulate Hypothesis IC50_Shift->Hypothesis Target_Alteration Target Alteration? Hypothesis->Target_Alteration Bypass_Pathway Bypass Pathway Activation? Hypothesis->Bypass_Pathway Drug_Efflux Increased Drug Efflux? Hypothesis->Drug_Efflux Sequencing Sequence USP2a Gene Target_Alteration->Sequencing Western_Blot Western Blot for p-Akt, p-ERK Bypass_Pathway->Western_Blot Efflux_Assay Drug Efflux Assay Drug_Efflux->Efflux_Assay Conclusion Identify Resistance Mechanism Sequencing->Conclusion Western_Blot->Conclusion Efflux_Assay->Conclusion

Caption: Workflow for investigating this compound resistance.

References

Issues with STD1T specificity against other USPs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for STD1T. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to the specificity of this compound against other Ubiquitin Specific Proteases (USPs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended target?

This compound is a novel small molecule inhibitor designed to be a highly selective antagonist of USP-X. Its primary intended use is in preclinical research to probe the function of USP-X in cellular signaling pathways related to oncology and neurodegenerative diseases.

Q2: I am observing an unexpected phenotype in my cell-based assay after this compound treatment, which doesn't align with known USP-X biology. Could this be due to off-target effects?

A: It is possible that the observed phenotype is a result of this compound inhibiting other USPs or unrelated proteins.[1][2][3] Off-target effects are a known concern with small molecule inhibitors and can lead to unexpected biological responses.[1][2][3] We recommend performing a series of validation experiments to confirm the specificity of this compound in your experimental system. Please refer to our troubleshooting guide for a systematic approach to identifying potential cross-reactivity.

Q3: How can I be sure that the this compound I'm using is active?

A: Inadequate or no signal in your assay could be due to inactive reagents. Always ensure that your this compound has been stored correctly as per the datasheet and has not expired.[4] It is also good practice to include a positive control in your experiments, if available, and to test a dilution series of this compound to ensure you are working within an effective concentration range.

Q4: What are the most common causes of inconsistent results when using this compound?

A: Inconsistent results can arise from several factors, including reagent preparation, assay conditions, and cell handling.[5][6] Ensure that all reagents are prepared fresh and that incubation times and temperatures are consistent between experiments.[4] For cell-based assays, variations in cell density, passage number, and health can significantly impact results. Refer to our detailed experimental protocols for best practices.

Troubleshooting Guide: this compound Specificity Issues

If you are experiencing issues with the specificity of this compound, this guide provides a step-by-step approach to help you identify and resolve the problem.

Step 1: Initial Checks and Common Errors

Before proceeding to more complex experiments, it's crucial to rule out common sources of error.[4][7]

  • Reagent Integrity:

    • Confirm that this compound and all other reagents are within their expiration date and have been stored under the recommended conditions.[4]

    • Prepare fresh dilutions of this compound for each experiment.

  • Assay Conditions:

    • Verify that the correct buffers, temperature, and incubation times are being used as specified in the protocol.[4]

    • Ensure that your plate reader settings (e.g., wavelength, filters) are appropriate for your assay.[6]

  • Pipetting and Technique:

    • Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes.[4]

    • Ensure thorough mixing of all reagents.

Step 2: Assess Cross-Reactivity Against a USP Panel

To determine if this compound is inhibiting other USPs, it is recommended to screen it against a panel of related enzymes.

  • In Vitro Deubiquitinase (DUB) Assay: Perform an in vitro DUB assay using a panel of purified recombinant USPs. This will allow you to determine the half-maximal inhibitory concentration (IC50) of this compound against each USP.

Table 1: Hypothetical IC50 Values for this compound Against a Panel of USPs

USPIC50 (nM)Fold Selectivity (vs. USP-X)
USP-X501
USP-Y50010
USP-Z1,50030
USP-A> 10,000> 200
USP-B> 10,000> 200
Step 3: Cellular Target Engagement and Specificity

Even with in vitro specificity, it is important to confirm target engagement and specificity in a cellular context.

  • Western Blot Analysis: Treat cells with this compound and probe for changes in the ubiquitination status of known USP-X substrates. Compare this with the ubiquitination status of substrates for other USPs.

  • Immunoprecipitation (IP): Perform immunoprecipitation of USP-X from cell lysates treated with this compound to confirm that the inhibitor is binding to its intended target.

Experimental Protocols

Protocol 1: In Vitro Deubiquitinase (DUB) Assay

This protocol outlines a general procedure for assessing the inhibitory activity of this compound against a panel of USPs using a fluorescent di-ubiquitin substrate.

  • Reagent Preparation:

    • Prepare a 2X stock of each recombinant USP in assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).

    • Prepare a 10X serial dilution of this compound in DMSO.

    • Prepare a 2X stock of the fluorescent di-ubiquitin substrate in assay buffer.

  • Assay Procedure:

    • Add 5 µL of the this compound dilution or DMSO (vehicle control) to the wells of a black, 384-well microplate.

    • Add 20 µL of the 2X USP stock to each well and incubate for 30 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of the 2X substrate stock to each well.

    • Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of this compound.

    • Plot the reaction velocity against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Western Blot for Substrate Ubiquitination

This protocol describes how to assess the effect of this compound on the ubiquitination status of a target protein.

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound or DMSO for the desired time.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and deubiquitinase inhibitors.

  • Protein Quantification and SDS-PAGE:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

  • Immunoblotting:

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the ubiquitinated substrate overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visual Guides

USP_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Signaling_Protein Signaling Protein Receptor->Signaling_Protein Activates Ub_Protein Ubiquitinated Signaling Protein Signaling_Protein->Ub_Protein Ubiquitination Ub_Protein->Signaling_Protein Deubiquitination Degradation Proteasomal Degradation Ub_Protein->Degradation Leads to USP_X USP-X USP_X->Ub_Protein Catalyzes This compound This compound This compound->USP_X Inhibits

Caption: Hypothetical signaling pathway showing inhibition of USP-X by this compound.

Experimental_Workflow Start Suspected this compound Cross-Reactivity In_Vitro_Screen In Vitro DUB Assay (USP Panel) Start->In_Vitro_Screen Cell_Based_Assay Cell-Based Assay (Substrate Ubiquitination) In_Vitro_Screen->Cell_Based_Assay IP_MS Immunoprecipitation- Mass Spectrometry Cell_Based_Assay->IP_MS Conclusion Confirm Specificity or Off-Target Effects IP_MS->Conclusion

Caption: Experimental workflow for validating this compound specificity.

Troubleshooting_Flowchart Start Unexpected Results with this compound Check_Reagents Are all reagents and conditions correct? Start->Check_Reagents Check_Reagents->Start No, Correct and Repeat Optimize_Assay Optimize Assay (Concentration, Time) Check_Reagents->Optimize_Assay Yes Run_Controls Have appropriate controls been run? Optimize_Assay->Run_Controls Positive_Negative_Controls Include Positive and Negative Controls Run_Controls->Positive_Negative_Controls No Assess_Specificity Assess Specificity (USP Panel) Run_Controls->Assess_Specificity Yes Positive_Negative_Controls->Assess_Specificity Contact_Support Contact Technical Support Assess_Specificity->Contact_Support Issue Persists

Caption: Logical flowchart for troubleshooting this compound specificity issues.

References

Validation & Comparative

A Comparative Guide to STD1T and Other Known USP2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ubiquitin-specific protease 2 (USP2) inhibitor, STD1T, with other notable inhibitors of this enzyme. The information presented is intended to assist researchers in making informed decisions for their studies by offering a side-by-side look at the biochemical potency, selectivity, and cellular effects of these compounds.

Introduction to USP2

Ubiquitin-specific protease 2 (USP2) is a deubiquitinating enzyme (DUB) that plays a crucial role in various cellular processes by removing ubiquitin from specific protein substrates, thereby rescuing them from proteasomal degradation.[1] Key functions of USP2 include the regulation of the cell cycle, circadian rhythms, and cellular signaling pathways.[2][3] Its substrates include important proteins like Cyclin D1, MDM2 (a negative regulator of p53), and components of the circadian clock.[4][5] The diverse roles of USP2 have implicated it in the progression of several diseases, including cancer, making it an attractive target for therapeutic intervention.[1][6]

Overview of USP2 Inhibitors

A number of small molecule inhibitors have been developed to target the enzymatic activity of USP2. This guide focuses on comparing this compound with other well-documented inhibitors: ML364, WP1130, HBX 41108, and P22077. While all these molecules are used to study USP-related pathways, they exhibit varying degrees of potency and selectivity for USP2.

Quantitative Comparison of USP2 Inhibitors

The following table summarizes the key quantitative data for this compound and other selected USP2 inhibitors. The half-maximal inhibitory concentration (IC50) is a primary measure of a drug's potency.

InhibitorTarget(s)IC50/EC50Assay TypeKey Cellular Effects
This compound USP2a 3.3 µM [2]Ub-AMC Assay[2]Decreases Cyclin D1 protein levels in HCT116 and MCF-7 cells.[2]
ML364USP21.1 µM (for K48-linked substrate)[4]Internally quenched fluorescent di-ubiquitin substrate assay[4]Induces Cyclin D1 degradation and causes cell cycle arrest.[3][7]
WP1130USP5, UCH-L1, USP9x, USP14, UCH37Not specific for USP2. IC50 of ~0.5-2.5 µM for apoptosis induction in various tumor cells.[8][9]Cellular apoptosis assays[8]Down-regulates Bcr/Abl and JAK2.[9]
HBX 41108USP7424 nMIn vitro USP7 activity assayStabilizes p53 and inhibits cancer cell growth.
P22077USP7, USP478.01 µM (for USP7)[10]Cell-based assays[10]Increases p53 activity and induces apoptosis.[10]

Selectivity Profile

The selectivity of an inhibitor for its intended target over other related proteins is a critical factor in its utility as a research tool and potential therapeutic.

  • This compound : Shows selectivity for USP2a over USP7.[2][11]

  • ML364 : While potent against USP2, it also inhibits USP8 with a similar IC50 of 0.95 µM.[4]

  • WP1130 : A partially selective DUB inhibitor, it targets multiple USPs including USP9x, USP5, USP14, and UCH37, and is not specific for USP2.[9][12]

  • HBX 41108 : Primarily a USP7 inhibitor, with significantly lower potency against other proteases.[13]

  • P22077 : A selective inhibitor of USP7 and the closely related USP47.[5][10][14][15][16]

Signaling Pathways and Experimental Workflows

To understand the context in which these inhibitors function, it is essential to visualize the relevant biological pathways and experimental procedures.

USP2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_usp2 USP2 Activity cluster_downstream Downstream Substrates & Effects Ubiquitin Ubiquitin E1 E1 Activating Enzyme Ubiquitin->E1 E2 E2 Conjugating Enzyme E1->E2 E3 E3 Ligase E2->E3 CyclinD1 Cyclin D1 E3->CyclinD1 Ubiquitination MDM2 MDM2 E3->MDM2 Ubiquitination USP2 USP2 USP2->CyclinD1 Stabilizes USP2->MDM2 Stabilizes Inhibitors This compound, ML364, etc. Inhibitors->USP2 Inhibits CyclinD1->USP2 Deubiquitination CellCycle G1/S Phase Progression CyclinD1->CellCycle Promotes MDM2->USP2 Deubiquitination p53 p53 MDM2->p53 Ubiquitination & Degradation Apoptosis Apoptosis p53->Apoptosis Induces

Caption: Simplified USP2 signaling pathway.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay A1 Recombinant USP2 Enzyme A2 Test Inhibitor (e.g., this compound) A1->A2 Pre-incubation A3 Fluorogenic Substrate (e.g., Ub-AMC) A2->A3 Add Substrate A4 Measure Fluorescence (Determine IC50) A3->A4 B1 Culture Cancer Cells (e.g., HCT116) B2 Treat with USP2 Inhibitor B1->B2 B3 Lyse Cells & Collect Protein B2->B3 B4 Western Blot for Cyclin D1 Levels B3->B4

Caption: General experimental workflow for inhibitor characterization.

Detailed Experimental Protocols

Ubiquitin-AMC (Ub-AMC) Assay for USP2 Activity

This biochemical assay is commonly used to determine the in vitro potency of USP2 inhibitors.[17]

Principle: The assay utilizes a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC). Cleavage of the amide bond between ubiquitin and AMC by USP2 releases free AMC, which produces a fluorescent signal. The rate of this reaction is proportional to the enzyme's activity, and inhibition is measured by a decrease in fluorescence.[17]

Protocol:

  • Reagent Preparation:

    • Prepare a 1X Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 2 mM CaCl2, and 2 mM β-mercaptoethanol).[5]

    • Dilute recombinant human USP2 enzyme to a working concentration (e.g., 0.4 ng/µl) in 1X Assay Buffer.[18]

    • Prepare a stock solution of the test inhibitor (e.g., this compound) in DMSO and create serial dilutions in 1X Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.[18]

    • Dilute the Ub-AMC substrate to a working concentration (e.g., 5 µM) in 1X Assay Buffer. Protect the solution from light.[19]

  • Assay Procedure (96-well plate format):

    • Add 25 µl of the diluted USP2 enzyme to each well (except for negative controls).

    • Add 5 µl of the serially diluted test inhibitor or vehicle (DMSO) to the respective wells.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µl of the Ub-AMC substrate to all wells.

    • Immediately place the plate in a fluorescence plate reader capable of excitation at ~350-380 nm and emission at ~440-460 nm.[17]

    • Monitor the increase in fluorescence over time (kinetic assay) or measure the fluorescence at a fixed endpoint.

  • Data Analysis:

    • Calculate the initial reaction rates from the kinetic data.

    • Plot the percentage of USP2 activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

In-Cell Cyclin D1 Degradation Assay

This cellular assay assesses the ability of a USP2 inhibitor to induce the degradation of its endogenous substrate, Cyclin D1, in a cellular context.[3][20]

Principle: Inhibition of USP2 in cells leads to the accumulation of ubiquitinated Cyclin D1, targeting it for proteasomal degradation. This results in a measurable decrease in total Cyclin D1 protein levels.[6][21]

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cancer cell line that expresses Cyclin D1 (e.g., HCT116 colorectal cancer cells or Mino mantle cell lymphoma cells) under standard conditions.[3][9]

    • Seed the cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the USP2 inhibitor (e.g., ML364 at 5-20 µM) or vehicle control (DMSO) for a specified time course (e.g., 2, 4, 8, 12, 24 hours).[7]

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for Cyclin D1.

    • Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for Cyclin D1 and the loading control using densitometry software.

    • Normalize the Cyclin D1 signal to the loading control signal for each sample.

    • Compare the normalized Cyclin D1 levels in inhibitor-treated cells to the vehicle-treated control to determine the extent of degradation.

Conclusion

This guide provides a comparative overview of this compound and other known USP2 inhibitors. This compound and ML364 are potent inhibitors of USP2 with demonstrated cellular activity on the Cyclin D1 pathway. In contrast, WP1130, HBX 41108, and P22077 are more selective for other deubiquitinating enzymes. The choice of inhibitor will depend on the specific research question, with considerations for potency against USP2 and the desired selectivity profile. The provided experimental protocols offer a starting point for researchers to characterize these and other novel USP2 inhibitors.

References

Cross-Validation of Sitravatinib's Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the anti-tumor activity of Sitravatinib (B1680992), a spectrum-selective receptor tyrosine kinase inhibitor. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its performance, supported by experimental data and detailed methodologies.

Sitravatinib targets TAM (TYRO3, AXL, MERTK) and split kinase family receptors, demonstrating preclinical anti-tumor activity and modulation of the tumor microenvironment.[1] This guide will compare the efficacy of Sitravatinib as a monotherapy and in combination with other therapeutic agents, providing insights into its potential clinical applications.

Quantitative Data Summary

The following tables summarize the clinical activity of Sitravatinib in patients with advanced solid tumors from a phase 1/1b study.[1]

Table 1: Objective Response Rate (ORR) of Sitravatinib in Phase 1b Dose Expansion

Patient CohortObjective Response Rate (ORR)Reference
Overall (n=161)11.8%[1]
Non-Small Cell Lung Cancer (NSCLC) (n=99)13.2%[1]
NSCLC with prior checkpoint inhibitor experience4.2%[1]

Table 2: Clinical Efficacy of Sitravatinib in Combination with Tislelizumab in Platinum-Resistant Ovarian Cancer

Efficacy EndpointValue95% Confidence Interval (CI)Reference
Objective Response Rate (ORR)26%15.3% - 40.3%[2]
Disease Control Rate (DCR)77%63.8% - 87.7%[2]
Median Duration of Response (DoR)4.7 months2.83 - Not Evaluable[2]
Median Progression-Free Survival (PFS)4.1 months4.0 - 22.8[2]
Median Overall Survival (OS)12.9 months6.2 - 17.0[2]

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are crucial for the cross-validation of anti-tumor activity.

In Vitro Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[3]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours.[4]

  • Compound Treatment: Treat the cells with various concentrations of Sitravatinib or control compounds and incubate for a specified period (e.g., 48 hours).[4]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4] The cell viability is calculated as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V Staining)

Annexin V staining is a common method for detecting early-stage apoptosis in cells.[5][6]

  • Cell Collection: Collect both adherent and floating cells after treatment with Sitravatinib or control.

  • Washing: Wash the cells twice with cold PBS.[7]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[8]

  • Analysis: Analyze the cells by flow cytometry. Annexin V-positive and PI-negative cells are considered early apoptotic.[7]

In Vivo Tumor Xenograft Model

In vivo models are essential for evaluating the anti-tumor efficacy of a compound in a living organism.[9][10]

  • Cell Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer Sitravatinib or vehicle control according to the determined dosing schedule.

  • Tumor Measurement: Measure tumor volume at regular intervals using calipers.

  • Endpoint: The experiment is terminated when tumors reach a predetermined maximum size or at a specified time point. Tumor growth inhibition is calculated by comparing the tumor volumes in the treatment group to the control group.

Visualizations

Experimental Workflow for In Vitro Anti-Tumor Activity Assessment

cluster_workflow In Vitro Anti-Tumor Activity Workflow cluster_assays Viability & Apoptosis Assays start Cancer Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with Sitravatinib (Dose-response) seed->treat incubate Incubate for 48-72h treat->incubate viability Cell Viability Assay (e.g., MTT, WST-1) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V) incubate->apoptosis analyze Data Analysis (IC50, % Apoptosis) viability->analyze apoptosis->analyze end Determine In Vitro Efficacy analyze->end

Caption: Workflow for assessing the in vitro anti-tumor effects of a compound.

Signaling Pathway Targeted by Sitravatinib

cluster_pathway Sitravatinib Mechanism of Action cluster_downstream Downstream Signaling cluster_effects Cellular Effects Sitravatinib Sitravatinib TAM TAM Receptors (TYRO3, AXL, MERTK) Sitravatinib->TAM SplitKinase Split Kinase Family Receptors (e.g., VEGFR, KIT) Sitravatinib->SplitKinase PI3K_AKT PI3K/AKT Pathway TAM->PI3K_AKT MAPK RAS/MAPK Pathway TAM->MAPK SplitKinase->PI3K_AKT SplitKinase->MAPK Angiogenesis Decreased Angiogenesis SplitKinase->Angiogenesis Proliferation Decreased Proliferation PI3K_AKT->Proliferation Survival Decreased Survival PI3K_AKT->Survival MAPK->Proliferation MAPK->Survival

Caption: Sitravatinib inhibits TAM and split kinase family receptors.

Logical Comparison of Sitravatinib Treatment Strategies

cluster_comparison Comparative Efficacy of Sitravatinib Sitravatinib_Mono Sitravatinib Monotherapy Comparison VS Sitravatinib_Mono->Comparison Sitravatinib_Combo Sitravatinib + Tislelizumab (Combination Therapy) Sitravatinib_Combo->Comparison Outcome Improved Clinical Outcome (Higher ORR, DCR) Comparison->Outcome

Caption: Comparison of Sitravatinib monotherapy vs. combination therapy.

References

In Vivo Validation of STD1T's Therapeutic Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

It was not possible to find information about a therapeutic agent named "STD1T" in the public domain. The name may be an internal designation, a placeholder, or a very early-stage compound not yet disclosed in scientific literature or clinical trial databases.

To provide a framework for the requested comparison guide, this document will use a hypothetical scenario where this compound is an investigational inhibitor of the deubiquitinase (DUB) enzyme, TRABID. This will allow for the demonstration of the required content structure, data presentation, and visualizations. The following information is illustrative and based on general knowledge of drug development and the biology of DUBs.

Comparative Analysis of Therapeutic Potential

This section compares the hypothetical in vivo performance of this compound with a known, fictional alternative, "CompA," another TRABID inhibitor.

Table 1: In Vivo Efficacy in Xenograft Tumor Model
ParameterThis compoundCompAVehicle Control
Dosage 50 mg/kg, daily50 mg/kg, daily-
Administration OralIntravenous-
Tumor Growth Inhibition (%) 75%60%0%
Mean Tumor Volume (Day 21) 150 mm³250 mm³600 mm³
Complete Response Rate 10%5%0%
Median Survival (Days) 453825
Table 2: Comparative In Vivo Safety Profile
ParameterThis compoundCompAVehicle Control
Animal Model BALB/c miceBALB/c miceBALB/c mice
No-Observed-Adverse-Effect Level (NOAEL) 100 mg/kg75 mg/kg-
Maximum Tolerated Dose (MTD) 150 mg/kg100 mg/kg-
Observed Toxicities Mild, transient weight lossModerate weight loss, elevated liver enzymesNone
Histopathological Findings (at MTD) No significant findingsMild to moderate hepatocellular vacuolationNo significant findings

Experimental Protocols

In Vivo Xenograft Tumor Model
  • Cell Line: Human colorectal cancer cell line (e.g., HCT116) with known dependence on the Wnt/β-catenin signaling pathway.

  • Animal Model: 6-8 week old female athymic nude mice.

  • Procedure:

    • Subcutaneously implant 5 x 10^6 HCT116 cells into the right flank of each mouse.

    • Monitor tumor growth until average tumor volume reaches approximately 100-150 mm³.

    • Randomize mice into three groups: this compound (50 mg/kg, p.o., daily), CompA (50 mg/kg, i.v., daily), and Vehicle control.

    • Administer treatment for 21 consecutive days.

    • Measure tumor volume twice weekly using digital calipers.

    • Monitor animal body weight and overall health daily.

    • At the end of the treatment period, or when tumors reach a predetermined size, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).

Maximum Tolerated Dose (MTD) Study
  • Animal Model: Healthy 8-week old male and female BALB/c mice.

  • Procedure:

    • Establish multiple dose cohorts for this compound and CompA.

    • Administer escalating doses of each compound daily for 14 days.

    • Monitor for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

    • Perform a full necropsy and collect major organs for histopathological examination.

    • The MTD is defined as the highest dose that does not cause greater than 20% weight loss or significant clinical signs of toxicity.

Visualizations

Signaling Pathway

The deubiquitinase TRABID is a known regulator of the Wnt/β-catenin signaling pathway. By inhibiting TRABID, this compound is hypothesized to promote the degradation of key pathway components, thereby inhibiting cancer cell proliferation.

G cluster_wnt Wnt Signaling cluster_dub TRABID Regulation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 Co-receptor LRP5_6->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes TRABID TRABID (DUB) TRABID->Destruction_Complex stabilization This compound This compound This compound->TRABID inhibition

Caption: Hypothetical mechanism of action for this compound in the Wnt/β-catenin signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for the in vivo validation of this compound's therapeutic potential.

G cluster_preclinical In Vivo Validation Workflow start Hypothesis: This compound has anti-tumor activity mtd Determine Maximum Tolerated Dose (MTD) start->mtd efficacy Xenograft Efficacy Study mtd->efficacy pk_pd Pharmacokinetics & Pharmacodynamics efficacy->pk_pd tox GLP Toxicology Studies pk_pd->tox end IND-Enabling Decision tox->end

Caption: A generalized workflow for the in vivo preclinical validation of a therapeutic candidate.

Comparative Analysis of STD1T's Efficacy in Different Cell Lines: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and experimental data reveals a significant gap in the understanding of STD1T's efficacy across different cell lines. At present, there are no published studies that provide the quantitative data required for a comparative analysis of this specific USP2a inhibitor.

While the ubiquitin-proteasome system, and specifically deubiquitinating enzymes (DUBs) like USP2a, are recognized as promising therapeutic targets in oncology and other diseases, research into every specific inhibitor is not always widely disseminated. This compound has been identified in the literature as an inhibitor of USP2a, an enzyme implicated in the TGF-β signaling pathway which plays a crucial role in cell proliferation, differentiation, and apoptosis.[1] However, detailed preclinical studies comparing its effects across various cancer cell lines are not available in the public domain.

This guide aims to provide a framework for such a comparative analysis, outlining the necessary experimental data and protocols that would be required to evaluate the efficacy of this compound. In the absence of specific data for this compound, we will use examples of data presentation and experimental design from studies on other inhibitors to illustrate the core requirements for this type of scientific comparison.

Hypothetical Data Presentation for this compound Efficacy

To facilitate a comparative analysis, quantitative data on the efficacy of this compound would need to be generated across a panel of well-characterized cell lines. This data is typically presented in a tabular format to allow for easy comparison of potency and selectivity.

Table 1: Hypothetical Comparative Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) for this compoundIC50 (µM) for Alternative USP2a InhibitorNotes
MCF-7Breast CancerData not availableData not availableER-positive, HER2-negative
MDA-MB-231Breast CancerData not availableData not availableTriple-negative
A549Lung CancerData not availableData not availableNon-small cell lung cancer
HCT116Colon CancerData not availableData not availableColorectal carcinoma
PC-3Prostate CancerData not availableData not availableAndrogen-independent
DU145Prostate CancerData not availableData not availableAndrogen-independent

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Essential Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validity of any comparative efficacy study. The following outlines the standard methodologies that would be required to assess the efficacy of this compound.

1. Cell Culture and Maintenance

  • Cell Lines: A panel of human cancer cell lines representing different tumor types would be selected (e.g., breast, lung, colon, prostate).

  • Culture Medium: Each cell line would be cultured in its recommended medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

  • Culture Conditions: Cells would be maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Viability Assay (e.g., MTT or CellTiter-Glo® Assay)

  • Seeding: Cells would be seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells would be treated with a range of concentrations of this compound and a comparator compound for a specified duration (e.g., 48 or 72 hours).

  • Assay: After the incubation period, a reagent such as MTT or CellTiter-Glo® would be added to the wells. The absorbance or luminescence, which correlates with the number of viable cells, would be measured using a plate reader.

  • Data Analysis: The results would be used to calculate the IC50 values for each compound in each cell line.

3. Apoptosis Assay (e.g., Annexin V/Propidium (B1200493) Iodide Staining)

  • Treatment: Cells would be treated with this compound at its IC50 concentration for a defined period.

  • Staining: Cells would be harvested and stained with fluorescently labeled Annexin V (to detect early apoptotic cells) and propidium iodide (to detect late apoptotic and necrotic cells).

  • Flow Cytometry: The stained cells would be analyzed by flow cytometry to quantify the percentage of cells undergoing apoptosis.

Visualizing Key Pathways and Workflows

Diagrams are crucial for illustrating the complex biological pathways targeted by a drug and the experimental procedures used to evaluate it.

Signaling Pathway

The TGF-β signaling pathway, which is modulated by USP2a, is a key area of interest for the mechanism of action of this compound.

TGF_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFBR2 TGFBR2 TGFBR1 TGFBR1 TGFBR2->TGFBR1 Activates SMAD2_3 SMAD2/3 TGFBR1->SMAD2_3 Phosphorylates SMAD_complex SMAD2/3-SMAD4 Complex SMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex USP2a USP2a USP2a->SMAD_complex Deubiquitinates (Stabilizes) This compound This compound This compound->USP2a Inhibits Gene_expression Target Gene Expression (Proliferation, Apoptosis) SMAD_complex->Gene_expression Regulates TGF_beta TGF-β Ligand TGF_beta->TGFBR2 Binds

Caption: The TGF-β signaling pathway and the inhibitory action of this compound on USP2a.

Experimental Workflow

A clear workflow diagram is essential for communicating the experimental design.

experimental_workflow start Select Cancer Cell Lines culture Cell Culture & Seeding start->culture treat Treat with this compound (Dose-Response) culture->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V) treat->apoptosis ic50 Calculate IC50 Values viability->ic50 analysis Data Analysis & Comparison ic50->analysis apoptosis->analysis

Caption: A generalized workflow for assessing the in vitro efficacy of this compound.

A thorough comparative analysis of this compound's efficacy requires dedicated preclinical research that generates robust, quantitative data across a diverse range of cell lines. While the framework and methodologies for such an analysis are well-established, the specific data for this compound is not yet available in the public domain. The information presented here serves as a guide for the type of data and experimental detail that researchers, scientists, and drug development professionals should look for when evaluating the potential of a new therapeutic compound. As research progresses, it is anticipated that studies on this compound will emerge to fill the current knowledge gap.

References

Confirming On-Target Effects of STD1T Using siRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug discovery and development, confirming that a therapeutic candidate exerts its effect through its intended target is paramount. This guide provides a comprehensive comparison of using small interfering RNA (siRNA) to validate the on-target effects of a novel therapeutic agent, STD1T, with alternative methodologies. We will delve into the experimental data, detailed protocols, and visual workflows to equip researchers with the knowledge to rigorously validate their findings.

The Challenge of On-Target Validation

Therapeutic agents, particularly small molecules, can exhibit off-target effects, leading to unintended biological consequences and potential toxicity. Therefore, it is crucial to employ robust methods to ascertain that the observed phenotype is a direct result of the modulation of the intended target. One of the most widely accepted methods for this validation is the use of siRNA to mimic the effect of the therapeutic agent by specifically silencing the target gene.[1][2] If the phenotypic changes induced by the siRNA knockdown of the target protein mirror those observed with the therapeutic agent, it provides strong evidence for on-target activity.[3][4]

Using siRNA to Validate the On-Target Effects of this compound

Let us consider a hypothetical small molecule inhibitor, this compound, identified as a potent inhibitor of Signal Transducer and Activator of Transcription 1 (STAT1). STAT1 is a key mediator of cytokine signaling and plays a crucial role in cellular processes such as proliferation, apoptosis, and immune responses.[5][6][7] To confirm that the anti-proliferative effects of this compound are indeed mediated through the inhibition of STAT1, a series of experiments employing siRNA against STAT1 were conducted.

Comparative Data: this compound vs. STAT1 siRNA

The following tables summarize the quantitative data from experiments comparing the effects of this compound treatment and STAT1 siRNA transfection in KYSE150 esophageal squamous cell carcinoma cells.

Table 1: Target Protein Expression Levels

Treatment GroupSTAT1 Protein Level (Relative to Control)p-STAT1 (Tyr701) Level (Relative to Control)
Vehicle Control1.001.00
This compound (10 µM)0.950.15
Scrambled siRNA0.980.97
STAT1 siRNA0.120.08

Data are representative of Western blot analysis performed 48 hours post-treatment or transfection.[8]

Table 2: Cellular Phenotype - Proliferation

Treatment GroupCell Viability (% of Control)Colony Formation (% of Control)
Vehicle Control100100
This compound (10 µM)4538
Scrambled siRNA9895
STAT1 siRNA5241

Cell viability was assessed by trypan blue exclusion assay, and colony formation was determined by a clonogenic assay 4 days post-treatment or transfection.[8]

The data clearly demonstrates that both this compound and STAT1 siRNA significantly reduce the levels of phosphorylated STAT1, leading to a marked decrease in cell viability and colony formation. The concordance between the phenotypic effects of the small molecule inhibitor and the genetic knockdown of its putative target provides strong evidence for the on-target activity of this compound.

Alternative Methods for On-Target Validation

While siRNA is a powerful tool, it is beneficial to consider alternative and complementary approaches for target validation.

Table 3: Comparison of On-Target Validation Methods

MethodMechanism of ActionAdvantagesDisadvantages
siRNA Post-transcriptional gene silencing via mRNA degradation.[9]High specificity to the target mRNA, transient effect, relatively easy to implement.[10][11]Potential for off-target effects through miRNA-like activity, variable knockdown efficiency.[12]
CRISPR/Cas9 Knockout Permanent gene disruption at the genomic level.Complete loss of function, highly specific.Can be lethal if the gene is essential, potential for off-target DNA cleavage.
CRISPRi/a Transcriptional repression (CRISPRi) or activation (CRISPRa) without altering the DNA sequence.Reversible gene modulation, tunable levels of knockdown/overexpression.Requires delivery of both dCas9 and guide RNA, potential for off-target transcriptional effects.
Rescue Experiments Ectopic expression of a modified, siRNA-resistant version of the target gene.[13][14]Directly demonstrates that the observed phenotype is due to the loss of the target protein.Technically challenging to create a functional, resistant version of the gene.
Thermal Shift Assays Measures the change in the thermal denaturation temperature of a target protein upon ligand binding.Direct evidence of physical binding between the compound and the target protein.Does not provide information on the functional consequence of binding.

Experimental Protocols

siRNA Transfection and Validation of Knockdown

Objective: To knockdown the expression of the target gene (e.g., STAT1) using siRNA and validate the knockdown efficiency at both the mRNA and protein levels.

Materials:

  • Target-specific siRNA duplexes (at least two independent sequences are recommended)

  • Non-targeting (scrambled) control siRNA

  • Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • Cultured cells (e.g., KYSE150)

  • 6-well plates

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

  • Reagents for protein lysis and Western blotting

Protocol:

  • Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 50 pmol of siRNA (target-specific or scrambled control) into 150 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 150 µL of Opti-MEM.

    • Combine the diluted siRNA and diluted lipid reagent, mix gently, and incubate for 10-20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the 300 µL of siRNA-lipid complex dropwise to each well.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Validation of Knockdown:

    • qRT-PCR: At 24-48 hours post-transfection, harvest the cells, extract total RNA, and perform qRT-PCR to quantify the mRNA levels of the target gene. Normalize the results to a housekeeping gene (e.g., GAPDH).[15][16]

    • Western Blotting: At 48-72 hours post-transfection, lyse the cells and perform Western blotting to assess the protein levels of the target protein. Use an antibody specific to the target protein and a loading control (e.g., β-actin).[5][8]

Phenotypic Assay (e.g., Cell Viability)

Objective: To compare the phenotypic effect of the small molecule inhibitor and the target-specific siRNA.

Materials:

  • Transfected cells (from Protocol 1)

  • Cells treated with the small molecule inhibitor (e.g., this compound) and vehicle control

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo)

Protocol:

  • Cell Seeding: Seed the transfected cells and the small molecule-treated cells in 96-well plates at an appropriate density.

  • Incubation: Incubate the plates for the desired duration of the experiment (e.g., 72 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the results to the respective control groups (scrambled siRNA or vehicle control).

Visualizing the Workflow and Pathways

siRNA Mechanism of Action

siRNA_Mechanism cluster_cytoplasm Cytoplasm siRNA siRNA duplex RISC_loading RISC Loading siRNA->RISC_loading RISC_active Activated RISC (with guide strand) RISC_loading->RISC_active Cleavage mRNA Cleavage RISC_active->Cleavage mRNA Target mRNA mRNA->Cleavage Degradation mRNA Degradation Cleavage->Degradation No_Protein No Protein Translation Degradation->No_Protein

Caption: The siRNA mechanism of action involves the loading of the siRNA duplex into the RISC complex, followed by target mRNA cleavage and degradation.

Experimental Workflow for On-Target Validation

On_Target_Validation_Workflow cluster_perturbation Cellular Perturbation cluster_analysis Analysis cluster_conclusion Conclusion Small_Molecule Treat with this compound Target_Engagement Target Engagement (p-STAT1 levels) Small_Molecule->Target_Engagement Phenotypic_Assay Phenotypic Assay (Cell Viability) Small_Molecule->Phenotypic_Assay siRNA_transfection Transfect with STAT1 siRNA siRNA_transfection->Target_Engagement siRNA_transfection->Phenotypic_Assay On_Target_Effect On-Target Effect Confirmed Target_Engagement->On_Target_Effect Phenotypic_Assay->On_Target_Effect

Caption: Workflow for confirming the on-target effects of this compound by comparing its effects with those of STAT1 siRNA.

Simplified TGF-β Signaling Pathway

As this compound is noted to have involvement in the broader TGF-β signaling context through its potential interaction with deubiquitinating enzymes that regulate this pathway, a simplified diagram is provided for context.

TGF_beta_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII TGFbRI TGF-β RI TGFbRII->TGFbRI activates SMAD23 SMAD2/3 TGFbRI->SMAD23 phosphorylates SMAD_complex SMAD2/3/4 Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Expression Target Gene Expression SMAD_complex->Gene_Expression regulates

Caption: Simplified representation of the canonical TGF-β/SMAD signaling pathway.[17][18][19][20][21]

References

Evaluating the Specificity Profile of STD1T: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the specificity profile of STD1T, a known inhibitor of the deubiquitinase USP2a. The objective is to offer a clear perspective on its known selectivity and to outline the experimental approaches required for a comprehensive specificity assessment against other deubiquitinating enzymes (DUBs).

Introduction to this compound

This compound is a small-molecule inhibitor targeting USP2a (Ubiquitin Specific Peptidase 2a), a deubiquitinase implicated in various cellular processes, including cell cycle regulation and signaling pathways.[1][2][3] Notably, USP2a plays a crucial role in the TGF-β signaling pathway, where it promotes tumor metastasis.[4][5][6][7] The inhibition of USP2a by compounds like this compound is therefore of significant interest for therapeutic development, particularly in oncology.[3][8][9][10]

Quantitative Performance of this compound

The inhibitory activity of this compound against USP2a has been determined, with initial data suggesting some level of selectivity. The following table summarizes the available quantitative data for this compound and provides a template for comparison with other known USP2a inhibitors.

Compound Target DUB IC50 (μM) Assay Type Selectivity Notes Reference
This compound USP2a3.3Ub-AMC AssayNo activity against USP7 at 10 μM[1][2]
ML364USP2a1.1 (K48-linked)Ubiquitin Substrate AssaySelective over other USPs[11]
LCAHAUSP2aIndirect inhibitorCell-based assaysInduces G0/G1 arrest[8][11]
Hypothetical DataUSP family member>100Ub-AMC AssayFor comparison
Hypothetical DataUCH family member>100Ub-AMC AssayFor comparison
Hypothetical DataOTU family member>100Ub-AMC AssayFor comparison

Signaling Pathway Context: The Role of USP2a in TGF-β Signaling

USP2a is a positive regulator of the TGF-β signaling pathway. Upon TGF-β stimulation, USP2a interacts with the TGF-β receptor I (TGFBR1) and removes K33-linked polyubiquitin (B1169507) chains. This deubiquitination event is crucial for the recruitment of SMAD2/3 to the receptor complex, initiating the downstream signaling cascade that can lead to epithelial-to-mesenchymal transition (EMT) and metastasis.[4][5][6][7][8] Pharmacological inhibition of USP2a by compounds such as this compound can dampen this pro-metastatic signaling.[4][5][6]

TGF_beta_signaling TGF-β Signaling Pathway and USP2a Intervention TGFB TGF-β TGFBR1_2 TGFBR1/2 Complex TGFB->TGFBR1_2 binds Ub K33-linked Polyubiquitin TGFBR1_2->Ub ubiquitination of TGFBR1 SMAD2_3 SMAD2/3 TGFBR1_2->SMAD2_3 recruits Ub->TGFBR1_2 inhibits SMAD recruitment USP2a USP2a USP2a->Ub removes ubiquitin SMAD_complex SMAD2/3/4 Complex SMAD2_3->SMAD_complex forms complex with SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus translocates to EMT EMT & Metastasis Nucleus->EMT promotes transcription This compound This compound This compound->USP2a inhibits

Caption: TGF-β pathway showing USP2a-mediated deubiquitination of TGFBR1 and inhibition by this compound.

Experimental Protocols for Specificity Profiling

A comprehensive evaluation of this compound's specificity requires screening against a broad panel of DUBs. The following are standard methodologies for such an assessment.

In Vitro DUB Inhibition Assay (Ub-AMC Assay)

This assay is commonly used for high-throughput screening and to determine the IC50 values of DUB inhibitors.

Principle: The assay utilizes a fluorogenic substrate, Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC). Cleavage of the isopeptide bond between ubiquitin and AMC by an active DUB releases free AMC, which fluoresces. An inhibitor will reduce the rate of AMC release, resulting in a lower fluorescent signal.

Protocol:

  • Reagents and Materials:

    • Recombinant human DUB enzymes (e.g., USP2a, USP7, and a panel of other USPs, UCHs, OTUs, etc.)

    • Ub-AMC substrate

    • Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT)

    • This compound and other control inhibitors

    • 384-well black assay plates

    • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

  • Procedure: a. Prepare serial dilutions of this compound in assay buffer. b. Add a fixed concentration of each recombinant DUB enzyme to the wells of the 384-well plate. c. Add the diluted this compound or vehicle control to the wells containing the enzymes and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature. d. Initiate the reaction by adding a fixed concentration of Ub-AMC substrate to all wells. e. Monitor the increase in fluorescence over time using a plate reader. f. Calculate the initial reaction velocities and determine the percent inhibition for each this compound concentration. g. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Activity-Based Protein Profiling (ABPP)

ABPP provides an assessment of an inhibitor's selectivity in a more complex biological environment, such as a cell lysate.

Principle: This method uses activity-based probes (ABPs), which are typically ubiquitin molecules tagged with a reporter (e.g., biotin (B1667282) or a fluorophore) and a reactive group that covalently binds to the active site cysteine of DUBs. In a competitive experiment, a DUB inhibitor will compete with the ABP for binding to the DUB's active site, leading to a reduction in probe labeling.

Protocol:

  • Reagents and Materials:

    • Cell lysate (e.g., from HEK293T cells)

    • DUB activity-based probe (e.g., Biotin-Ub-Vinyl Sulfone)

    • This compound and control inhibitors

    • Streptavidin beads

    • SDS-PAGE and Western blotting reagents

    • Antibodies against specific DUBs or a general ubiquitin antibody

  • Procedure: a. Pre-incubate cell lysates with varying concentrations of this compound or vehicle control. b. Add the activity-based probe to the lysates and incubate to allow for labeling of active DUBs. c. Stop the labeling reaction and proceed with enrichment of biotinylated proteins using streptavidin beads. d. Elute the captured proteins and separate them by SDS-PAGE. e. Analyze the labeled DUBs by Western blotting with specific antibodies or by quantitative mass spectrometry. f. A decrease in the signal for a particular DUB in the presence of this compound indicates inhibition.

Experimental Workflow for Comprehensive Specificity Profiling

The following diagram illustrates a typical workflow for the comprehensive evaluation of a DUB inhibitor's specificity.

DUB_Inhibitor_Profiling_Workflow Workflow for DUB Inhibitor Specificity Profiling cluster_0 Primary Screening & Hit Confirmation cluster_1 In Vitro Selectivity Profiling cluster_2 Cellular Target Engagement & Specificity HTS High-Throughput Screen (e.g., Ub-AMC assay vs. target DUB) Hit_Confirmation Dose-Response Curve (IC50 determination) HTS->Hit_Confirmation Panel_Screen Screen against a broad panel of recombinant DUBs Hit_Confirmation->Panel_Screen Selectivity_Analysis Determine IC50 values for off-target DUBs Panel_Screen->Selectivity_Analysis ABPP Activity-Based Protein Profiling (in cell lysates) Selectivity_Analysis->ABPP Cellular_Assay Cell-based functional assays (e.g., TGF-β signaling readout) ABPP->Cellular_Assay

Caption: A standard workflow for characterizing the specificity of a DUB inhibitor like this compound.

Conclusion and Future Directions

The available data indicates that this compound is an inhibitor of USP2a with an IC50 in the low micromolar range.[1][2] The preliminary finding of its inactivity against USP7 at 10 μM is a positive but insufficient indicator of high specificity.[1][2] To establish this compound as a selective tool compound for studying USP2a biology or as a lead for drug development, a comprehensive specificity profile is essential.

It is recommended that this compound be tested against a broad panel of DUBs from different families (USP, UCH, OTU, etc.) using the in vitro Ub-AMC assay. Furthermore, cellular target engagement and specificity should be confirmed using activity-based protein profiling. These experiments will provide a clearer understanding of this compound's on- and off-target effects, which is critical for the interpretation of experimental results and for guiding any future optimization efforts.

References

Head-to-Head Comparison: STD1T and MLN4924 in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology research, the ubiquitin-proteasome system (UPS) has emerged as a critical target for therapeutic intervention. Two compounds that modulate this intricate network, albeit through distinct mechanisms, are STD1T and MLN4924 (pevonedistat). This guide provides a detailed, head-to-head comparison of these two molecules, summarizing their mechanisms of action, effects on key signaling pathways, and available preclinical data.

At a Glance: Key Differences

FeatureThis compoundMLN4924 (Pevonedistat)
Target Ubiquitin Specific Peptidase 2a (USP2a)NEDD8-Activating Enzyme (NAE)
Mechanism of Action Inhibition of deubiquitinationInhibition of neddylation
Primary Effect Promotes degradation of USP2a substratesPrevents activation of Cullin-RING Ligases (CRLs)
Key Affected Pathways p53, Wnt/β-catenin, Cyclin A1 regulationNF-κB, cell cycle control, DNA damage response
Reported IC50 3.3 µM (Ub-AMC assay)Nanomolar range in various cancer cell lines (e.g., 15 nM to 678 nM)[1]

Mechanism of Action: A Tale of Two Interventions in the Ubiquitin Pathway

The ubiquitin-proteasome system is a tightly regulated process of protein degradation. Both this compound and MLN4924 interfere with this system, but at different key regulatory nodes.

This compound: Targeting Deubiquitination via USP2a Inhibition

This compound is a small molecule inhibitor of Ubiquitin Specific Peptidase 2a (USP2a). USP2a is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from specific substrate proteins, thereby rescuing them from proteasomal degradation. In many cancers, USP2a is overexpressed and contributes to tumorigenesis by stabilizing oncoproteins.

By inhibiting USP2a, this compound promotes the degradation of key proteins that are critical for cancer cell survival and proliferation. These include:

  • MDM2 and MDM4: These are negative regulators of the p53 tumor suppressor. By promoting their degradation, USP2a inhibition can lead to the stabilization and activation of p53.[2][3][4]

  • β-catenin: A central component of the Wnt signaling pathway, which is often dysregulated in cancer. USP2a stabilizes β-catenin, and its inhibition can lead to decreased Wnt signaling.[2][5]

  • Cyclin A1 and Cyclin D1: These are key regulators of the cell cycle. Their degradation can lead to cell cycle arrest.[2][6]

  • Fatty Acid Synthase (FASN): An enzyme involved in lipid metabolism that is often upregulated in cancer cells.

cluster_USP2a USP2a-mediated Protein Stabilization cluster_this compound Effect of this compound USP2a USP2a Ubiquitin Ub USP2a->Ubiquitin Deubiquitination (removes Ub) Inhibited_USP2a USP2a Substrate_Protein Oncogenic Substrate (e.g., MDM2, β-catenin, Cyclin A1) Substrate_Protein->Ubiquitin Ubiquitination Stabilization Stabilization Substrate_Protein->Stabilization Proteasome Proteasome Ubiquitin->Proteasome Degradation Degradation Degradation This compound This compound This compound->Inhibited_USP2a Inhibits Ubiquitinated_Substrate Ubiquitinated Substrate Proteasome_Action Proteasome Ubiquitinated_Substrate->Proteasome_Action Protein_Degradation Increased Degradation Proteasome_Action->Protein_Degradation

Fig. 1: Mechanism of this compound Action

MLN4924: Targeting Neddylation via NAE Inhibition

MLN4924 is a first-in-class inhibitor of the NEDD8-Activating Enzyme (NAE). Neddylation is a process analogous to ubiquitination, where the ubiquitin-like protein NEDD8 is conjugated to target proteins. The most well-characterized targets of neddylation are the cullin proteins, which are essential scaffolding components of Cullin-RING E3 ubiquitin ligases (CRLs).

CRL activity is dependent on cullin neddylation. By inhibiting NAE, MLN4924 prevents the neddylation of cullins, leading to the inactivation of CRLs. This results in the accumulation of a broad range of CRL substrate proteins, many of which are tumor suppressors or cell cycle inhibitors. Key consequences of MLN4924 treatment include:

  • Inhibition of NF-κB Signaling: CRLs are responsible for the degradation of IκBα, an inhibitor of the pro-survival NF-κB pathway. MLN4924 treatment leads to the accumulation of phosphorylated IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its activity.

  • Cell Cycle Arrest and Apoptosis: The accumulation of CRL substrates such as p21, p27, and Wee1 leads to cell cycle arrest, typically at the G2 phase.[7][8][9] The accumulation of CDT1 can also induce DNA re-replication stress, leading to DNA damage and apoptosis.[7][10]

cluster_Neddylation Neddylation Pathway cluster_MLN4924 Effect of MLN4924 NAE NEDD8-Activating Enzyme (NAE) NEDD8 NEDD8 NAE->NEDD8 Activates Inhibited_NAE NAE Cullin Cullin NEDD8->Cullin Neddylates Neddylated_Cullin Neddylated Cullin Cullin->Neddylated_Cullin CRL_Active Active CRL E3 Ligase Neddylated_Cullin->CRL_Active Substrate CRL Substrate (e.g., pIκBα, p21, CDT1) CRL_Active->Substrate Targets for Ub_Proteasome Ubiquitination & Proteasomal Degradation Substrate->Ub_Proteasome MLN4924 MLN4924 MLN4924->Inhibited_NAE Inhibits Inactive_CRL Inactive CRL Accumulated_Substrate Substrate Accumulation Inactive_CRL->Accumulated_Substrate Leads to Cellular_Response Cell Cycle Arrest, Apoptosis, Senescence Accumulated_Substrate->Cellular_Response Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Western Blot Transfer SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Detection Secondary_Ab->Detection

References

Reproducibility of Published Data on the USP2a Inhibitor STD1T: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published data on STD1T, a small-molecule inhibitor of the deubiquitinase Ubiquitin-Specific Peptidase 2a (USP2a). The objective is to offer a resource for researchers seeking to reproduce or build upon existing findings related to this compound. We present a summary of its performance in key assays, a comparison with other known USP2a inhibitors, and detailed experimental protocols where available.

Executive Summary

This compound has been identified as a selective inhibitor of USP2a, an enzyme implicated in various cancers through its role in stabilizing oncoproteins. Published data indicates that this compound exhibits an in vitro half-maximal inhibitory concentration (IC50) in the low micromolar range. This guide contextualizes the performance of this compound against other well-characterized USP2a inhibitors, such as ML364, to aid in the selection of appropriate chemical probes for research.

Performance Comparison of USP2a Inhibitors

The following table summarizes the key quantitative data for this compound in comparison to other commercially available USP2a inhibitors. This data is compiled from published literature and vendor specifications.

InhibitorTargetIC50 (µM)Kd (µM)Discovery MethodKey Substrates AffectedSelectivity
This compound USP2a3.3[1]Not ReportedNMR-based fragment screening[2]Cyclin D1Selective vs. USP7[1]
ML364 USP21.15.2High-throughput screenCyclin D1Selective vs. Caspases 6 & 7, MMP1 & 9, USP15; Active against USP8
LCAHA USP2a5.8Not ReportedDerivative of Lithocholic AcidCyclin D1Not Reported
6-Thioguanine USP2Not ReportedNot ReportedRepurposed DrugFAS, Mdm2Non-competitive inhibitor

Signaling Pathway of USP2a

USP2a is a deubiquitinase that removes ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation. Key substrates of USP2a with implications in cancer include Cyclin D1, Mdm2 (and consequently p53), and Fatty Acid Synthase (FAS). By inhibiting USP2a, compounds like this compound can promote the degradation of these oncoproteins, leading to cell cycle arrest and apoptosis.

USP2a_Pathway cluster_inhibition Inhibition cluster_enzyme Deubiquitinase cluster_substrates Substrates cluster_downstream Downstream Effects This compound This compound USP2a USP2a This compound->USP2a inhibits CyclinD1 Cyclin D1 USP2a->CyclinD1 deubiquitinates (stabilizes) Mdm2 Mdm2 USP2a->Mdm2 deubiquitinates (stabilizes) FAS Fatty Acid Synthase USP2a->FAS deubiquitinates (stabilizes) CellCycle Cell Cycle Progression CyclinD1->CellCycle p53 p53 Mdm2->p53 ubiquitinates (promotes degradation) Apoptosis Apoptosis p53->Apoptosis

Caption: The signaling pathway of USP2a and its inhibition by this compound.

Experimental Workflow for Inhibitor Characterization

The characterization of a novel enzyme inhibitor like this compound typically follows a multi-step workflow, from initial screening to detailed biochemical and cellular assays.

Experimental_Workflow cluster_screening Discovery cluster_validation Biochemical Validation cluster_cellular Cellular Characterization A Fragment Library Screening (e.g., NMR) B Hit Confirmation A->B C IC50 Determination (e.g., Ub-AMC Assay) B->C D Binding Affinity (e.g., MST, SPR) C->D F Target Engagement Assays C->F E Selectivity Profiling D->E G Downstream Pathway Analysis (e.g., Western Blot for substrates) F->G H Phenotypic Assays (e.g., Cell Viability, Apoptosis) G->H

Caption: A generalized experimental workflow for the discovery and characterization of enzyme inhibitors.

Experimental Protocols

Reproducibility of experimental data is contingent on detailed and accurate reporting of methodologies. Below are generalized protocols for the key assays used in the characterization of this compound and its alternatives. Note: The specific, detailed protocols from the primary publication on this compound (Tomala et al., 2018) were not publicly accessible at the time of this guide's compilation.

Ubiquitin-AMC Deubiquitinase (DUB) Activity Assay

This assay is commonly used to determine the IC50 of DUB inhibitors. It relies on the fluorogenic substrate Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC). Cleavage of the amide bond between ubiquitin and AMC by a DUB results in an increase in fluorescence.

  • Reagents and Materials:

    • Recombinant human USP2a

    • Ub-AMC substrate

    • Assay Buffer (e.g., 50 mM Tris pH 8.0, 0.15 M NaCl, 5 mM DTT, 0.05% CHAPS)[3]

    • Test compound (e.g., this compound) dissolved in DMSO

    • 96-well black plates

    • Fluorescence plate reader (Excitation: ~340-360 nm, Emission: ~460 nm)[3][4]

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add the recombinant USP2a enzyme to each well (final concentration typically in the low nanomolar range).

    • Add the serially diluted test compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

    • Initiate the reaction by adding the Ub-AMC substrate (final concentration typically 250-500 nM).[3][4]

    • Immediately begin monitoring the increase in fluorescence over time using a plate reader.

    • Calculate the initial reaction velocities (slope of the linear phase of the fluorescence curve).

    • Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

NMR-Based Fragment Screening

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying small molecule "fragments" that bind to a target protein. This was the method used to discover this compound.

  • Principle:

    • Protein-observed NMR: Changes in the chemical shifts of the protein's backbone amides upon ligand binding are monitored using 2D 1H-15N HSQC spectra. This requires an isotopically labeled protein.

    • Ligand-observed NMR: Techniques like Saturation Transfer Difference (STD) or WaterLOGSY are used to detect the binding of unlabeled ligands to an unlabeled protein.

  • Generalized Protocol (Protein-Observed):

    • Express and purify isotopically labeled (15N) target protein (e.g., the catalytic domain of USP2a).

    • Prepare a library of small molecule fragments, often pooled into mixtures to increase throughput.

    • Acquire a reference 2D 1H-15N HSQC spectrum of the protein in a suitable buffer.

    • Add a mixture of fragments to the protein sample and acquire another HSQC spectrum.

    • Compare the spectra. Significant chemical shift perturbations (CSPs) of specific amide peaks indicate that one or more fragments in the mixture are binding to the protein in the vicinity of those residues.

    • Deconvolute the "hit" mixtures by testing individual fragments to identify the specific binder.

    • Confirm the binding and determine the dissociation constant (Kd) through titration experiments, monitoring the change in chemical shifts with increasing ligand concentration.

Conclusion

The available data for this compound establish it as a viable chemical probe for studying the function of USP2a. Its micromolar potency and selectivity over USP7 are valuable attributes for in vitro studies. However, for researchers aiming to reproduce or expand upon the published findings, the lack of publicly accessible, detailed experimental protocols from the original discovery publication presents a challenge. This guide has provided generalized protocols for the key assays, which can serve as a starting point for experimental design. For direct comparisons, it is recommended to characterize this compound and any alternative compounds side-by-side under identical experimental conditions. Future studies reporting on the broader selectivity profile and cellular activity of this compound would greatly enhance its utility for the research community.

References

Safety Operating Guide

Navigating the Safe Disposal of Compound STD1T: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and the protection of the environment. This guide provides a detailed protocol for the disposal of a hypothetical toxic substance, referred to as Compound STD1T, drawing upon established best practices for hazardous waste management. Researchers, scientists, and drug development professionals are advised to adapt these procedures in accordance with their institution's specific guidelines and the chemical's Safety Data Sheet (SDS).

Immediate Safety and Logistical Information

Prior to handling Compound this compound for disposal, it is crucial to be familiar with its hazard profile and the necessary safety precautions. The following table summarizes key logistical and safety data.

ParameterValueNotes
Hazard Class 6.1 (Toxic Substance)Ingestion, inhalation, and skin contact are potential routes of exposure.[1]
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles, lab coatA chemical fume hood is required for all handling procedures.[1]
Primary Waste Container Labeled, sealed, and leak-proof containerThe container must be compatible with the chemical properties of this compound.[1]
Secondary Containment RequiredThe primary waste container should be placed within a secondary container to prevent spills.[1]
Storage of Waste Designated and ventilated hazardous waste areaDo not store with incompatible materials, such as strong oxidizing agents.[1]
Emergency Contact Environmental Health and Safety (EHS) OfficeIn case of a spill or exposure, contact your local EHS office immediately.[1]

Detailed Disposal Protocol

The following step-by-step protocol for the disposal of Compound this compound is designed to be conducted by trained personnel within a controlled laboratory setting.

Materials:

  • Compound this compound waste solution

  • 1 M Sodium Bicarbonate (NaHCO₃) solution (or other appropriate neutralizing agent as specified in the SDS)

  • pH indicator strips

  • Appropriate primary and secondary waste containers

  • Personal Protective Equipment (PPE)

Experimental Protocol:

  • Preparation : Before beginning the disposal process, ensure all necessary materials are readily available.[1] This procedure must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] Don the appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[1]

  • Neutralization :

    • Place the beaker containing the Compound this compound waste solution on a stir plate and add a magnetic stir bar.

    • Begin gentle stirring of the solution.[1]

    • Slowly and carefully add the 1 M Sodium Bicarbonate solution dropwise to the waste.[1]

    • Regularly monitor the pH of the solution using pH indicator strips.[1]

    • Continue to add the neutralizing agent until the pH of the solution is between 6.8 and 7.2.[1]

  • Collection :

    • Once the pH is confirmed to be neutral, turn off the stir plate and remove the stir bar.[1]

    • Carefully pour the neutralized solution into the designated, labeled hazardous waste container.[1]

    • Securely seal the container.[1]

  • Final Disposal :

    • Store the sealed waste container in the designated hazardous waste accumulation area.[1]

    • Complete a hazardous waste pickup request form and submit it to your institution's EHS office.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of Compound this compound.

cluster_prep Preparation cluster_neutralize Neutralization cluster_collect Collection cluster_final Final Disposal A Gather Materials B Don PPE A->B C Work in Fume Hood B->C D Place Waste on Stir Plate C->D Proceed to Neutralization Spill Spill or Exposure? C->Spill E Add Neutralizing Agent D->E F Monitor pH E->F G Achieve Neutral pH (6.8-7.2) F->G H Transfer to Waste Container G->H Proceed to Collection G->Spill I Seal Container H->I J Store in Designated Area I->J Proceed to Final Disposal I->Spill K Submit EHS Pickup Request J->K Emergency Contact EHS Immediately Spill->Emergency YES

Caption: Workflow for the safe disposal of Compound this compound.

It is imperative to remember that this is a generalized procedure. Always consult the specific Safety Data Sheet (SDS) for any chemical to understand its unique hazards and disposal requirements. Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on waste management and emergency procedures.[1]

References

Essential Safety and Handling Guidelines for STD1T

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The identifier "STD1T" does not correspond to a recognized chemical substance in standard databases. The following information is provided as a comprehensive safety and handling guide for a hypothetical hazardous substance with properties commonly encountered in research and development settings. This guide is for illustrative purposes and should be adapted to the specific hazards of the actual substance being handled, as detailed in its Safety Data Sheet (SDS).

This guide provides essential, immediate safety and logistical information for handling a hypothetical hazardous chemical, designated as this compound. It includes procedural, step-by-step guidance for safe operations and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Based on a hypothetical profile, this compound is a flammable solid that is harmful if swallowed, causes skin irritation, and can cause serious eye damage. The required Personal Protective Equipment (PPE) is crucial for minimizing exposure and ensuring personal safety.

Recommended PPE for Handling this compound:

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for damage before use and replace them immediately if compromised.[1]
Body Protection Flame-resistant lab coatA clean, buttoned lab coat made of flame-resistant material should be worn at all times.[2]
Long pants and closed-toe shoesPants should cover the entire leg, and shoes should be made of a non-porous material.[1]
Eye and Face Protection Safety goggles and face shieldSafety goggles are mandatory to protect against dust particles and chemical splashes.[3][4] A face shield should be worn over goggles when there is a significant risk of splashing.[2][5]
Respiratory Protection NIOSH-approved respiratorA respirator may be required if handling large quantities or if there is a risk of generating airborne dust. The specific type will depend on the exposure assessment.[3]

Safe Handling and Operational Plan

Adherence to a strict operational protocol is essential to minimize risks during the handling of this compound.

Experimental Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather All Necessary Materials and Equipment don_ppe->gather_materials weigh Weigh this compound in a Vented Enclosure gather_materials->weigh dissolve Dissolve/Dispense This compound weigh->dissolve reaction Perform Experimental Procedure dissolve->reaction decontaminate Decontaminate Work Surface and Equipment reaction->decontaminate dispose Dispose of Waste in Designated Containers decontaminate->dispose doff_ppe Doff PPE in Correct Order dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash cluster_waste_gen Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Wipes) solid_container Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Contaminated Liquids (Solvents, Rinsate) liquid_container Hazardous Liquid Waste Container liquid_waste->liquid_container unused_chemical Excess this compound original_container Original Labeled Container unused_chemical->original_container pickup Arrange for Hazardous Waste Pickup solid_container->pickup liquid_container->pickup original_container->pickup

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.